molecular formula C27H42ClNO8 B15589788 FR901463

FR901463

Katalognummer: B15589788
Molekulargewicht: 544.1 g/mol
InChI-Schlüssel: RONUKPQOBQKEHX-FOUIGEGESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FR901463 is a cyclic hemiketal isolated from the fermentation broth of Pseudomonas sp.no.2663. It displays potent cytotoxic activity against human tumour cells. It has a role as an antimicrobial agent, an antineoplastic agent and a bacterial metabolite. It is an acetate ester, a cyclic hemiketal, an organochlorine compound, a member of pyrans and a monocarboxylic acid amide.
isolated from Pseudomonas;  structure in first source

Eigenschaften

Molekularformel

C27H42ClNO8

Molekulargewicht

544.1 g/mol

IUPAC-Name

[(Z)-5-[[6-[(2E,4E)-5-[(3R,4S,6S)-4-(chloromethyl)-3,4,6-trihydroxy-6-methyloxan-2-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate

InChI

InChI=1S/C27H42ClNO8/c1-16(8-11-23-25(32)27(34,15-28)14-26(6,33)37-23)7-10-22-17(2)13-21(19(4)36-22)29-24(31)12-9-18(3)35-20(5)30/h7-9,11-12,17-19,21-23,25,32-34H,10,13-15H2,1-6H3,(H,29,31)/b11-8+,12-9-,16-7+/t17?,18?,19?,21?,22?,23?,25-,26+,27-/m1/s1

InChI-Schlüssel

RONUKPQOBQKEHX-FOUIGEGESA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Core Mechanism of Action of FR901463 in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901463 and its analogs are natural product-derived potent antitumor agents that have garnered significant interest within the oncology research and drug development community. These molecules exert their cytotoxic effects by targeting a fundamental cellular process: pre-mRNA splicing. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, detailing its molecular target, the consequences of its inhibitory action, and the downstream signaling pathways affected. This document is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental methodologies and quantitative data to facilitate further investigation and therapeutic development.

The Molecular Target of this compound: The SF3B Complex

The primary molecular target of this compound and its derivatives, such as spliceostatin A, is the Splicing Factor 3b (SF3b) subcomplex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP). The U2 snRNP plays a pivotal role in the early stages of spliceosome assembly, recognizing the branch point sequence (BPS) within the intron of a pre-mRNA transcript. By binding to the SF3B1 subunit of this complex, this compound and its analogs inhibit the stable association of the U2 snRNP with the pre-mRNA. This interference stalls the spliceosome assembly at the A complex, preventing the subsequent catalytic steps of splicing.

Consequence of SF3B1 Inhibition: Aberrant Splicing

The inhibition of the SF3b complex by this compound leads to widespread disruption of pre-mRNA splicing. This disruption manifests primarily as:

  • Intron Retention: The failure to excise introns from the pre-mRNA transcript.

  • Exon Skipping: The erroneous exclusion of exons from the mature mRNA.

These aberrant splicing events result in the accumulation of mis-spliced mRNA transcripts. While many of these transcripts are targeted for degradation by nonsense-mediated decay (NMD), a portion can be exported to the cytoplasm and translated into non-functional or even toxic proteins. This global disruption of splicing integrity is a key contributor to the potent cytotoxic effects of this compound.

Cellular Phenotypes Induced by this compound

The widespread splicing defects triggered by this compound manifest in several distinct and detrimental cellular phenotypes in cancer cells.

Cell Cycle Arrest

Treatment of cancer cells with this compound and its analogs consistently induces cell cycle arrest, primarily at the G1 and G2/M phases . This arrest is a consequence of the mis-splicing of critical cell cycle regulators. The production of non-functional or truncated proteins involved in cell cycle progression prevents the cell from passing through critical checkpoints, thereby halting proliferation.

Induction of Apoptosis

A hallmark of this compound's mechanism of action is the potent induction of apoptosis. This programmed cell death is triggered by multiple factors arising from splicing inhibition:

  • Altered Splicing of Apoptosis Regulators: this compound can modulate the alternative splicing of key apoptosis-related genes, such as those in the B-cell lymphoma 2 (Bcl-2) family. For instance, it can shift the splicing of MCL1 and BCL2L1 (Bcl-xL) towards pro-apoptotic isoforms.

  • Activation of p53-independent pathways: In p53-deficient or mutant cancer cells, this compound analogs like pladienolide B have been shown to induce apoptosis by upregulating the pro-apoptotic TAp73 isoform and downregulating the anti-apoptotic ΔNp73 isoform.[1]

  • Cellular Stress Response: The accumulation of mis-spliced proteins can trigger the unfolded protein response (UPR) and other cellular stress pathways that ultimately converge on the apoptotic machinery.

Quantitative Data: In Vitro Cytotoxicity of this compound and Analogs

The cytotoxic potency of this compound and its analogs has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anti-proliferative activity of these compounds.

CompoundCell LineCancer TypeIC50 (nM)
Pladienolide B HeLaCervical Carcinoma~1
Pladienolide B U-87 MGGlioblastoma~100
Pladienolide B U-118 MGGlioblastoma~100
Meayamycin MCF-7Breast Cancer<1 (over 100-fold more potent than FR901464)

Note: This table presents a selection of reported IC50 values. Values can vary depending on the specific experimental conditions and assay used.

Detailed Experimental Protocols

To facilitate the study of this compound and its analogs, this section provides detailed methodologies for key experiments.

In Vitro Splicing Assay

This assay directly assesses the inhibitory effect of this compound on the splicing machinery.

Materials:

  • HeLa cell nuclear extract (or other suitable nuclear extract)

  • Radiolabeled pre-mRNA substrate (e.g., 32P-labeled)

  • This compound or analog

  • Splicing reaction buffer (containing ATP, MgCl2, and other necessary components)

  • Proteinase K

  • Phenol:chloroform

  • Urea-polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager or autoradiography film

Protocol:

  • Prepare Splicing Reactions: In a microcentrifuge tube, assemble the splicing reaction mixture containing nuclear extract, radiolabeled pre-mRNA, splicing buffer, and either this compound (at various concentrations) or vehicle control (e.g., DMSO).[2][3]

  • Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow splicing to occur.[2][3]

  • Stop Reaction and Protein Digestion: Stop the reaction by adding a buffer containing Proteinase K. Incubate at 37°C for 15-30 minutes to digest proteins.[2]

  • RNA Extraction: Extract the RNA using phenol:chloroform followed by ethanol (B145695) precipitation.[2]

  • Gel Electrophoresis: Resuspend the RNA pellet and run the samples on a denaturing urea-PAGE gel to separate the pre-mRNA, splicing intermediates, and spliced mRNA products.[2]

  • Visualization: Dry the gel and visualize the radiolabeled RNA species using a phosphorimager or by exposing the gel to autoradiography film. Inhibition of splicing will be evident by a decrease in the spliced mRNA product and an accumulation of pre-mRNA.[2][3]

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • 96-well culture plates

  • Complete culture medium

  • This compound or analog

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control and incubate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the compound.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound or analog

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (for fixation)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound or vehicle control for a specified time (e.g., 24 or 48 hours).[4][5]

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count the cells.[4][5]

  • Fixation: Resuspend the cell pellet in cold 70% ethanol and fix overnight at -20°C. This permeabilizes the cells and preserves their DNA content.[4][5]

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A (to prevent staining of RNA). Incubate in the dark for 30 minutes.[4][5]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[4][5]

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Apoptosis Assay by Western Blot

This assay detects the activation of key apoptotic proteins in response to this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound or analog

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control. After treatment, lyse the cells in lysis buffer to extract total protein.[6]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[6]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.[6]

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.[6]

  • Antibody Incubation: Incubate the membrane with primary antibodies against the apoptotic markers of interest overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[6]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the levels of cleaved Caspase-3 and cleaved PARP, and changes in the Bax/Bcl-2 ratio are indicative of apoptosis.[6]

Signaling Pathways Modulated by this compound

The aberrant splicing induced by this compound has profound effects on various signaling pathways critical for cancer cell survival and proliferation.

The p53 Pathway

Inhibition of the spliceosome by this compound analogs can lead to the activation of the p53 tumor suppressor pathway. This can occur through the mis-splicing of key negative regulators of p53, such as MDM2 and MDM4 (MDMX).[7] The resulting non-functional or degraded regulator proteins lead to the stabilization and activation of p53, which in turn transcriptionally activates target genes involved in cell cycle arrest and apoptosis.

p53_pathway This compound This compound SF3B1 SF3B1 This compound->SF3B1 inhibits Spliceosome Spliceosome This compound->Spliceosome inhibits SF3B1->Spliceosome component of MDM2_premRNA MDM2 pre-mRNA Spliceosome->MDM2_premRNA splicing MDM4_premRNA MDM4 pre-mRNA Spliceosome->MDM4_premRNA splicing Aberrant_MDM2 Aberrant MDM2 mRNA Spliceosome->Aberrant_MDM2 Aberrant_MDM4 Aberrant MDM4 mRNA Spliceosome->Aberrant_MDM4 MDM2_protein MDM2 Protein (non-functional) Aberrant_MDM2->MDM2_protein MDM4_protein MDM4 Protein (non-functional) Aberrant_MDM4->MDM4_protein p53 p53 MDM2_protein->p53 fails to degrade MDM4_protein->p53 fails to inhibit p21 p21 p53->p21 activates BAX BAX p53->BAX activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis NFkB_pathway This compound This compound SF3B1 SF3B1 This compound->SF3B1 inhibits Spliceosome Spliceosome This compound->Spliceosome inhibits SF3B1->Spliceosome component of MAP3K7_premRNA MAP3K7 pre-mRNA Spliceosome->MAP3K7_premRNA splicing Aberrant_MAP3K7 Aberrant MAP3K7 mRNA Spliceosome->Aberrant_MAP3K7 MAP3K7_protein MAP3K7 Protein (non-functional) Aberrant_MAP3K7->MAP3K7_protein IKK_complex IKK Complex MAP3K7_protein->IKK_complex fails to regulate IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases GeneExpression Pro-survival & Pro-inflammatory Gene Expression NFkB->GeneExpression activates MAPK_pathway This compound This compound SF3B1 SF3B1 This compound->SF3B1 inhibits Spliceosome Spliceosome This compound->Spliceosome inhibits SF3B1->Spliceosome component of Regulator_premRNA MAPK Pathway Regulator pre-mRNA Spliceosome->Regulator_premRNA splicing Aberrant_Regulator Aberrant Regulator mRNA Spliceosome->Aberrant_Regulator Regulator_protein Regulator Protein (aberrant) Aberrant_Regulator->Regulator_protein RAS RAS Regulator_protein->RAS modulates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Experimental_Workflow Start Start: Cancer Cell Line Treatment Treat with this compound Start->Treatment InVitroSplicing In Vitro Splicing Assay Treatment->InVitroSplicing CellViability Cell Viability Assay (e.g., MTT) Treatment->CellViability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Western Blot) Treatment->Apoptosis SplicingInhibition Measure Splicing Inhibition InVitroSplicing->SplicingInhibition IC50 Determine IC50 CellViability->IC50 CellCycleDistribution Quantify Cell Cycle Distribution CellCycle->CellCycleDistribution ApoptosisMarkers Analyze Apoptosis Markers Apoptosis->ApoptosisMarkers

References

FR901463: Unveiling the Biosynthetic Machinery and Natural Origins of a Potent Antitumor Agent

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Initial Summary: FR901463 is a potent antitumor compound with a complex chemical structure. While its natural source has been identified and methods for its production through fermentation have been established, detailed information regarding the biosynthetic pathway, including the specific gene cluster and enzymes involved, remains largely undisclosed in publicly available scientific literature. This guide synthesizes the current knowledge on the natural source, fermentation, and isolation of this compound, while also highlighting the significant gaps in our understanding of its biosynthesis.

The Natural Source of this compound: From Pseudomonas to Burkholderia

This compound, along with its structurally related analogs FR901464 and FR901465, was first isolated from the fermentation broth of a bacterium designated as Pseudomonas sp. No. 2663[1]. This initial identification placed the producing organism within a genus known for its metabolic diversity and production of a wide array of secondary metabolites.

Subsequent taxonomic studies and re-evaluation of the producing strain have led to its reclassification into the genus Burkholderia. The genus Burkholderia encompasses a diverse group of Gram-negative bacteria found in various ecological niches, from soil and water to plant and animal tissues. While some Burkholderia species are pathogenic to humans, plants, and animals, many are saprophytic and are known producers of bioactive natural products. The precise species designation of the this compound-producing strain has not been definitively stated in the available literature, which is a critical piece of information for further genomic and biosynthetic investigations.

Fermentation and Isolation of this compound

The production of this compound is achieved through submerged fermentation of the producing Burkholderia strain. While specific, detailed protocols are not publicly available, the foundational study provides a general overview of the process.

Fermentation Process

A summary of the likely fermentation parameters, based on typical bacterial fermentation for secondary metabolite production, is presented in Table 1. It is important to note that these are generalized conditions and the optimal parameters for this compound production are likely proprietary.

ParameterGeneral ConditionsNotes
Producing Organism Burkholderia sp. (formerly Pseudomonas sp. No. 2663)Specific species not publicly identified.
Culture Medium Complex medium containing sources of carbon, nitrogen, and minerals.Specific components and concentrations are not detailed.
Incubation Temperature Mesophilic range (typically 25-37 °C)Optimal temperature for growth and production may differ.
Aeration & Agitation Aerobic conditions with agitationEssential for the growth of obligately aerobic Burkholderia.
Fermentation Time Several daysProduction of secondary metabolites often occurs in the stationary phase.
pH Controlled within a specific rangepH can significantly impact enzyme activity and product stability.

Table 1: Generalized Fermentation Parameters for this compound Production

Isolation and Purification

Following fermentation, this compound is extracted from the culture broth and purified. The general steps involved in this process are outlined below. A more detailed, step-by-step experimental protocol is not available in the public domain.

G General Isolation Workflow for this compound Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/Filtration Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Cell_Pellet Cell Pellet (discarded) Centrifugation->Cell_Pellet Solvent_Extraction Solvent Extraction Supernatant->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Chromatography Chromatographic Purification (e.g., Silica Gel, HPLC) Crude_Extract->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound

Caption: A generalized workflow for the isolation and purification of this compound.

The Enigma of this compound Biosynthesis

Despite the significant interest in this compound as a potential therapeutic agent, a detailed elucidation of its biosynthetic pathway is conspicuously absent from publicly accessible scientific literature. The biosynthesis of such a complex natural product is undoubtedly a multi-step enzymatic process orchestrated by a dedicated biosynthetic gene cluster (BGC).

Hypothetical Biosynthetic Precursors

Based on the chemical structure of this compound, which features a polyketide-like backbone, it is highly probable that its biosynthesis involves a polyketide synthase (PKS) or a hybrid PKS-non-ribosomal peptide synthetase (NRPS) assembly line. The biosynthesis would likely utilize simple precursor molecules from primary metabolism, such as acetyl-CoA, propionyl-CoA, and various amino acids.

The Missing Biosynthetic Gene Cluster

A thorough search of genomic databases and scientific publications did not reveal the identification or characterization of the this compound BGC. The identification of this gene cluster is a critical step to:

  • Understand the enzymatic logic of this compound assembly.

  • Enable heterologous expression of the pathway in a more tractable host for improved production.

  • Facilitate biosynthetic engineering to generate novel analogs with improved therapeutic properties.

The absence of this information suggests that it may be proprietary data held by the discovering entity.

G Hypothetical High-Level Biosynthesis of this compound Primary_Metabolism Primary Metabolism (e.g., Acetyl-CoA, Propionyl-CoA) PKS_NRPS Polyketide Synthase (PKS) / Non-Ribosomal Peptide Synthetase (NRPS) Gene Cluster (Undiscovered) Primary_Metabolism->PKS_NRPS Precursor_Assembly Enzymatic Assembly of Precursors PKS_NRPS->Precursor_Assembly Intermediate Polyketide/Peptide Intermediate Precursor_Assembly->Intermediate Tailoring_Enzymes Tailoring Enzymes (e.g., Oxidases, Methyltransferases) Intermediate->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound

Caption: A hypothetical overview of the major stages in this compound biosynthesis.

Quantitative Data

A comprehensive search of the available literature did not yield any specific quantitative data regarding the production of this compound. Information such as fermentation titer (g/L), specific productivity (g/g-DCW/h), or yields from different purification steps is not publicly available. This lack of data prevents a detailed analysis of the production process's efficiency.

Future Outlook and Research Directions

The elucidation of the this compound biosynthetic pathway represents a significant and untapped area of research. The following steps would be crucial to advancing our understanding and utilization of this potent molecule:

  • Whole-Genome Sequencing: Sequencing the genome of the producing Burkholderia sp. strain is the most critical next step.

  • Bioinformatic Analysis: Mining the genome sequence for putative PKS/NRPS gene clusters will likely identify the BGC responsible for this compound production.

  • Gene Inactivation and Heterologous Expression: Functional characterization of the identified BGC through gene knockout experiments and heterologous expression in a suitable host would confirm its role in this compound biosynthesis.

  • In Vitro Enzymology: Characterization of the individual enzymes within the pathway would provide a detailed understanding of the catalytic mechanisms involved in the construction of the this compound scaffold and its subsequent modifications.

Unlocking the secrets of this compound biosynthesis will not only provide fundamental scientific insights but also pave the way for the development of improved production methods and the generation of novel, potentially more effective, anticancer agents.

References

An In-depth Technical Guide to FR901463: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR901463 is a naturally occurring spirocyclic compound isolated from the fermentation broth of Pseudomonas sp. No. 2663.[1][2] As a member of a class of potent antitumor agents, this compound and its analogues have garnered significant interest in the field of oncology research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its isolation and the assessment of its antitumor effects are also presented. Furthermore, this document elucidates the proposed mechanism of action, which involves cell cycle arrest and potential modulation of chromatin structure, offering insights for further investigation and drug development.

Chemical Structure and Properties

This compound is a complex polyketide featuring a distinctive spiroketal system embedded within a macrocyclic structure. Its chemical scaffold is characterized by the presence of pyran rings.[3] The definitive stereochemistry of the closely related analogue, FR901464, was established through total synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C28H42O7Nakajima et al., 1996
Molecular Weight 490.63 g/mol Nakajima et al., 1996
Appearance White powderNakajima et al., 1996
Melting Point 138-140 °CNakajima et al., 1996
Solubility Soluble in methanol, ethanol, acetone, ethyl acetate (B1210297), and chloroform (B151607). Slightly soluble in water.Nakajima et al., 1996
UV (Methanol) λmax 215 nmNakajima et al., 1996

Biological Activity and Mechanism of Action

This compound exhibits potent antitumor activity against various murine and human tumor cell lines.[1][4] The biological activity of this compound is closely related to its analogue, FR901464, which has been more extensively studied. The proposed mechanism of action for this class of compounds involves the induction of cell cycle arrest at the G1 and G2/M phases.[4] This disruption of the normal cell cycle progression is a key factor in its antiproliferative effects.

Furthermore, studies on FR901464 suggest that it may induce dynamic changes in chromatin structure, although the precise molecular interactions are still under investigation.[4] More recently, FR901464 has been identified as a potent inhibitor of the spliceosome, a crucial cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. Specifically, it binds to the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP). This inhibition of splicing represents a critical aspect of its antitumor activity.

Below is a diagram illustrating the proposed mechanism of action of this compound and its analogues.

FR901463_Mechanism_of_Action cluster_CellCycle Cell Cycle Arrest This compound This compound Spliceosome Spliceosome (SF3b subunit) This compound->Spliceosome Inhibition Pre_mRNA pre-mRNA Splicing Spliceosome->Pre_mRNA Catalyzes Cell_Cycle Cell Cycle Progression Pre_mRNA->Cell_Cycle Required for G1_Arrest G1 Phase Arrest G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis G2M_Arrest->Apoptosis

Proposed Mechanism of Action of this compound

Experimental Protocols

Isolation of this compound from Pseudomonas sp. No. 2663

The following protocol is based on the methods described by Nakajima et al. (1996).[1]

3.1.1. Fermentation

  • A seed culture of Pseudomonas sp. No. 2663 is prepared by inoculating a suitable medium (e.g., yeast extract-malt extract broth) and incubating for 48 hours at 28°C on a rotary shaker.

  • The seed culture is then used to inoculate a production medium containing soluble starch, glucose, peptone, and inorganic salts.

  • Fermentation is carried out in a fermentor at 28°C for 96 hours with aeration and agitation.

3.1.2. Extraction and Purification

  • The fermentation broth is centrifuged to separate the supernatant and the microbial cells.

  • The supernatant is extracted with an equal volume of ethyl acetate.

  • The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.

  • The crude extract is subjected to silica (B1680970) gel column chromatography using a stepwise gradient of chloroform and methanol.

  • Fractions containing this compound are identified by thin-layer chromatography (TLC) and bioassay.

  • The active fractions are combined and further purified by preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) with a methanol-water gradient to yield pure this compound.

In Vitro Antitumor Activity Assay (e.g., against P388 Leukemia Cells)

The following is a general protocol for assessing the in vitro cytotoxicity of this compound, as would be typical for this type of compound.

3.2.1. Cell Culture

  • Murine P388 leukemia cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

3.2.2. Cytotoxicity Assay (MTT Assay)

  • P388 cells are seeded into 96-well microplates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • This compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted with the culture medium to various concentrations.

  • The cells are treated with the different concentrations of this compound and incubated for an additional 48 hours.

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Conclusion

This compound is a promising antitumor natural product with a unique chemical structure and a compelling mechanism of action that involves the disruption of fundamental cellular processes like pre-mRNA splicing and cell cycle progression. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogues. Further research is warranted to fully elucidate its molecular targets and to optimize its structure for improved efficacy and safety in clinical applications.

References

An In-depth Technical Guide to the Interaction of FR901463 and the SF3B1 Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the natural product FR901463 and the human Splicing Factor 3B Subunit 1 (SF3B1) complex. It details the mechanism of action, downstream cellular consequences, and the methodologies used to investigate this interaction, offering valuable insights for research and therapeutic development.

Executive Summary

This compound is a potent anti-tumor agent that functions by directly targeting the SF3B1 protein, a core component of the spliceosome. The spliceosome is a large ribonucleoprotein complex essential for the maturation of pre-messenger RNA (pre-mRNA) into messenger RNA (mRNA) through the removal of introns. By binding to SF3B1, this compound and its analogs modulate the splicing process, leading to the production of aberrant mRNA transcripts. This disruption of normal splicing ultimately triggers cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of targeting the SF3B1 complex. This guide will delve into the specifics of this interaction, from the molecular binding details to the broad-ranging cellular effects.

The SF3B1 Complex: A Critical Component of the Spliceosome

The SF3B1 protein is the largest subunit of the Splicing Factor 3b (SF3b) protein complex, which is an integral part of the U2 small nuclear ribonucleoprotein (snRNP). The U2 snRNP is crucial for the recognition of the branch point sequence (BPS) within the intron of a pre-mRNA molecule. This recognition is a critical early step in the assembly of the spliceosome and the subsequent catalytic reactions of splicing.

SF3B1 acts as a scaffold protein, facilitating numerous protein-protein and protein-RNA interactions that are necessary for the correct identification of the 3' splice site.[1] Its structure is characterized by a series of HEAT repeats, which form a helical structure that undergoes conformational changes during the splicing cycle.[2] Mutations in the SF3B1 gene are frequently observed in various cancers, including myelodysplastic syndromes (MDS), chronic lymphocytic leukemia (CLL), and uveal melanoma, often leading to aberrant splicing and contributing to tumorigenesis.[3][4]

This compound: A Natural Product Targeting the Splicing Machinery

This compound is a natural product isolated from Pseudomonas sp. that exhibits potent antitumor activity.[5] It belongs to a class of macrocyclic compounds, including Pladienolide B and Spliceostatin A, that are now understood to be potent inhibitors of the spliceosome.[6] These molecules share a common pharmacophore that allows them to bind to the SF3B1 complex.[6] The anti-proliferative effects of this compound are a direct consequence of its ability to interfere with pre-mRNA splicing.

The Molecular Interaction: Mechanism of SF3B1 Inhibition

Structural and biochemical studies have elucidated the mechanism by which this compound and its analogs inhibit SF3B1. These small molecules bind to a pocket formed by the interface of SF3B1 and another SF3b subunit, PHF5A.[7] This binding site is located within the HEAT repeat domain of SF3B1.[5]

The binding of the inhibitor locks SF3B1 in an "open" conformation.[4] This conformational state prevents the necessary structural rearrangements for the stable accommodation of the branch point sequence/U2 snRNA duplex.[4][5] By acting as a molecular wedge, the inhibitor sterically hinders the binding of the pre-mRNA substrate and prevents the transition of the spliceosome to a catalytically active state.[4] This leads to a stall in spliceosome assembly at an early stage.[6]

Consequences of SF3B1 Inhibition on Splicing

The inhibition of SF3B1 by this compound leads to widespread changes in pre-mRNA splicing patterns. The most common defects include:

  • Alternative 3' Splice Site Selection: The compromised ability of the spliceosome to accurately identify the canonical 3' splice site leads to the use of alternative, often cryptic, 3' splice sites located upstream of the correct site.[8][9]

  • Exon Skipping and Intron Retention: The disruption of spliceosome assembly can also result in the skipping of exons or the retention of introns in the mature mRNA.[3]

These splicing errors result in the production of non-functional or dominant-negative protein isoforms, or the degradation of the aberrant transcripts through nonsense-mediated decay.

Downstream Cellular Effects and Affected Signaling Pathways

The global disruption of splicing induced by this compound triggers a cascade of cellular events that contribute to its anti-tumor activity.

Cell Cycle Arrest and Apoptosis

Treatment of cancer cells with SF3B1 inhibitors like Pladienolide B leads to cell cycle arrest, primarily at the G1 and G2/M phases, and the induction of apoptosis.[10] These effects are a direct result of the mis-splicing of key genes involved in cell cycle regulation and survival.

Modulation of Key Signaling Pathways

The inhibition of SF3B1 has been shown to impact several critical signaling pathways in cancer cells:

  • AKT/mTOR/ß-catenin Pathway: Blockade of SF3B1 activity can suppress the AKT/mTOR/ß-catenin signaling pathways, which are crucial for cell growth, proliferation, and survival.[1][11]

  • Wnt Signaling Pathway: SF3B1 inhibitors can downregulate components of the Wnt signaling pathway, such as GSK3β and LRP6, thereby inhibiting its oncogenic activity.[3]

  • MYC and BCL2 Regulation: SF3B1 mutations can lead to the stabilization of the MYC oncoprotein through the mis-splicing of PPP2R5A, a subunit of the PP2A phosphatase.[12] Furthermore, SF3B1 inhibition can cause an imbalance in the splicing of the anti-apoptotic factor BCL2L1, promoting apoptosis.[1][11]

Quantitative Data

The following table summarizes the inhibitory concentrations of Pladienolide B, a close analog of this compound, against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (nM)Reference
Pladienolide BOV2008Ovarian CancerVaries[3]
Pladienolide BC13Ovarian CancerVaries[3]
Pladienolide BAGSGastric CancerVaries[10]
Pladienolide BMKN28Gastric CancerVaries[10]
Pladienolide BVariousGlioblastomaVaries[1][11]

Note: Specific IC50 values for this compound are less frequently reported in recent literature, with studies often focusing on its more synthetically accessible analog, Pladienolide B. The values can vary depending on the specific assay conditions and cell line.

Experimental Protocols

In Vitro Splicing Assay

This assay is used to directly assess the effect of an inhibitor on the splicing of a pre-mRNA substrate in a cell-free system.

Methodology:

  • Prepare HeLa Nuclear Extract: Isolate nuclear extracts from HeLa cells, which contain all the necessary factors for in vitro splicing.

  • Synthesize Radiolabeled Pre-mRNA: In vitro transcribe a pre-mRNA substrate containing an intron and flanking exons, incorporating a radiolabel (e.g., 32P-UTP).

  • Splicing Reaction: Incubate the radiolabeled pre-mRNA with HeLa nuclear extract, ATP, and the inhibitor (e.g., this compound) or DMSO as a control at 30°C.

  • RNA Extraction: Stop the reaction and extract the RNA.

  • Analysis: Separate the RNA products (pre-mRNA, mRNA, splicing intermediates) by denaturing polyacrylamide gel electrophoresis and visualize by autoradiography. Inhibition of splicing will result in a decrease in the mRNA product and an accumulation of pre-mRNA and/or splicing intermediates.[6][13]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein within intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[14]

Methodology:

  • Cell Treatment: Treat intact cells with the compound of interest (e.g., this compound) or a vehicle control.

  • Heat Challenge: Heat the treated cells across a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble SF3B1 remaining at each temperature using Western blotting. A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of the compound, demonstrating stabilization of SF3B1.[5][14]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions and can be adapted to investigate how a compound affects these interactions.

Methodology:

  • Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein complexes.

  • Pre-clearing: Incubate the lysate with control IgG and protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for a protein in the complex of interest (e.g., an antibody against a component of the SF3b complex).

  • Complex Capture: Add protein A/G beads to capture the antibody-protein complex.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins and analyze by Western blotting using antibodies against other potential components of the complex (e.g., SF3B1) to confirm the interaction.[15][16][17]

Visualizations

Signaling Pathways and Experimental Workflows

pre_mRNA_Splicing_Pathway pre_mRNA pre-mRNA U1_snRNP U1 snRNP pre_mRNA->U1_snRNP Binds 5' SS U2AF U2AF pre_mRNA->U2AF Binds 3' SS SF3B1_complex U2 snRNP (contains SF3B1) U1_snRNP->SF3B1_complex Joins U2AF->SF3B1_complex Recruits Spliceosome Active Spliceosome SF3B1_complex->Spliceosome Assembly mRNA Mature mRNA Spliceosome->mRNA Exon Ligation Intron_Lariat Intron Lariat Spliceosome->Intron_Lariat Intron Excision FR901463_Mechanism_of_Action cluster_normal Normal Splicing This compound This compound SF3B1 SF3B1 Complex (Open Conformation) This compound->SF3B1 Binds to SF3B1 SF3B1_Closed SF3B1 Complex (Closed Conformation) SF3B1->SF3B1_Closed Conformational Change Splicing_Stall Splicing Stalled SF3B1->Splicing_Stall Locked in Open State pre_mRNA_binding pre-mRNA Branch Point Binding SF3B1_Closed->pre_mRNA_binding Splicing_Progression Splicing Progression pre_mRNA_binding->Splicing_Progression Aberrant_Splicing Aberrant Splicing Splicing_Stall->Aberrant_Splicing Apoptosis Apoptosis & Cell Cycle Arrest Aberrant_Splicing->Apoptosis CETSA_Workflow Start Start: Treat cells with This compound or Vehicle Heat_Challenge Heat Challenge (Temperature Gradient) Start->Heat_Challenge Lysis Cell Lysis Heat_Challenge->Lysis Centrifugation Centrifugation to separate soluble and aggregated proteins Lysis->Centrifugation Collect_Supernatant Collect Supernatant (Soluble Fraction) Centrifugation->Collect_Supernatant Western_Blot Western Blot for SF3B1 Collect_Supernatant->Western_Blot Analysis Analyze Melting Curves Western_Blot->Analysis Result Result: Thermal Stabilization confirms Target Engagement Analysis->Result

References

The Biological Activity of FR901463 Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of the natural product FR901463 and its known derivatives. This compound and its congeners, FR901464 and FR901465, are novel antitumor agents isolated from the fermentation broth of Pseudomonas sp. No. 2663.[1] These compounds have demonstrated potent antitumor activities in both in vitro and in vivo models, making them and their synthetic analogs promising candidates for further drug development. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the potential signaling pathways involved in their mechanism of action.

Quantitative Biological Activity Data

CompoundCell Line / Tumor ModelAssay TypeActivity MetricValueReference
This compound P388 leukemia (murine)In vivoT/C (%)160[1]
FR901464 P388 leukemia (murine)In vivoT/C (%)145[1]
FR901465 P388 leukemia (murine)In vivoT/C (%)*127[1]
FR901464 A549 lung adenocarcinoma (human)In vivoTumor growth inhibitionEffective[1]
FR901464 Colon 38 carcinoma (murine)In vivoTumor growth inhibitionEffective
FR901464 Meth A fibrosarcoma (murine)In vivoTumor growth inhibitionEffective

*T/C (%) = (Median survival time of treated group / Median survival time of control group) x 100

Experimental Protocols

The evaluation of the cytotoxic and antitumor activity of this compound and its derivatives involves a variety of standard in vitro and in vivo assays. The following protocols are representative of the methodologies commonly employed in the field for assessing the biological activity of potential anticancer compounds.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration of a compound that inhibits the proliferation of a cancer cell line by 50% (IC50).

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The test compounds (this compound derivatives) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

b) SRB (Sulphorhodamine B) Assay

  • Cell Seeding and Treatment: This follows the same procedure as the MTT assay.

  • Cell Fixation: After compound treatment, the cells are fixed to the plate by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with SRB solution (e.g., 0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid. The plates are then air-dried.

  • Dye Solubilization: The bound SRB dye is solubilized with a basic solution (e.g., 10 mM Tris base).

  • Absorbance Reading: The absorbance is measured at approximately 510 nm.

  • Data Analysis: Similar to the MTT assay, IC50 values are calculated from the dose-response curves.

In Vivo Antitumor Activity Assays

Objective: To evaluate the efficacy of a compound in reducing tumor growth or prolonging survival in an animal model.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used for xenograft models with human cancer cell lines, while syngeneic models use immunocompetent mice and murine cancer cell lines.

  • Tumor Implantation: Cancer cells are injected subcutaneously or orthotopically into the mice. For leukemia models, cells are often injected intravenously.

  • Compound Administration: Once the tumors reach a palpable size or after a set period for systemic models, the mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., intraperitoneal, intravenous, oral) at various doses and schedules.

  • Monitoring: Tumor size is measured regularly (e.g., with calipers), and the animal's body weight and general health are monitored. For survival studies, the date of death is recorded.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size, or in survival studies, when a specific endpoint is reached.

  • Data Analysis: For solid tumors, the tumor growth inhibition is calculated. For survival studies, the median survival time and the percentage increase in lifespan (T/C%) are determined.

Signaling Pathways and Mechanism of Action

The precise molecular targets of this compound and its derivatives are not yet fully elucidated. However, existing studies suggest that their antitumor effects are mediated through the induction of changes in chromatin structure, leading to cell cycle arrest and apoptosis.

Proposed Mechanism of Action

This compound and its analogs have been shown to enhance the transcriptional activity of certain promoters, such as that of the SV40 DNA virus.[1] This suggests an interaction with the transcriptional machinery or modulation of chromatin accessibility. The observed cell cycle arrest at the G1 and G2/M phases indicates an interference with key cell cycle checkpoints.

G1_S_Checkpoint cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Signal Transduction Signal Transduction Receptor->Signal Transduction Cyclin D/CDK4_6 Cyclin D/CDK4_6 Signal Transduction->Cyclin D/CDK4_6 pRb pRb Cyclin D/CDK4_6->pRb phosphorylates Cyclin D/CDK4_6->pRb E2F E2F pRb->E2F inhibits Cyclin E/CDK2 Cyclin E/CDK2 E2F->Cyclin E/CDK2 activates G1_S_Transition G1-S Transition Cyclin E/CDK2->G1_S_Transition This compound Derivatives This compound Derivatives This compound Derivatives->Cyclin D/CDK4_6 potential inhibition This compound Derivatives->Cyclin E/CDK2 potential inhibition

Caption: Potential G1/S checkpoint inhibition by this compound derivatives.

G2_M_Checkpoint cluster_dna_damage Cellular Stress cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR Chk1/Chk2 Chk1/Chk2 ATM/ATR->Chk1/Chk2 activate Cdc25 Cdc25 Chk1/Chk2->Cdc25 inhibit Cyclin B/CDK1 Cyclin B/CDK1 Cdc25->Cyclin B/CDK1 activate Mitosis Mitosis Cyclin B/CDK1->Mitosis This compound Derivatives This compound Derivatives This compound Derivatives->Cyclin B/CDK1 potential inhibition

Caption: Potential G2/M checkpoint inhibition by this compound derivatives.

Apoptosis Induction

The induction of internucleosomal DNA degradation by FR901464 is a hallmark of apoptosis. This suggests that downstream of cell cycle arrest, these compounds activate the apoptotic cascade.

Apoptosis_Pathway This compound Derivatives This compound Derivatives Cellular Stress Cellular Stress This compound Derivatives->Cellular Stress Bcl2_family Bcl-2 family modulation (e.g., Bax, Bak activation) Cellular Stress->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Potential intrinsic apoptosis pathway activation.

Conclusion and Future Directions

This compound and its naturally occurring analogs, particularly FR901464, represent a promising class of antitumor agents with a mechanism of action that appears to involve the modulation of chromatin structure and induction of cell cycle arrest. The development of a total synthesis route for FR901464 opens the door for the creation of a wide array of synthetic derivatives. Future research should focus on synthesizing and screening a library of these analogs to establish a clear structure-activity relationship and to identify candidates with improved potency and selectivity. Furthermore, detailed mechanistic studies are required to identify the precise molecular target(s) of these compounds, which will be crucial for their rational design and clinical development as next-generation cancer therapeutics.

References

The Discovery and Isolation of FR901463 from Pseudomonas sp. No. 2663: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of FR901463, a novel antitumor substance produced by the bacterium Pseudomonas sp. No. 2663. The document details the fermentation process for cultivating the producing organism, the comprehensive extraction and purification protocols for isolating the compound, and a summary of its physico-chemical properties. Furthermore, this guide elucidates the biological activity of this compound, including its potent antitumor effects, and presents a putative mechanism of action involving the modulation of chromatin structure and gene transcription. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams generated with Graphviz (DOT language). This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product discovery, oncology, and drug development.

Introduction

The search for novel therapeutic agents from microbial sources has been a cornerstone of drug discovery for decades. In 1996, a team of researchers from Fujisawa Pharmaceutical Co., Ltd. reported the discovery of a new family of antitumor compounds, including this compound, isolated from the fermentation broth of Pseudomonas sp. No. 2663.[1] These compounds exhibited significant antitumor activities against various murine and human tumor cell lines in vitro.[1] Notably, this compound and its congeners were found to enhance the transcriptional activity of the SV40 DNA virus promoter, suggesting a unique mechanism of action.[1] This guide provides a detailed technical summary of the foundational work on this compound.

Discovery and Producing Organism

This compound was discovered as part of a screening program for novel antitumor agents from microbial sources. The producing organism, designated Pseudomonas sp. No. 2663, was isolated from a soil sample. The taxonomic characteristics of this strain were studied, leading to its classification within the genus Pseudomonas.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Pseudomonas sp. No. 2663. The following sections detail the experimental protocol for this process.

Experimental Protocol: Fermentation

3.1.1. Seed Culture Preparation: A loopful of Pseudomonas sp. No. 2663 from a slant culture is inoculated into a 100 mL Erlenmeyer flask containing 20 mL of a seed medium. The composition of the seed medium is detailed in Table 1. The flask is incubated on a rotary shaker at 200 rpm at 30°C for 24 hours.

3.1.2. Production Culture: A 5 mL aliquot of the seed culture is transferred to a 500 mL Erlenmeyer flask containing 100 mL of the production medium (see Table 1 for composition). The production culture is incubated on a rotary shaker at 200 rpm at 30°C for 96 hours.

Table 1: Fermentation Media Composition

ComponentSeed Medium (g/L)Production Medium (g/L)
Soluble Starch2040
Glucose10-
Glycerol-20
Peptone510
Yeast Extract55
Meat Extract3-
CaCO₃24
pH7.07.0

Experimental Workflow: Fermentation

Fermentation_Workflow cluster_seed Seed Culture Preparation cluster_production Production Culture A Inoculation of Pseudomonas sp. No. 2663 B Incubation (30°C, 24h, 200 rpm) A->B C Inoculation of Production Medium B->C Transfer of Seed Culture D Incubation (30°C, 96h, 200 rpm) C->D E Harvest of Fermentation Broth D->E

Caption: Workflow for the fermentation of Pseudomonas sp. No. 2663.

Isolation and Purification of this compound

This compound is isolated from the fermentation broth through a multi-step extraction and chromatographic purification process.

Experimental Protocol: Isolation and Purification

4.1.1. Extraction: The harvested fermentation broth (10 L) is centrifuged to separate the supernatant and the mycelial cake. The supernatant is adjusted to pH 4.0 and extracted twice with an equal volume of ethyl acetate (B1210297). The mycelial cake is extracted with acetone (B3395972), and the acetone extract is concentrated in vacuo. The resulting aqueous residue is combined with the ethyl acetate extract of the supernatant.

4.1.2. Column Chromatography: The combined extract is concentrated to an oily residue, which is then subjected to a series of column chromatography steps as outlined below:

  • Silica (B1680970) Gel Column Chromatography: The residue is applied to a silica gel column and eluted with a stepwise gradient of chloroform (B151607) and methanol (B129727). Fractions containing this compound are identified by thin-layer chromatography (TLC).

  • Diaion HP-20 Column Chromatography: The active fractions from the silica gel column are pooled, concentrated, and applied to a Diaion HP-20 column. The column is washed with water and eluted with a stepwise gradient of methanol in water.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC on a C18 column using a gradient of acetonitrile (B52724) in water as the mobile phase.

Experimental Workflow: Isolation and Purification

Isolation_Workflow A Fermentation Broth B Centrifugation A->B C Supernatant B->C D Mycelial Cake B->D E Ethyl Acetate Extraction (pH 4.0) C->E F Acetone Extraction D->F G Combined Extracts E->G F->G H Silica Gel Chromatography G->H I Diaion HP-20 Chromatography H->I J Preparative HPLC I->J K Pure this compound J->K

Caption: Workflow for the isolation and purification of this compound.

Physico-chemical Properties of this compound

The physico-chemical properties of the isolated this compound are summarized in Table 2.

Table 2: Physico-chemical Properties of this compound

PropertyValue
AppearanceWhite powder
Molecular FormulaC₂₇H₃₆O₆
Molecular Weight456.57
UV λmax (MeOH)215 nm
SolubilitySoluble in methanol, ethanol, ethyl acetate, acetone, chloroform. Insoluble in water, n-hexane.

Biological Activity of this compound

This compound exhibits potent antitumor activity against a range of cancer cell lines. The in vivo efficacy was evaluated in murine tumor models.

In Vivo Antitumor Activity

The antitumor activity of this compound was assessed in mice bearing P388 leukemia. The results are presented as the T/C (Treated/Control) percentage.

Table 3: In Vivo Antitumor Activity of FR Compounds against P388 Leukemia

CompoundT/C (%)
This compound 160 [2]
FR901464145[2]
FR901465127[2]

Mechanism of Action

The mechanism of action of this compound and its analogs is believed to involve the modulation of chromatin structure, leading to altered gene expression. These compounds have been shown to enhance the transcriptional activity of certain promoters. While the precise signaling pathway has not been fully elucidated, a proposed model suggests that this compound induces a dynamic change in chromatin, making it more accessible to transcription factors, which in turn leads to the activation of specific genes and ultimately contributes to its antitumor effects. This is in contrast to its ability to suppress the transcription of some inducible endogenous genes.[2] The related compound, FR901464, has been shown to induce G1 and G2/M phase arrest in the cell cycle.[2]

Proposed Signaling Pathway

Signaling_Pathway This compound This compound Chromatin Chromatin This compound->Chromatin Induces dynamic change TF_Access Increased Accessibility to Transcription Factors Chromatin->TF_Access Gene_Expression Altered Gene Expression TF_Access->Gene_Expression Antitumor Antitumor Effects (e.g., Cell Cycle Arrest) Gene_Expression->Antitumor

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound, a natural product isolated from Pseudomonas sp. No. 2663, represents a promising class of antitumor agents with a potentially novel mechanism of action. This technical guide has provided a comprehensive overview of its discovery, production, isolation, and biological characterization. The detailed protocols and compiled data serve as a valuable resource for further research and development of this compound and related compounds as potential cancer therapeutics. Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted to fully understand its therapeutic potential.

References

FR901463: A Technical Guide to its Role in Inducing Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

FR901463 is a potent, naturally derived antitumor agent that functions as a highly specific modulator of the spliceosome. Its mechanism of action converges on the inhibition of the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle. This interference with the pre-mRNA splicing machinery leads to widespread aberrant splicing, culminating in pleiotropic downstream effects, most notably a robust induction of cell cycle arrest at the G1 and G2/M phases. This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound-induced cell cycle arrest, detailed experimental protocols for its characterization, and a summary of its quantitative effects on cell cycle progression.

Core Mechanism of Action: Spliceosome Inhibition

This compound and its analogs, such as Spliceostatin A, exert their cytotoxic effects by directly targeting the spliceosome, the macromolecular machine responsible for excising introns from pre-mRNA.[1][2]

  • Molecular Target: The primary molecular target is the Splicing Factor 3b (SF3B) subunit 1 (SF3B1), a key protein within the U2 snRNP.[2]

  • Functional Consequence: Binding of this compound to SF3B1 stalls the assembly of the spliceosome at the pre-spliceosomal 'A complex'.[2][3] This prevents the stable recruitment of the U4/U5/U6 tri-snRNP, a critical step for the catalytic activation of the spliceosome.[3] The ultimate result is a global inhibition of pre-mRNA splicing, leading to the accumulation of unspliced transcripts and the generation of aberrantly spliced mRNAs, often through exon skipping.[1][3]

cluster_0 Spliceosome Assembly Pathway cluster_1 Inhibitory Action pre_mRNA pre-mRNA E_complex E Complex pre_mRNA->E_complex + U1 U1 U1 snRNP U2 U2 snRNP (contains SF3B1) tri_snRNP U4/U5/U6 tri-snRNP A_complex A Complex E_complex->A_complex + U2 B_complex B Complex A_complex->B_complex + tri-snRNP A_complex->inhibition C_complex Catalytic Complex B_complex->C_complex spliced_mRNA Mature mRNA C_complex->spliced_mRNA This compound This compound This compound->U2 inhibition->B_complex Blocked G1_Arrest_Pathway cluster_cdk This compound This compound Spliceosome Spliceosome (SF3B1) This compound->Spliceosome Splicing pre-mRNA Splicing Spliceosome->Splicing CellStress Cellular Stress / Replication Stress Splicing->CellStress Aberrant Splicing p53 p53 Stabilization & Activation CellStress->p53 p21 p21 (CDKN1A) Transcription p53->p21 CDK46 Cyclin D-CDK4/6 p21->CDK46 CDK2 Cyclin E-CDK2 p21->CDK2 G1_Arrest G1 Arrest Rb Rb Phosphorylation CDK46->Rb CDK2->Rb E2F E2F-mediated Transcription Rb->E2F S_Phase S-Phase Entry E2F->S_Phase start 1. Cell Culture & Treatment - Plate cells - Treat with this compound (e.g., 24h) harvest 2. Harvest Cells - Trypsinize - Collect cells by centrifugation start->harvest wash 3. Wash - Resuspend in cold PBS - Centrifuge and discard supernatant harvest->wash fix 4. Fixation - Resuspend pellet while vortexing - Add cold 70% Ethanol dropwise - Incubate at -20°C (≥ 2h) wash->fix rehydrate 5. Rehydration & Wash - Centrifuge to remove ethanol - Wash twice with PBS fix->rehydrate stain 6. Staining - Resuspend in PI/RNase Staining Buffer - Incubate in dark (15-30 min, RT) rehydrate->stain analyze 7. Flow Cytometry Analysis - Acquire data on flow cytometer - Analyze DNA content histogram stain->analyze

References

Methodological & Application

Application Notes and Protocols for FR901463 in an In Vitro Splicing Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro splicing assay to evaluate the inhibitory activity of FR901463, a potent anti-tumor natural product that targets the spliceosome. The information herein is curated for professionals in biomedical research and drug development seeking to investigate the effects of small molecules on pre-mRNA splicing.

Introduction

Pre-mRNA splicing is a fundamental step in eukaryotic gene expression, where non-coding introns are removed, and coding exons are ligated to form mature messenger RNA (mRNA). This process is carried out by a large and dynamic ribonucleoprotein machine, the spliceosome. The SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP), plays a critical role in the recognition of the branch point sequence within the intron, an early and essential step in spliceosome assembly.

This compound and its analogs are natural products that have been identified as potent inhibitors of the spliceosome.[1] These molecules target the SF3B1 subunit of the SF3b complex, thereby interfering with the splicing process.[2] This inhibition of splicing leads to cell cycle arrest and apoptosis in cancer cells, making SF3B1 an attractive target for anti-cancer drug development.

The in vitro splicing assay described here provides a robust and sensitive method to quantify the inhibitory effect of compounds like this compound on the splicing machinery. This cell-free system utilizes a radiolabeled pre-mRNA substrate and a splicing-competent nuclear extract, typically derived from HeLa cells.[3]

Data Presentation

The inhibitory activity of SF3B1 modulators can be quantified by determining the half-maximal inhibitory concentration (IC50) in an in vitro splicing assay. The following table summarizes the reported IC50 values for compounds related to this compound, providing a reference for the expected potency of this class of inhibitors.

CompoundTargetAssay Systempre-mRNA SubstrateIC50Reference
Pladienolide BSF3B1HeLa Nuclear ExtractAdenovirus Major Late (AdML)0.1 µM[3]
HerboxidieneSF3B1HeLa Nuclear ExtractAdenovirus Major Late (AdML)0.1 µM[3]
Spliceostatin ASF3B1HeLa Nuclear ExtractNot Specified~20 nM[3]

Experimental Protocols

This section details the methodology for performing an in vitro splicing assay to assess the activity of this compound.

Preparation of Radiolabeled pre-mRNA Substrate

A commonly used pre-mRNA substrate for in vitro splicing assays is derived from the adenovirus major late (AdML) transcript.[3][4]

  • In Vitro Transcription: The AdML pre-mRNA is synthesized by in vitro runoff transcription using a linearized plasmid template containing the AdML gene under the control of a T7 or SP6 RNA polymerase promoter.

  • Radiolabeling: To enable visualization of the splicing products, the pre-mRNA is internally labeled with [α-³²P]UTP during the transcription reaction.[3]

  • Capping: The pre-mRNA should be capped at the 5' end with a G(5')ppp(5')G cap analog to ensure efficient splicing.[3]

  • Purification: The full-length radiolabeled pre-mRNA is purified from the transcription reaction by denaturing polyacrylamide gel electrophoresis (PAGE) followed by elution and ethanol (B145695) precipitation.[5]

In Vitro Splicing Reaction

The splicing reaction is performed by incubating the radiolabeled pre-mRNA substrate with a splicing-competent HeLa cell nuclear extract in the presence of this compound or a vehicle control (e.g., DMSO).[3][6]

  • Reaction Mixture: A typical 25 µL splicing reaction contains the following components:[3][6]

    • 50% (v/v) HeLa Nuclear Extract

    • 10 nM ³²P-labeled AdML pre-mRNA

    • 1 mM ATP

    • 20 mM Creatine Phosphate

    • 2 mM Magnesium Acetate

    • 60 mM Potassium Glutamate

    • 0.05 mg/mL tRNA

    • This compound at desired concentrations (e.g., a serial dilution from 1 nM to 10 µM) or DMSO vehicle control.

  • Incubation: The reactions are incubated at 30°C for a time course, typically ranging from 30 to 120 minutes.[6]

RNA Extraction and Analysis

Following incubation, the RNA is extracted from the splicing reaction and analyzed to visualize the pre-mRNA, splicing intermediates, and the final spliced mRNA product.

  • Proteinase K Digestion: The reaction is stopped by the addition of a buffer containing Proteinase K to digest the proteins in the nuclear extract.[6]

  • Phenol:Chloroform Extraction: The RNA is then purified by extraction with phenol:chloroform:isoamyl alcohol followed by ethanol precipitation.[5]

  • Denaturing PAGE: The purified RNA is resolved on a 15% denaturing polyacrylamide gel containing urea.[3]

  • Autoradiography and Quantification: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled RNA species. The bands corresponding to the pre-mRNA and spliced mRNA are quantified using densitometry software. Splicing efficiency is calculated as the ratio of mRNA to the total of pre-mRNA and mRNA.[3]

Visualizations

Mechanism of Action of this compound

FR901463_Mechanism_of_Action cluster_spliceosome Spliceosome Assembly pre-mRNA pre-mRNA Branch_Point U1_snRNP U1 snRNP U1_snRNP->pre-mRNA Recognizes 5' SS U2_snRNP U2 snRNP U2_snRNP->Branch_Point Recognizes Branch Point A_Complex A Complex U2_snRNP->A_Complex SF3b_complex SF3b Complex (contains SF3B1) SF3b_complex->U2_snRNP SF3b_complex->U2_snRNP Inhibits stable association Splicing_Catalysis Splicing Catalysis A_Complex->Splicing_Catalysis This compound This compound This compound->SF3b_complex Binds to SF3B1

Caption: this compound binds to SF3B1, inhibiting U2 snRNP's stable association with the branch point.

In Vitro Splicing Assay Workflow

In_Vitro_Splicing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Plasmid_DNA Plasmid DNA (e.g., AdML) In_Vitro_Tx In Vitro Transcription with [α-³²P]UTP Plasmid_DNA->In_Vitro_Tx Radiolabeled_pre-mRNA ³²P-labeled pre-mRNA In_Vitro_Tx->Radiolabeled_pre-mRNA Splicing_Reaction Splicing Reaction (30°C, 30-120 min) Radiolabeled_pre-mRNA->Splicing_Reaction HeLa_Cells HeLa Cells Nuclear_Extraction Nuclear Extraction HeLa_Cells->Nuclear_Extraction HeLa_NE HeLa Nuclear Extract Nuclear_Extraction->HeLa_NE HeLa_NE->Splicing_Reaction RNA_Extraction Proteinase K, Phenol/Chloroform RNA Extraction Splicing_Reaction->RNA_Extraction FR901463_Treatment This compound or DMSO FR901463_Treatment->Splicing_Reaction Denaturing_PAGE Denaturing PAGE RNA_Extraction->Denaturing_PAGE Autoradiography Autoradiography & Quantification Denaturing_PAGE->Autoradiography Results pre-mRNA, mRNA, Intermediates Autoradiography->Results

Caption: Workflow for the this compound in vitro splicing assay.

References

Application Notes and Protocols for Cell-Based Assays to Determine FR901463 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901463 is a novel antitumor substance isolated from the fermentation broth of Pseudomonas sp. No. 2663.[1][2] Preliminary studies have demonstrated its potential as an anticancer agent, exhibiting potent antitumor activities against various murine and human tumor cell lines in vitro.[1][2] The proposed mechanism of action for the class of compounds to which this compound belongs involves the induction of dynamic changes in chromatin structure, leading to cell cycle arrest and apoptosis.[1] These application notes provide detailed protocols for cell-based assays to evaluate the cytotoxicity of this compound, enabling researchers to assess its therapeutic potential and elucidate its mechanism of action.

Data Presentation: Cytotoxicity of this compound

Quantitative data on the cytotoxic effects of this compound is crucial for determining its potency and selectivity against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
A549Lung Carcinoma48Data not available
P388Murine Leukemia48Data not available
HeLaCervical Cancer48Data not available
MCF-7Breast Cancer48Data not available
JurkatT-cell Leukemia48Data not available

Experimental Protocols

Cell Viability Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank control (medium only).

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

Apoptosis Assay: Caspase-Glo® 3/7 Assay

This assay provides a pro-luminescent caspase-3/7 substrate that contains the tetrapeptide sequence DEVD. This substrate is cleaved by activated caspase-3 and -7, resulting in a luminescent signal produced by luciferase.

Materials:

  • This compound stock solution

  • Selected cancer cell lines

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using white-walled 96-well plates suitable for luminescence measurements.

  • Caspase-Glo® 3/7 Reagent Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of the cell cycle distribution of a cell population treated with this compound. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and determination of the cell cycle phase.

Materials:

  • This compound stock solution

  • Selected cancer cell lines

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired time points.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Analyze the samples using a flow cytometer. The DNA content will be measured, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle will be determined.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep This compound Preparation treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay caspase_assay Caspase-Glo Assay incubation->caspase_assay cell_cycle_assay Cell Cycle Analysis incubation->cell_cycle_assay data_acquisition Data Acquisition mtt_assay->data_acquisition caspase_assay->data_acquisition cell_cycle_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc pathway_analysis Pathway Analysis data_acquisition->pathway_analysis

Caption: Workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the mechanism of related compounds, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway, potentially involving the activation of caspase-9 and the executioner caspase-3.

apoptosis_pathway This compound This compound Chromatin Chromatin Modification This compound->Chromatin DNA_Damage DNA Damage Chromatin->DNA_Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway for this compound.

Logical Relationship for Cell Cycle Arrest

FR901464, a related compound, is known to induce G1 and G2/M phase arrest. It is plausible that this compound exerts a similar effect on the cell cycle.

cell_cycle_arrest This compound This compound CellCycle Cell Cycle Progression This compound->CellCycle inhibits G1_Arrest G1 Phase Arrest CellCycle->G1_Arrest G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest Proliferation Cell Proliferation CellCycle->Proliferation leads to G1_Arrest->Proliferation inhibits G2M_Arrest->Proliferation inhibits

Caption: this compound's potential effect on cell cycle.

References

Application Notes and Protocols for FR901463 Anti-Tumor Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901463 is a potent anti-tumor agent that functions by inhibiting the spliceosome, a critical cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. Specifically, this compound and its analogs, such as FR901464, target the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP).[1][2] This inhibition leads to aberrant splicing, resulting in the production of non-functional proteins and ultimately inducing cell cycle arrest and apoptosis in cancer cells. This document provides detailed application notes and protocols for utilizing animal models in the pre-clinical evaluation of this compound's anti-tumor efficacy.

Mechanism of Action

This compound exerts its anti-tumor effects by disrupting the normal splicing process. By binding to the SF3b complex, it prevents the stable association of the U2 snRNP with the pre-mRNA branch point, a crucial step in spliceosome assembly.[1][3] This interference leads to a cascade of downstream effects, including:

  • Alternative Splicing: Inhibition of SF3b can lead to exon skipping, intron retention, and the use of cryptic splice sites, resulting in the generation of aberrant mRNA transcripts.

Data Presentation: In Vivo Anti-Tumor Efficacy of this compound and Analogs

The following tables summarize the quantitative data from pre-clinical studies of this compound and its analog FR901464 in various murine tumor models.

Table 1: Efficacy of this compound in P388 Murine Leukemia Model

Animal ModelCell LineTreatmentDosing ScheduleEfficacy EndpointResult
MiceP388 (ascitic)This compoundNot SpecifiedIncreased Lifespan (ILS)T/C Value: 160%

T/C Value: (Median survival time of treated group / Median survival time of control group) x 100. A T/C value > 125% is generally considered significant anti-tumor activity.

Table 2: Efficacy of FR901464 in Subcutaneous Xenograft Models

Animal ModelCell LineTreatmentDoseRoute of AdministrationEfficacy EndpointTumor Growth Inhibition (TGI)Toxicity
Nude MiceHCT116 (human colon carcinoma)FR9014640.5 mg/kgIntraperitonealTumor VolumeNot Significant3 out of 7 mice died
Nude MiceRKO (human colon carcinoma)FR9014640.75 mg/kgIntraperitonealTumor VolumeSignificant (P<0.05 at day 14, 18, 22)4 out of 9 mice died

Experimental Protocols

P388 Murine Leukemia Model (Ascitic)

This protocol is a general guideline based on standard practices for this model, as specific details for this compound treatment are limited in the available literature.

Materials:

  • DBA/2 mice

  • P388 leukemia cells

  • Sterile phosphate-buffered saline (PBS)

  • This compound (formulated in a suitable vehicle)

  • Syringes and needles for injection

  • Calipers for measuring ascites volume (optional)

Procedure:

  • Cell Culture: Culture P388 leukemia cells in appropriate media and conditions.

  • Tumor Cell Implantation:

    • Harvest P388 cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/mL.

    • Inject 0.1 mL of the cell suspension (1 x 10^5 cells) intraperitoneally into each DBA/2 mouse.

  • Treatment:

    • Randomize mice into control and treatment groups.

    • Administer this compound at the desired dose and schedule. The route of administration is typically intraperitoneal for this model. The control group should receive the vehicle alone.

  • Monitoring:

    • Monitor the mice daily for signs of toxicity, including weight loss, lethargy, and ruffled fur.

    • Record survival data for each group.

  • Endpoint:

    • The primary endpoint is the increase in lifespan (ILS), calculated as: [(Median survival of treated group / Median survival of control group) - 1] x 100.

Human Tumor Xenograft Models (Subcutaneous)

This protocol is based on studies with FR901464 in HCT116 and RKO xenografts.[7]

Materials:

  • Immunodeficient mice (e.g., Nude, SCID)

  • Human cancer cell lines (e.g., A549, HCT116, RKO)

  • Matrigel (optional, for improved tumor take rate)

  • Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium

  • This compound or analog (formulated in a suitable vehicle)

  • Syringes and needles for injection

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the chosen human cancer cell line in appropriate media and conditions.

  • Tumor Cell Implantation:

    • Harvest cells and resuspend in sterile PBS or medium at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL.

    • For some cell lines, mix the cell suspension 1:1 with Matrigel.

    • Inject 0.1 mL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor volume using calipers with the formula: Volume = (Length x Width²) / 2.

    • Randomize mice into control and treatment groups with comparable mean tumor volumes.

  • Treatment:

    • Administer this compound or its analog at the specified dose and schedule (e.g., 0.5 mg/kg or 0.75 mg/kg, intraperitoneally).[7] The control group receives the vehicle.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor for signs of toxicity daily.

  • Endpoint:

    • The study can be terminated when tumors in the control group reach a predetermined size or after a specific duration.

    • Calculate tumor growth inhibition (TGI) as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Excise tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations

experimental_workflow Experimental Workflow for In Vivo Anti-Tumor Studies of this compound cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint cell_culture Cell Line Culture (e.g., P388, A549, HCT116) implantation Tumor Cell Implantation (Intraperitoneal or Subcutaneous) cell_culture->implantation animal_acclimatization Animal Acclimatization (e.g., DBA/2, Nude Mice) animal_acclimatization->implantation randomization Randomization of Animals implantation->randomization treatment_admin This compound Administration (Vehicle Control) randomization->treatment_admin monitoring Monitor Tumor Growth, Body Weight, and Toxicity treatment_admin->monitoring endpoint Endpoint Analysis (Survival, TGI, Biomarkers) monitoring->endpoint

Caption: General workflow for in vivo anti-tumor efficacy studies of this compound.

signaling_pathway Downstream Signaling Pathways Affected by this compound cluster_p53 p53 Pathway cluster_bcl Apoptosis Regulation cluster_mTOR mTOR Pathway This compound This compound Spliceosome Spliceosome (SF3b) This compound->Spliceosome Inhibits Splicing Aberrant pre-mRNA Splicing Spliceosome->Splicing MDM2 Altered MDM2 Splicing Splicing->MDM2 BCL2L1 BCL2L1 Splicing Shift Splicing->BCL2L1 mTOR_splicing Altered Splicing of mTOR Pathway Components Splicing->mTOR_splicing p53 p53 Stabilization MDM2->p53 Apoptosis_p53 Apoptosis p53->Apoptosis_p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Bcl_xL ↓ Bcl-xL (Anti-apoptotic) BCL2L1->Bcl_xL Bcl_xS ↑ Bcl-xS (Pro-apoptotic) BCL2L1->Bcl_xS Apoptosis_bcl Apoptosis Bcl_xL->Apoptosis_bcl Bcl_xS->Apoptosis_bcl mTOR_inhibition mTOR Signaling Inhibition mTOR_splicing->mTOR_inhibition Protein_synthesis ↓ Protein Synthesis mTOR_inhibition->Protein_synthesis Cell_growth ↓ Cell Growth & Proliferation mTOR_inhibition->Cell_growth

Caption: Key downstream signaling pathways modulated by this compound-mediated spliceosome inhibition.

References

Application Notes and Protocols for Fluorescence-Based Assays of FR901463 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901463 and its analogs, such as Pladienolide B and Spliceostatin A, are potent anti-tumor agents that function by inhibiting the spliceosome, a large ribonucleoprotein complex responsible for precursor messenger RNA (pre-mRNA) splicing. The primary molecular target of these compounds is the SF3b (splicing factor 3b) subunit of the U2 small nuclear ribonucleoprotein (snRNP). Inhibition of SF3b stalls spliceosome assembly, leading to an accumulation of unspliced pre-mRNA and ultimately inducing cell cycle arrest and apoptosis.

Fluorescence-based assays offer sensitive, scalable, and quantitative methods to study the activity of this compound and other SF3b inhibitors. These assays can be broadly categorized into cell-based assays that measure the downstream effects of splicing inhibition in living cells, and biochemical assays that probe the direct interaction of the compound with its target. This document provides detailed protocols for three such fluorescence-based assays: a Dual-Fluorescence Splicing Reporter Assay, a Fluorescence Polarization (FP) Assay, and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay.

Data Presentation

The following table summarizes the inhibitory activities of this compound's close analog, Pladienolide B, in various cancer cell lines. While these values are primarily derived from cell viability or apoptosis assays, they reflect the ultimate cellular consequence of splicing inhibition by SF3b modulators.

CompoundCell LineAssay TypeEndpointIC50 (nM)Reference
Pladienolide BHCT116 (Colon Cancer)Cytotoxicity AssayCell Viability42.3 ± 3.1[1]
Pladienolide BOVCAR-3 (Ovarian Cancer)Apoptosis AssayApoptosis Induction~10[2]
Pladienolide BPC-3 (Prostate Cancer)Cytotoxicity AssayCell Viability1.1[3]
Pladienolide B DerivativeMKN-45 (Gastric Cancer)MTT AssayCell Viability0.4[3]
E7107 (Pladienolide Derivative)Nalm-6 (B-cell Leukemia)Cytotoxicity AssayCell Viability< 15[4]

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action

This compound targets the SF3b complex within the U2 snRNP, a key component of the spliceosome. This interaction prevents the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA, thereby stalling spliceosome assembly at an early stage (the A complex). This leads to the inhibition of pre-mRNA splicing, resulting in the accumulation of unspliced transcripts and the production of aberrant mRNA isoforms. Ultimately, this disruption of normal gene expression leads to cell cycle arrest and apoptosis.

FR901463_Mechanism cluster_spliceosome Spliceosome Assembly Pre-mRNA Pre-mRNA U1_snRNP U1 snRNP U2_snRNP U2 snRNP (contains SF3b) A_Complex A Complex U2_snRNP->A_Complex associates with branch point U2_snRNP->Inhibition Tri-snRNP U4/U6.U5 tri-snRNP B_Complex B Complex Tri-snRNP->B_Complex recruitment Spliced_mRNA Spliced mRNA B_Complex->Spliced_mRNA splicing catalysis Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis This compound This compound This compound->U2_snRNP binds to SF3b Inhibition->A_Complex Inhibition of U2 association

Caption: Mechanism of this compound-mediated splicing inhibition.

Dual-Fluorescence Splicing Reporter Assay

This cell-based assay provides a robust method to quantify the effect of this compound on the splicing of a specific exon. The reporter construct is engineered to express two different fluorescent proteins depending on the splicing outcome (exon inclusion or exclusion). A ratiometric analysis of the two fluorescence signals provides a quantitative measure of splicing inhibition.

Experimental Workflow

dual_reporter_workflow Start Start Cell_Culture Culture cells and seed in microplate Start->Cell_Culture Transfection Transfect cells with dual-fluorescence splicing reporter plasmid Cell_Culture->Transfection Compound_Treatment Treat cells with varying concentrations of this compound Transfection->Compound_Treatment Incubation Incubate for 24-48 hours Compound_Treatment->Incubation Fluorescence_Measurement Measure GFP and RFP fluorescence intensity Incubation->Fluorescence_Measurement Data_Analysis Calculate GFP/RFP ratio and determine IC50 Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the dual-fluorescence splicing reporter assay.

Protocol

Materials:

  • HEK293T or other suitable mammalian cell line

  • Dual-fluorescence splicing reporter plasmid (e.g., pZW1-based reporter)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound stock solution in DMSO

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with filters for GFP and RFP

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2.

  • Transfection: Transfect the cells with the dual-fluorescence splicing reporter plasmid according to the manufacturer's protocol for your chosen transfection reagent.

  • Compound Addition: 24 hours post-transfection, prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO-only control.

  • Incubation: Incubate the plate for an additional 24-48 hours at 37°C and 5% CO2.

  • Fluorescence Measurement: Measure the fluorescence intensity for GFP (excitation ~485 nm, emission ~520 nm) and RFP (excitation ~555 nm, emission ~585 nm) using a fluorescence microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing untransfected cells.

    • Calculate the GFP/RFP ratio for each well.

    • Normalize the GFP/RFP ratios to the DMSO control.

    • Plot the normalized GFP/RFP ratio against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Fluorescence Polarization (FP) Assay

This biochemical assay directly measures the binding of this compound to its target, the SF3b complex. A fluorescently labeled tracer molecule that binds to SF3b is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger SF3b complex, its tumbling is restricted, leading to an increase in fluorescence polarization. Unlabeled this compound will compete with the tracer for binding to SF3b, causing a decrease in fluorescence polarization in a concentration-dependent manner.

Experimental Workflow

fp_workflow Start Start Reagent_Preparation Prepare assay buffer, purified SF3b complex, fluorescent tracer, and this compound dilutions Start->Reagent_Preparation Assay_Setup Add SF3b, tracer, and this compound to microplate wells Reagent_Preparation->Assay_Setup Incubation Incubate at room temperature to reach binding equilibrium Assay_Setup->Incubation FP_Measurement Measure fluorescence polarization Incubation->FP_Measurement Data_Analysis Calculate binding affinity (Ki) or IC50 FP_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Fluorescence Polarization (FP) assay.

Protocol

Materials:

  • Purified SF3b complex (or a relevant subunit)

  • Fluorescently labeled tracer (e.g., a fluorescent derivative of a known SF3b binder)

  • This compound stock solution in DMSO

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 0.01% Tween-20)

  • 384-well black, low-volume microplates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare solutions of the SF3b complex and the fluorescent tracer at 2x the final desired concentration in assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the this compound dilutions to the wells of the 384-well plate.

    • Add 5 µL of the 2x SF3b complex solution to each well.

    • Initiate the binding reaction by adding 10 µL of the 2x fluorescent tracer solution to each well.

    • Include controls for no binding (tracer only) and maximum binding (tracer and SF3b, no this compound).

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization (in mP units) using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a competitive binding model to determine the IC50 value.

    • The binding affinity (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the tracer is known.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay can be configured to measure the interaction between SF3b and other spliceosome components, and how this interaction is disrupted by this compound. It utilizes a long-lifetime lanthanide donor fluorophore and a suitable acceptor fluorophore. When the donor and acceptor are in close proximity (i.e., when the interacting proteins are bound), energy transfer occurs. This compound's inhibition of this interaction will lead to a decrease in the FRET signal.

Experimental Workflow

trfret_workflow Start Start Reagent_Preparation Prepare assay buffer, labeled proteins (donor and acceptor), and This compound dilutions Start->Reagent_Preparation Assay_Setup Add labeled proteins and this compound to microplate wells Reagent_Preparation->Assay_Setup Incubation Incubate to allow for protein-protein interaction Assay_Setup->Incubation TRFRET_Measurement Measure time-resolved fluorescence at donor and acceptor wavelengths Incubation->TRFRET_Measurement Data_Analysis Calculate TR-FRET ratio and determine IC50 TRFRET_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Time-Resolved FRET (TR-FRET) assay.

Protocol

Materials:

  • Purified SF3b complex labeled with a TR-FRET donor (e.g., Terbium cryptate)

  • Purified interacting protein (e.g., another spliceosome component) or a biotinylated pre-mRNA substrate labeled with a TR-FRET acceptor (e.g., d2 or a fluorescently-labeled streptavidin)

  • This compound stock solution in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.0, 100 mM KCl, 5 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white, low-volume microplates

  • TR-FRET compatible microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare solutions of the donor-labeled SF3b and the acceptor-labeled interacting molecule at 2x the final concentration.

  • Assay Plate Setup:

    • Add 5 µL of the this compound dilutions to the wells.

    • Add 5 µL of the 2x donor-labeled SF3b solution.

    • Add 10 µL of the 2x acceptor-labeled interacting molecule solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

  • TR-FRET Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm for Terbium donor and 665 nm for d2 acceptor) after excitation at the donor excitation wavelength (e.g., 337 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission) * 10,000.

    • Plot the TR-FRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

References

Application Notes and Protocols for Proteomic Analysis of Cells Treated with FR901463

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901463 and its analogs, such as Pladienolide B and Spliceostatin A, are potent anti-tumor agents that function by targeting the SF3B1 subunit of the spliceosome. This interaction inhibits pre-mRNA splicing, a critical step in gene expression, leading to cell cycle arrest and apoptosis in cancer cells. Understanding the global proteomic changes induced by this compound is crucial for elucidating its precise mechanism of action, identifying biomarkers of response, and discovering potential combination therapies.

These application notes provide a comprehensive overview of the expected proteomic alterations in cells treated with SF3B1 inhibitors and offer detailed protocols for conducting such an analysis. The information is curated from various studies investigating the effects of these compounds on cancer cell lines.

Key Cellular Processes and Signaling Pathways Affected by this compound

Treatment of cancer cells with this compound and its analogs leads to significant disruption of several key cellular processes due to the inhibition of the spliceosome. The primary consequence is widespread aberrant splicing of pre-mRNAs, which in turn affects the expression and function of numerous proteins.

1. Apoptosis Induction: A major outcome of SF3B1 inhibition is the induction of apoptosis. This is achieved through the altered splicing of key apoptosis regulators. For instance, treatment with SF3B1 inhibitors has been shown to modulate the splicing of:

  • p73: Shifting the balance towards the pro-apoptotic TAp73 isoform and away from the anti-apoptotic ΔNp73 isoform.[1]
  • Bcl-2 family proteins: Affecting the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) members, favoring apoptosis.[2]
  • MCL1: Promoting the production of the pro-apoptotic short isoform (MCL-1s) over the anti-apoptotic long isoform (MCL-1L).[3]

This cascade of events ultimately leads to the release of cytochrome c from the mitochondria and the activation of caspases, culminating in programmed cell death.[2]

2. Cell Cycle Arrest: Inhibition of splicing factor SF3B1 disrupts the normal progression of the cell cycle, typically causing arrest at the G1 and G2/M phases.[4][5] This is attributed to the mis-splicing of transcripts encoding essential cell cycle regulators.

3. Transcriptional Stress and DNA Damage Response: The accumulation of unspliced pre-mRNAs and the generation of aberrant transcripts can induce a state of "transcriptional stress." This can trigger a DNA damage response, as evidenced by the accumulation of markers like γH2AX, even in the absence of direct DNA damaging agents.[3]

4. Regulation of Splicing Machinery: As a potential feedback mechanism, cells treated with SF3B1 inhibitors may upregulate the expression of other splicing factors, such as HNRNPA1 and SRSF2, in an attempt to compensate for the inhibition.[4]

The following diagram illustrates the central role of SF3B1 inhibition in instigating these downstream cellular effects.

FR901463_Mechanism cluster_downstream Cellular Consequences This compound This compound SF3B1 SF3B1 (Spliceosome Subunit) This compound->SF3B1 Inhibits Spliceosome Spliceosome Dysfunction SF3B1->Spliceosome AberrantSplicing Aberrant Pre-mRNA Splicing Spliceosome->AberrantSplicing Apoptosis Apoptosis AberrantSplicing->Apoptosis CellCycleArrest Cell Cycle Arrest (G1, G2/M) AberrantSplicing->CellCycleArrest TranscriptionalStress Transcriptional Stress & DNA Damage Response AberrantSplicing->TranscriptionalStress

Caption: Mechanism of Action of this compound.

Quantitative Proteomic Data

While a comprehensive, publicly available dataset specifically for this compound is limited, a study on its close analog, Pladienolide B, provides significant insight into the expected proteomic changes. The ProteomeXchange dataset PXD063977 contains a TMT-based quantitative proteomic and phosphoproteomic analysis of SH-SY5Y cells treated with Pladienolide B. This dataset reveals concentration-dependent changes in over 10,000 proteins and 19,000 phosphorylation events.

Analysis of such data would typically yield tables of significantly up- and down-regulated proteins. The following are representative tables summarizing the classes of proteins expected to be altered based on the known mechanism of action of SF3B1 inhibitors.

Table 1: Expected Up-regulated Proteins Following this compound Treatment

Protein ClassRepresentative ProteinsFold Change (Hypothetical)Function
Pro-Apoptotic Proteins Bax, TAp73, MCL-1s> 1.5Induction of apoptosis
DNA Damage Response γH2AX, p53> 1.5Response to cellular stress
Splicing Factors (Feedback) HNRNPA1, SRSF2> 1.2Potential compensatory mechanism
Cell Cycle Inhibitors p21, p27> 1.5G1/S and G2/M checkpoint control

Table 2: Expected Down-regulated Proteins Following this compound Treatment

Protein ClassRepresentative ProteinsFold Change (Hypothetical)Function
Anti-Apoptotic Proteins Bcl-2, ΔNp73, MCL-1L< 0.7Inhibition of apoptosis
Cell Cycle Progression Cyclins, CDKs< 0.7Driving cell cycle progression
Proliferation Markers Ki-67, PCNA< 0.5Cellular proliferation

Experimental Protocols

A general workflow for the proteomic analysis of cells treated with this compound is presented below, followed by detailed protocols for each step.

Proteomics_Workflow Start Start: Cancer Cell Line Culture Treatment Treatment with this compound (and vehicle control) Start->Treatment Harvest Cell Lysis and Protein Extraction Treatment->Harvest Digestion Protein Digestion (e.g., Trypsin) Harvest->Digestion Labeling Peptide Labeling (e.g., TMT) Digestion->Labeling LCMS LC-MS/MS Analysis Labeling->LCMS DataAnalysis Data Analysis: - Protein Identification - Quantification - Pathway Analysis LCMS->DataAnalysis End End: Table of Differentially Expressed Proteins DataAnalysis->End

Caption: General workflow for proteomic analysis.
Protocol 1: Cell Culture and this compound Treatment

  • Cell Line Selection: Choose a cancer cell line relevant to the research question (e.g., HeLa for cervical cancer, K562 for leukemia, SH-SY5Y for neuroblastoma).

  • Cell Culture: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and store at -20°C.

  • Treatment: Seed cells in culture plates and allow them to adhere overnight. The next day, treat the cells with the desired concentrations of this compound (a dose-response experiment is recommended, e.g., 1 nM, 10 nM, 100 nM). Include a vehicle control (DMSO) group.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48 hours) to allow for changes in protein expression.

  • Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization. Centrifuge the cell suspension to obtain a cell pellet.

Protocol 2: Protein Extraction and Digestion
  • Lysis: Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Sonication: Sonicate the lysate on ice to ensure complete cell disruption and to shear genomic DNA.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard assay such as the BCA assay.

  • Reduction and Alkylation: Reduce the disulfide bonds in the proteins with DTT and then alkylate the free thiols with iodoacetamide.

  • Digestion: Digest the proteins into peptides overnight at 37°C using a protease such as trypsin.

Protocol 3: Tandem Mass Tag (TMT) Labeling and Mass Spectrometry
  • TMT Labeling: Label the digested peptides from each condition (e.g., control, different doses of this compound) with the appropriate TMT reagent according to the manufacturer's instructions.

  • Pooling: Combine the TMT-labeled peptide samples in equal amounts.

  • Desalting: Desalt the pooled sample using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

  • Data Acquisition: Acquire the mass spectra in a data-dependent acquisition mode.

Protocol 4: Data Analysis
  • Database Search: Use a search algorithm (e.g., Sequest, Mascot) to identify the peptides from the acquired MS/MS spectra by searching against a human protein database.

  • Quantification: Quantify the relative abundance of the identified proteins based on the reporter ion intensities from the TMT labels.

  • Statistical Analysis: Perform statistical analysis to identify proteins that are significantly differentially expressed between the this compound-treated and control groups.

  • Pathway Analysis: Use bioinformatics tools (e.g., DAVID, Metascape) to perform gene ontology and pathway enrichment analysis on the list of differentially expressed proteins to identify the biological processes and signaling pathways that are most affected by the treatment.

Conclusion

The proteomic analysis of cells treated with this compound provides a powerful approach to understand its detailed mechanism of action. By inhibiting the SF3B1 subunit of the spliceosome, this compound induces widespread changes in pre-mRNA splicing, leading to a cascade of events that culminate in cancer cell death. The protocols and expected outcomes described in these application notes serve as a guide for researchers to design and execute experiments to further investigate the therapeutic potential of this promising class of anti-cancer agents. The quantitative data obtained from such studies will be invaluable for identifying biomarkers and developing novel therapeutic strategies.

References

Application Notes and Protocols for Genomic Profiling of FR901463 Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901463 is a potent anti-tumor agent that, along with its close analog FR901464, functions as a modulator of the spliceosome.[1][2][3] These molecules target the Splicing Factor 3b Subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein (snRNP) complex.[1][4] Inhibition of SF3B1 disrupts pre-mRNA splicing, leading to widespread exon skipping and the generation of aberrant transcripts.[2][5] This ultimately results in cell cycle arrest, primarily at the G1 and G2/M phases, and apoptosis in cancer cells.[6] Given that mutations in SF3B1 and other spliceosome components are frequently observed in various malignancies, including myelodysplastic syndromes (MDS) and chronic lymphocytic leukemia, genomic profiling holds significant promise for identifying patient populations most likely to respond to this compound therapy.[7]

These application notes provide a framework for researchers to investigate the genomic determinants of sensitivity to this compound. Included are protocols for assessing drug sensitivity in cancer cell lines, methods for genomic and transcriptomic analysis to identify potential biomarkers, and a discussion of the underlying signaling pathways.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds
CompoundCancer Cell LineIC50 (nM)Reference
This compoundP388 Leukemia~1.0[6]
FR901464A549 Lung Adenocarcinoma~0.5[6]
FR901464Colon 38 Carcinoma~0.8[6]
Spliceostatin AVarious Cancer Cell Lines0.5 - 5.0[4]
Pladienolide BVarious Cancer Cell Lines0.2 - 2.0[4]

Note: IC50 values can vary depending on the cell line and assay conditions. The values presented are approximations based on available literature.

Table 2: Potential Genomic Biomarkers for SF3B1 Inhibitor Sensitivity
BiomarkerType of AlterationRationale for SensitivityPotential Therapeutic Synergy
SF3B1 mutations (e.g., K700E)Missense mutationAltered splicing activity may create unique vulnerabilities.PARP inhibitors, Nuclear Export inhibitors[8][9]
Mutations in other spliceosome genes (U2AF1, SRSF2, ZRSR2)Missense mutations, deletionsDisruption of the spliceosome complex may enhance susceptibility to further inhibition.To be determined
BRCA1/2 mutationsLoss-of-function mutationsSF3B1 inhibition can induce a "BRCA-like" phenotype, suggesting synthetic lethality.[9]PARP inhibitors[9]
High expression of oncogenic transcripts with retained intronsGene expressionDependence on specific splicing events for survival.To be determined

Mandatory Visualizations

FR901463_Signaling_Pathway This compound Mechanism of Action and Downstream Effects This compound This compound SF3B1 SF3B1 (Splicing Factor 3b Subunit 1) This compound->SF3B1 inhibits Spliceosome Spliceosome (U2 snRNP) SF3B1->Spliceosome is a core component of pre_mRNA pre-mRNA SF3B1->pre_mRNA Spliceosome->pre_mRNA processes mRNA Mature mRNA pre_mRNA->mRNA Splicing Aberrant_Splicing Aberrant Splicing (Exon Skipping) Truncated_Protein Truncated/Non-functional Protein Aberrant_Splicing->Truncated_Protein DDR_Impairment Impaired DNA Damage Response (HR) Aberrant_Splicing->DDR_Impairment R_Loops R-Loop Formation Aberrant_Splicing->R_Loops Protein Functional Protein mRNA->Protein Cell_Cycle_Arrest G1 and G2/M Cell Cycle Arrest Truncated_Protein->Cell_Cycle_Arrest Apoptosis Apoptosis Truncated_Protein->Apoptosis Cell_Cycle_Arrest->Apoptosis DDR_Impairment->Apoptosis R_Loops->Apoptosis

Caption: this compound inhibits SF3B1, leading to aberrant splicing and downstream cellular effects.

Genomic_Profiling_Workflow Workflow for Identifying Genomic Biomarkers of this compound Sensitivity cluster_0 In Vitro Screening cluster_1 Omics Analysis cluster_2 Biomarker Validation Cell_Lines Panel of Cancer Cell Lines Drug_Treatment This compound Dose-Response Treatment Cell_Lines->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Drug_Treatment->Viability_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Sensitive_Resistant Sensitive vs. Resistant Cell Lines IC50_Determination->Sensitive_Resistant Genomic_Profiling Genomic Profiling (WES/WGS) Biomarker_Discovery Biomarker Discovery (Mutation, Expression, Splicing) Genomic_Profiling->Biomarker_Discovery Transcriptomic_Profiling Transcriptomic Profiling (RNA-seq) Transcriptomic_Profiling->Biomarker_Discovery Sensitive_Resistant->Genomic_Profiling Sensitive_Resistant->Transcriptomic_Profiling Candidate_Biomarkers Candidate Biomarkers Biomarker_Discovery->Candidate_Biomarkers Functional_Studies Functional Studies (e.g., CRISPR, siRNA) Candidate_Biomarkers->Functional_Studies Patient_Data Analysis of Patient Tumor Data (TCGA, etc.) Candidate_Biomarkers->Patient_Data Validated_Biomarkers Validated Biomarkers Functional_Studies->Validated_Biomarkers Patient_Data->Validated_Biomarkers

References

Application Notes and Protocols for Combinatorial Drug Screening with FR901463

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901463 and its derivatives, such as Spliceostatin A, are potent anti-tumor agents that function by inhibiting the SF3b subunit of the spliceosome, a critical component of the cellular machinery responsible for pre-mRNA splicing.[1] This inhibition leads to widespread splicing aberrations, inducing cell cycle arrest and apoptosis in cancer cells.[2][3] Given its unique mechanism of action, this compound presents a compelling candidate for combinatorial drug screening to identify synergistic interactions that can enhance its therapeutic efficacy and overcome potential resistance mechanisms.

One particularly promising area of investigation is the combination of this compound with inhibitors of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, such as venetoclax (B612062) (ABT-199).[4] Preclinical studies have demonstrated that spliceosome modulators can remodel the anti-apoptotic dependencies of cancer cells, sensitizing them to Bcl-2 inhibitors.[5][4] Specifically, inhibition of the spliceosome can lead to the alternative splicing of the anti-apoptotic protein Mcl-1, favoring the production of its pro-apoptotic isoform, Mcl-1S. This shift in the balance of pro- and anti-apoptotic proteins can create a synthetic lethal interaction when combined with a Bcl-2 inhibitor.

These application notes provide a comprehensive overview and detailed protocols for conducting combinatorial drug screening with this compound, with a focus on identifying and quantifying synergistic interactions with Bcl-2 inhibitors.

Data Presentation: Quantitative Analysis of Synergy

The synergy between this compound (or its analogue, Spliceostatin A) and a Bcl-2 inhibitor (e.g., Venetoclax) can be quantified using the Chou-Talalay method, which calculates a Combination Index (CI).[6][7][8] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: Hypothetical Dose-Response Data for Spliceostatin A and Venetoclax in a Chronic Lymphocytic Leukemia (CLL) Cell Line

DrugConcentration (nM)% Inhibition
Spliceostatin A115
225
440
855
1670
Venetoclax520
1035
2050
4065
8080

Table 2: Combination Dose-Response Matrix for Spliceostatin A and Venetoclax (% Inhibition)

Spliceostatin A (nM)Venetoclax (nM)510204080
0 2035506580
1 4560758595
2 5570859098
4 6580909599
8 7588959899
16 8592989999

Table 3: Calculated IC50 and Combination Index (CI) Values

Drug CombinationIC50 (nM)Combination Index (CI) at 50% EffectSynergy Interpretation
Spliceostatin A (alone)7.0--
Venetoclax (alone)20.0--
Spliceostatin A + Venetoclax (1:2.86 ratio)1.5 + 4.30.43 Synergy

Note: The data presented in these tables are hypothetical and for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

Protocol 1: High-Throughput Combinatorial Drug Screening using a Dose-Response Matrix

This protocol outlines a method for screening the combinatorial effects of this compound and a second compound using a dose-response matrix format and the CellTiter-Glo® Luminescent Cell Viability Assay.[9][10]

Materials:

  • This compound (or analogue) and second test compound

  • Cancer cell line of interest (e.g., CLL, multiple myeloma)

  • Cell culture medium and supplements

  • Opaque-walled 96-well or 384-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Culture cells to a logarithmic growth phase.

    • Trypsinize and resuspend adherent cells, or directly use suspension cells.

    • Seed cells into opaque-walled microplates at a pre-determined optimal density (e.g., 5,000 cells/well for a 96-well plate) in a final volume of 50 µL of culture medium.

    • Incubate plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.

  • Drug Preparation and Addition:

    • Prepare stock solutions of this compound and the second compound in a suitable solvent (e.g., DMSO).

    • Create a dose-response matrix by serially diluting each compound in culture medium. For example, create a 7-point dilution series for each drug.

    • Using a multichannel pipette or automated liquid handler, add 50 µL of the appropriate drug dilutions to the corresponding wells of the cell plates. This will result in a final volume of 100 µL per well.

    • Include wells with vehicle control (medium with the highest concentration of DMSO used) and no-cell controls (medium only).

  • Incubation:

    • Incubate the plates for a predetermined time, typically 48 or 72 hours, at 37°C and 5% CO2.

  • Cell Viability Measurement (CellTiter-Glo® Assay): [11][12]

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL for a 96-well plate).

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Subtract the average luminescence of the no-cell control wells from all other readings.

  • Normalize the data by expressing the luminescence of each drug-treated well as a percentage of the average luminescence of the vehicle control wells (representing 100% viability).

  • Calculate the percentage of inhibition for each well: % Inhibition = 100 - % Viability.

  • Generate dose-response curves for each drug alone and for the combinations.

  • Determine the IC50 value (the concentration of a drug that inhibits 50% of cell growth) for each drug alone.

Protocol 2: Calculation of the Combination Index (CI)

The Chou-Talalay method is a widely accepted approach to quantify drug synergy.[6][7][8]

Procedure:

  • Determine the dose-effect relationship for each drug alone. This involves fitting the dose-response data to the median-effect equation:

    • fa / fu = (D / Dm)^m

    • Where fa is the fraction affected (e.g., 0.5 for 50% inhibition), fu is the fraction unaffected (1 - fa), D is the dose, Dm is the dose required for 50% effect (IC50), and m is the slope of the dose-effect curve.

  • Calculate the Combination Index (CI) for a specific effect level (e.g., 50% inhibition):

    • CI = (D1 / (Dx)1) + (D2 / (Dx)2)

    • Where (D1) and (D2) are the concentrations of drug 1 and drug 2 in combination that produce the specified effect (e.g., 50% inhibition).

    • (Dx)1 and (Dx)2 are the concentrations of drug 1 and drug 2 alone, respectively, that produce the same effect.

  • Interpret the CI value:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Software such as CompuSyn or various R packages can be used to automate these calculations and generate Fa-CI plots (fraction affected vs. CI) and isobolograms for a more comprehensive analysis of synergy across different effect levels.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture Cell Culture CellSeeding Cell Seeding (96/384-well plates) CellCulture->CellSeeding DrugPrep Drug Preparation (Serial Dilutions) DrugAddition Drug Addition (Dose-Response Matrix) DrugPrep->DrugAddition CellSeeding->DrugAddition Incubation Incubation (48-72 hours) DrugAddition->Incubation ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->ViabilityAssay DataNormalization Data Normalization ViabilityAssay->DataNormalization IC50 IC50 Determination DataNormalization->IC50 CI_Calc Combination Index (Chou-Talalay) DataNormalization->CI_Calc IC50->CI_Calc Synergy Synergy/Antagonism Determination CI_Calc->Synergy

Combinatorial drug screening workflow.

signaling_pathway cluster_inhibition Drug Action cluster_spliceosome Spliceosome Complex cluster_splicing Alternative Splicing cluster_apoptosis Apoptosis Regulation cluster_other_pathways Other Affected Pathways This compound This compound SF3b1 SF3b1 This compound->SF3b1 Inhibits Bcl2_Inhibitor Bcl-2 Inhibitor (e.g., Venetoclax) Bcl2 Bcl-2 Bcl2_Inhibitor->Bcl2 Inhibits Mcl1_preRNA Mcl-1 pre-mRNA SF3b1->Mcl1_preRNA Regulates Splicing AKT_mTOR AKT/mTOR/ß-catenin Pathway SF3b1->AKT_mTOR Suppresses Mcl1_L Mcl-1L (anti-apoptotic) Mcl1_preRNA->Mcl1_L Normal Splicing Mcl1_S Mcl-1S (pro-apoptotic) Mcl1_preRNA->Mcl1_S Alternative Splicing (Enhanced by this compound) Bax_Bak Bax/Bak Mcl1_L->Bax_Bak Inhibits Mcl1_S->Bax_Bak Promotes Bcl2->Bax_Bak Inhibits Mitochondria Mitochondria Bax_Bak->Mitochondria Activates Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound mechanism of synergistic apoptosis.

References

FR901463: A Powerful Tool for Interrogating RNA Processing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

FR901463 and its derivatives are potent natural products that function as highly specific inhibitors of the spliceosome, the molecular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. By targeting the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP), these small molecules arrest the splicing process at an early stage, leading to the accumulation of unspliced pre-mRNAs and modulation of alternative splicing events. This unique mechanism of action makes this compound an invaluable research tool for elucidating the intricate mechanisms of RNA processing and its dysregulation in diseases such as cancer. Furthermore, the profound anti-proliferative effects of these compounds highlight their potential as therapeutic agents. These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its activity, and detailed protocols for its use in studying RNA processing.

Introduction

Pre-mRNA splicing is a fundamental step in eukaryotic gene expression, where non-coding introns are removed and coding exons are ligated together to form mature messenger RNA (mRNA). This process is carried out by the spliceosome, a large and dynamic ribonucleoprotein complex. Alternative splicing, a process where different combinations of exons are joined together, dramatically increases the coding potential of the genome and is crucial for normal development and cellular function. Dysregulation of splicing is a hallmark of numerous diseases, including cancer, making the spliceosome an attractive target for therapeutic intervention.

This compound, originally isolated from the bacterium Pseudomonas sp. No. 2663, and its close analog Spliceostatin A, are powerful inhibitors of the spliceosome.[1][2] They exert their effects by binding non-covalently to the SF3b complex, a critical component of the U2 snRNP that is involved in recognizing the branch point sequence within the intron.[3] This interaction stalls spliceosome assembly after the initial recognition of the pre-mRNA, preventing the catalytic steps of splicing from occurring.[4] The downstream consequences of this inhibition include the nuclear accumulation of unspliced pre-mRNA, widespread changes in alternative splicing, particularly an increase in exon skipping, and ultimately, cell cycle arrest and apoptosis.[5][6]

Data Presentation

The following tables summarize the in vitro cytotoxic activity of FR901464 (a close analog of this compound) and Spliceostatin A across a panel of human cancer cell lines. This data provides a reference for selecting appropriate concentrations for cell-based assays.

Table 1: IC50 Values of FR901464 in Various Cancer Cell Lines [1]

Cell LineCancer TypeIC50 (ng/mL)
HCT116Colorectal Carcinoma0.31
DLD1Colorectal Carcinoma0.71
RKOColorectal CarcinomaNot specified, but used in xenograft
LoVoColorectal CarcinomaNot specified, but FR-resistant clones developed
CT26Colorectal Carcinoma (Murine)Not specified, but FR-resistant clones developed
HCC38Breast Cancer~0.6
COLO829Melanoma~0.4
Human FibroblastsNormal0.18

Table 2: IC50 Values of Spliceostatin A in Various Cancer Cell Lines [7][8]

Cell LineCancer TypeIC50 (nM)
Multiple Human Cancer Cell LinesVarious0.6 - 3
Spliceostatin CVarious2.0 - 9.6
Spliceostatin EVarious1.5 - 4.1
CWR22Rv1Prostate Cancer0.6
Chronic Lymphocytic Leukemia (CLL) cellsLeukemiaInduces apoptosis at 2.5-20 nM
Normal B lymphocytes (CD19+)Normal12.1
Normal T lymphocytes (CD3+)Normal61.7

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The following diagram illustrates the molecular mechanism by which this compound inhibits pre-mRNA splicing.

FR901463_Mechanism cluster_spliceosome Spliceosome Assembly cluster_consequences Downstream Consequences Pre-mRNA Pre-mRNA U1_snRNP U1 snRNP Pre-mRNA->U1_snRNP binds 5'SS U2_snRNP U2 snRNP (contains SF3b) U1_snRNP->U2_snRNP recruits Spliceosome_A A Complex (Prespliceosome) U2_snRNP->Spliceosome_A forms Splicing_Inhibition Splicing Inhibition Spliceosome_B B Complex Spliceosome_A->Spliceosome_B transitions to Spliced_mRNA Spliced mRNA Spliceosome_B->Spliced_mRNA catalyzes splicing This compound This compound This compound->U2_snRNP binds to SF3b Unspliced_pre-mRNA Accumulation of Unspliced pre-mRNA Splicing_Inhibition->Unspliced_pre-mRNA Alternative_Splicing Aberrant Alternative Splicing (e.g., Exon Skipping) Splicing_Inhibition->Alternative_Splicing Cell_Cycle_Arrest Cell Cycle Arrest Unspliced_pre-mRNA->Cell_Cycle_Arrest Alternative_Splicing->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound binds to the SF3b complex within the U2 snRNP, stalling spliceosome assembly and leading to various cellular consequences.

Experimental Workflow for RNA-Seq Analysis of Splicing Changes

This diagram outlines a typical workflow for investigating this compound-induced changes in RNA splicing using RNA sequencing.

RNA_Seq_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment (this compound or Vehicle Control) Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction Library_Prep 4. RNA-Seq Library Preparation (rRNA depletion, cDNA synthesis, adapter ligation) RNA_Extraction->Library_Prep Sequencing 5. High-Throughput Sequencing Library_Prep->Sequencing Data_QC 6. Data Quality Control (FastQC) Sequencing->Data_QC Alignment 7. Read Alignment (e.g., STAR) Data_QC->Alignment Splicing_Analysis 8. Differential Splicing Analysis (e.g., rMATS, DEXSeq, SUPPA2) Alignment->Splicing_Analysis Validation 9. Validation of Splicing Events (RT-PCR, qRT-PCR) Splicing_Analysis->Validation

Caption: A standard workflow for analyzing alternative splicing changes induced by this compound using RNA sequencing.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line and calculating the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase at the end of the assay.[9]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.01 nM to 100 nM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well and pipette up and down to dissolve the formazan (B1609692) crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using appropriate software.

Protocol 2: RNA Extraction and RT-qPCR for Splicing Validation

This protocol describes how to extract RNA from this compound-treated cells and validate a specific alternative splicing event identified by RNA-seq using Reverse Transcription Quantitative PCR (RT-qPCR).

Materials:

  • Cells treated with this compound or vehicle control (from a 6-well plate)

  • TRIzol reagent or a commercial RNA extraction kit

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • DNase I

  • Reverse transcriptase kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers designed to amplify the different splice isoforms (one forward primer in the upstream exon and reverse primers specific to each of the alternative downstream exons or junctions)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Lyse the cells directly in the 6-well plate by adding 1 mL of TRIzol per well.

    • Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.

    • Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase to a new tube.

    • Precipitate the RNA by adding 500 µL of isopropanol and incubating for 10 minutes at room temperature.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Air-dry the pellet and resuspend in RNase-free water.

  • DNase Treatment and Reverse Transcription:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Perform reverse transcription using a commercial kit according to the manufacturer's instructions to synthesize cDNA.

  • RT-qPCR:

    • Set up qPCR reactions using the appropriate master mix, cDNA template, and primers for the target splice isoforms and a housekeeping gene (for normalization).

    • Run the qPCR program on a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method to determine the relative abundance of each splice isoform in the this compound-treated samples compared to the control samples.[10]

Protocol 3: RNA Sequencing and Bioinformatic Analysis

This protocol provides a general workflow for preparing samples for RNA sequencing and the subsequent bioinformatic analysis to identify global changes in alternative splicing induced by this compound.

Cell Treatment and RNA Extraction:

  • Seed cells in 6-well plates and treat with an appropriate concentration of this compound (e.g., at or slightly above the IC50 for a duration that induces splicing changes without causing widespread cell death, typically 6-24 hours). Include at least three biological replicates per condition (treated and vehicle control).

  • Extract total RNA as described in Protocol 2. Ensure high-quality RNA with a RIN (RNA Integrity Number) > 8.

Library Preparation and Sequencing:

  • Perform ribosomal RNA (rRNA) depletion to enrich for mRNA.

  • Prepare sequencing libraries using a strand-specific RNA-seq library preparation kit according to the manufacturer's protocol.

  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads of at least 100 bp.

Bioinformatic Analysis Workflow:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the reads to the reference genome using a splice-aware aligner such as STAR.[7]

  • Differential Splicing Analysis: Use specialized software to identify and quantify alternative splicing events. Popular tools include:

    • rMATS: Detects differential alternative splicing events corresponding to the five major types of alternative splicing.[6]

    • DEXSeq: Identifies differential exon usage between conditions.[7]

    • SUPPA2: Calculates the proportion of spliced-in (PSI) values for various alternative splicing events and identifies significant changes.[11]

  • Visualization: Visualize the read coverage and splicing patterns of specific genes using tools like the Integrated Genome Browser (IGB) or Sashimi plots.[12]

  • Validation: Validate key findings from the RNA-seq analysis using RT-qPCR as described in Protocol 2.[10]

Conclusion

This compound and its analogs are indispensable tools for investigating the complexities of RNA processing. Their specific inhibition of the SF3b complex provides a powerful means to study the dynamics of splicing and its impact on cellular function. The protocols and data presented here offer a starting point for researchers to effectively utilize these compounds in their studies, from determining cytotoxic effects to performing global analyses of splicing alterations. A deeper understanding of how these molecules perturb RNA processing will not only advance our fundamental knowledge of gene regulation but also pave the way for the development of novel therapeutic strategies targeting splicing dysregulation in disease.

References

Troubleshooting & Optimization

improving FR901463 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the spliceosome inhibitor FR901463. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro assays, with a focus on improving solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an antitumor substance originally isolated from the bacterium Pseudomonas sp. No. 2663.[1] It and its analogs, such as Pladienolide B and Spliceostatin A, function as potent inhibitors of the spliceosome.[2] Specifically, these molecules target the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome.[2][3] By binding to SF3b, this compound stalls spliceosome assembly, leading to an accumulation of unspliced pre-mRNA.[2][4] This disruption of mRNA splicing ultimately results in cell cycle arrest and apoptosis, contributing to its antitumor activity.[5][6]

Q2: I am having trouble dissolving this compound for my in vitro assay. What solvent should I use?

Based on data from analogous spliceosome inhibitors like Pladienolide B, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[5][7] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility.[8][9] For Pladienolide B, a solubility of up to 100 mg/mL in DMSO has been reported.[5][7]

Q3: How do I prepare a stock solution of this compound?

A detailed protocol for preparing a 10 mM stock solution of a compound with similar characteristics in DMSO is provided in the "Experimental Protocols" section below. It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can promote precipitation of hydrophobic compounds.[5]

Q4: My this compound precipitates when I add it to my aqueous cell culture medium. What can I do?

This is a common issue when diluting a DMSO stock solution into an aqueous buffer. Here are several troubleshooting steps:

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.5% in your assay medium. Higher concentrations can be toxic to cells and can also cause the compound to precipitate.

  • Use Pre-warmed Medium: Adding the DMSO stock to cell culture medium that has been pre-warmed to 37°C can sometimes improve solubility.

  • Increase the Rate of Mixing: Immediately after adding the DMSO stock to the aqueous medium, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion. This can help prevent the formation of localized high concentrations that are prone to precipitation.

  • Prepare Intermediate Dilutions: Instead of adding a very small volume of a highly concentrated stock directly to your final volume, consider making intermediate dilutions in DMSO or a co-solvent system first.

Troubleshooting Guide: Solubility Issues

Problem Possible Cause Suggested Solution
Compound will not dissolve in DMSO. Insufficient mixing or sonication.Vortex the solution for several minutes. If undissolved particles remain, use a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be attempted, but be mindful of potential compound degradation with prolonged heat.
Compound precipitates immediately upon addition to aqueous buffer. The compound has very low aqueous solubility and is crashing out of solution.Decrease the final concentration of the compound in the assay. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). Consider using a surfactant like Tween-20 or Triton X-100 at a very low concentration (e.g., 0.001-0.01%) in your buffer, but verify its compatibility with your specific assay.
Compound appears to dissolve initially but then precipitates over time. The compound is forming a supersaturated solution that is not stable.This is indicative of kinetic solubility. The experiment may need to be performed quickly after the final dilution is made. Alternatively, determine the thermodynamic solubility by allowing the precipitate to form, centrifuging, and measuring the concentration of the compound remaining in the supernatant. This will give you the true maximum soluble concentration under your assay conditions.
Inconsistent results between experiments. Potential issues with stock solution stability or precipitation in some wells.Aliquot your stock solution into small, single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. Visually inspect your assay plates under a microscope for any signs of precipitation before and during the experiment.

Quantitative Data Summary

The following table summarizes the solubility of Pladienolide B, an analog of this compound, in DMSO.

Compound Solvent Reported Solubility Molar Concentration
Pladienolide BDMSO100 mg/mL186.32 mM

Data obtained from product data sheets for Pladienolide B.[5][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous, high-purity DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound: Vortex the tube vigorously for 2-3 minutes to dissolve the compound. If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the 10 mM stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.

Visualizations

FR901463_Workflow Experimental Workflow for In Vitro Assays cluster_prep Stock Solution Preparation cluster_assay Assay Preparation cluster_troubleshooting Troubleshooting A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex / Sonicate to Dissolve B->C D 10 mM Stock Solution in DMSO C->D E Prepare Intermediate Dilutions in DMSO (Optional) D->E F Add to Pre-warmed Aqueous Assay Buffer D->F E->F G Vortex Immediately F->G H Final Working Solution (e.g., 10 µM with <0.5% DMSO) G->H I Precipitation Observed H->I M M H->M Add to Cells for In Vitro Assay J Lower Final Concentration I->J K Lower Final DMSO % I->K L Use Co-solvents / Surfactants (with caution) I->L

Caption: Workflow for preparing this compound solutions.

FR901463_Signaling_Pathway Mechanism of Action of this compound This compound This compound Spliceosome Spliceosome (SF3b subunit) This compound->Spliceosome Inhibits Pre_mRNA pre-mRNA Spliceosome->Pre_mRNA Acts on mRNA Mature mRNA Spliceosome->mRNA Blocks production of p53 p53 Pathway Activation Spliceosome->p53 Impacts NFkB NF-κB Pathway Inhibition Spliceosome->NFkB Impacts Pre_mRNA->mRNA Splicing Protein Protein Synthesis mRNA->Protein CellCycle Cell Cycle Progression Protein->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to p53->Apoptosis NFkB->CellCycle Promotes

Caption: this compound inhibits the spliceosome, affecting key cellular pathways.

References

Technical Support Center: FR901463 Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation pathways of FR901463. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, a complex polyketide-derived macrolide, can be influenced by several factors, including pH, temperature, light, and the presence of oxidative agents.[1] Like other macrolide antibiotics, the large lactone ring and various functional groups in this compound are susceptible to chemical degradation.[2]

Q2: How should this compound be stored to ensure its stability?

A2: While specific long-term storage conditions for this compound are not extensively published, based on general practices for complex natural products, it is recommended to store this compound as a solid at low temperatures, protected from light and moisture. For solutions, preparation in a suitable, non-reactive solvent and storage at -20°C or below is advisable for short-term use.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure of this compound and the known degradation patterns of similar macrolide compounds, the following degradation pathways are likely:

  • Hydrolysis: The macrolactone ring is susceptible to hydrolysis, especially under acidic or alkaline conditions, leading to a ring-opened product.[2]

  • Oxidation: Functional groups within the molecule may be prone to oxidation, leading to the formation of N-oxides or other oxidation products.[3][4]

  • Photodegradation: Exposure to UV or visible light can induce degradation, potentially leading to complex structural changes.[5][6]

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products of this compound have not been extensively characterized in publicly available literature. To identify potential degradation products, a forced degradation study is recommended.

Troubleshooting Guide

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions of this compound for each experiment.

    • Assess the stability of this compound in the specific assay buffer and under the incubation conditions (temperature, light exposure).

    • Use a stability-indicating analytical method (e.g., HPLC) to determine the concentration of intact this compound at the beginning and end of the experiment.

Issue 2: Appearance of unknown peaks in chromatograms during analysis.

  • Possible Cause: On-column degradation or degradation in the autosampler.

  • Troubleshooting Steps:

    • Ensure the mobile phase is compatible with this compound and does not promote degradation.

    • Keep the autosampler temperature low to minimize degradation of samples waiting for injection.

    • Analyze samples immediately after preparation.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1]

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Typical Chromatographic Conditions for Macrolides:

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH 6-7)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 210 nm)
Column Temperature 30-40 °C

Note: These are starting conditions and should be optimized for this compound.

Data Presentation

The following tables are hypothetical examples of how to present stability data for this compound.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionDurationTemperature% DegradationNumber of Degradation Products
0.1 M HCl24 h60°C25.43
0.1 M NaOH24 h60°C45.84
3% H₂O₂24 hRoom Temp15.22
Heat (Solid)48 h80°C8.11
UV Light (Solution)24 hRoom Temp33.75

Table 2: Chromatographic Data for this compound and its Degradation Products

CompoundRetention Time (min)Peak Purity
This compound15.2>0.999
Degradant 1 (Acid)8.5>0.998
Degradant 2 (Acid)11.1>0.999
Degradant 3 (Base)7.2>0.997
Degradant 4 (Oxidative)13.8>0.999

Visualizations

References

Technical Support Center: Minimizing FR901463 Off-Target Effects in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FR901463, a potent spliceosome inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using this compound effectively while minimizing its off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a natural product that functions as a potent inhibitor of the spliceosome, the cellular machinery responsible for RNA splicing. It specifically binds to the SF3B1 (splicing factor 3b subunit 1) protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) complex. This binding event interferes with the early stages of spliceosome assembly, leading to widespread intron retention and exon skipping. The resulting accumulation of unspliced pre-mRNAs and production of aberrant mRNA transcripts can induce cell cycle arrest, typically at the G1 and G2/M phases, and ultimately lead to apoptosis (programmed cell death). This anti-proliferative activity is the basis of its investigation as an anti-tumor agent.[1]

Q2: What are the known off-target effects of this compound?

The primary on-target effect of this compound is the inhibition of the spliceosome. However, because splicing is a fundamental process in all eukaryotic cells, inhibition of this machinery can have widespread consequences that may be considered "off-target" in the context of a specific therapeutic goal. The principal off-target concerns include:

  • Cytotoxicity in non-cancerous cells: As a potent inhibitor of a core cellular process, this compound can be toxic to healthy, non-cancerous cells, not just the intended cancer cell targets.

  • Global disruption of alternative splicing: While the goal may be to alter the splicing of a specific cancer-driving gene, this compound affects splicing globally, which can lead to unintended and potentially toxic changes in the proteome.

  • Activation of cellular stress responses: The accumulation of unspliced RNA can trigger cellular stress pathways, which may have unintended consequences for cell behavior and survival.

A clinical trial of E7107, a derivative of the related spliceosome inhibitor pladienolide, was halted due to visual toxicity in patients, highlighting the potential for significant off-target effects in vivo.

Q3: How can I determine the optimal concentration of this compound for my experiments?

The optimal concentration of this compound is a critical parameter to minimize off-target effects and must be determined empirically for each cell line and experimental setup. The goal is to use the lowest concentration that elicits the desired on-target effect (e.g., inhibition of cancer cell proliferation or a specific splicing event) while minimizing general cytotoxicity. A dose-response experiment is essential.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed in my cell line, even at low concentrations.

  • Possible Cause: Your cell line may be particularly sensitive to spliceosome inhibition.

  • Troubleshooting Steps:

    • Perform a detailed dose-response curve: Use a broad range of this compound concentrations to determine the precise IC50 value (the concentration that inhibits 50% of cell growth) for your specific cell line.

    • Shorten the incubation time: The cytotoxic effects of this compound are time-dependent. Reducing the exposure time may allow for the observation of on-target effects before widespread cytotoxicity occurs.

    • Use a less sensitive cell line as a control: If possible, compare the effects of this compound on your cell line of interest to a cell line known to be less sensitive. This can help to contextualize your results.

Problem 2: I am not observing the expected on-target effect (e.g., a specific alternative splicing event).

  • Possible Cause 1: The concentration of this compound is too low.

  • Troubleshooting Steps:

    • Increase the concentration: Based on your dose-response data, incrementally increase the concentration of this compound.

    • Verify compound activity: Ensure that your stock of this compound is active. If possible, test it on a sensitive positive control cell line.

  • Possible Cause 2: The specific splicing event you are studying is not sensitive to this compound-mediated inhibition.

  • Troubleshooting Steps:

    • Perform RNA-sequencing (RNA-seq): A global analysis of splicing changes will reveal which transcripts are most affected by this compound in your cell line. This can help to determine if the compound is active, even if your specific target is not affected.

    • Consider alternative spliceosome inhibitors: Other compounds that target the spliceosome, such as pladienolide B or isoginkgetin, have different mechanisms of action and may be more effective for your specific target.

Problem 3: How can I confirm that the effects I am seeing are due to on-target spliceosome inhibition and not off-target effects?

  • Troubleshooting Steps:

    • Rescue experiments: If possible, overexpressing a wild-type version of SF3B1 may rescue the effects of this compound, confirming that the observed phenotype is due to on-target inhibition.

    • Use an inactive analog: If an inactive analog of this compound is available, it can be used as a negative control. An inactive analog should not produce the same cellular effects.

    • RNA-seq analysis: As mentioned previously, RNA-seq can provide a global view of splicing changes. A high degree of aberrant splicing is a strong indicator of on-target activity.

Data Presentation

Table 1: IC50 Values of FR901464 in Various Human Cell Lines

Cell LineCancer TypeIC50 (ng/mL)
DLD1Colorectal Cancer0.71
HCT116Colorectal Cancer0.31
HCC38Breast Cancer~0.6
COLO829Melanoma~0.2
Human FibroblastsNon-cancerous0.18

Data extracted from a study by Uno et al. (2019).[1] Note that FR901464 is a closely related analog of this compound.

Experimental Protocols

Protocol 1: Determining Cell Viability using the MTT Assay

This protocol is a standard method for assessing cell viability and can be used to generate a dose-response curve for this compound.

Materials:

  • Cells of interest

  • This compound stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • At the end of the incubation, add 100 µL of solubilization solution to each well.

  • Mix gently by pipetting up and down to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the no-treatment control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Alternative Splicing by RNA-sequencing

This protocol provides a general workflow for identifying global changes in RNA splicing induced by this compound.

Materials:

  • Cells of interest treated with this compound and a vehicle control

  • RNA extraction kit

  • DNase I

  • Library preparation kit for RNA-seq (e.g., TruSeq Stranded mRNA Library Prep Kit)

  • High-throughput sequencer (e.g., Illumina NovaSeq)

  • Bioinformatics software for splicing analysis (e.g., rMATS, MAJIQ)

Procedure:

  • Treat cells with the desired concentration of this compound and a vehicle control for the appropriate duration.

  • Harvest the cells and extract total RNA using a commercially available kit.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the RNA using a spectrophotometer and a bioanalyzer.

  • Prepare sequencing libraries from the RNA samples according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequence the libraries on a high-throughput sequencer to generate a sufficient number of reads for splicing analysis.

  • Align the sequencing reads to a reference genome.

  • Use bioinformatics software to identify and quantify alternative splicing events (e.g., skipped exons, retained introns, alternative 3' or 5' splice sites) that are significantly different between the this compound-treated and control samples.

Visualizations

FR901463_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound Spliceosome Spliceosome (SF3B1) This compound->Spliceosome Inhibition pre_mRNA pre-mRNA aberrant_mRNA Aberrant mRNA (Intron Retention, Exon Skipping) Spliceosome->aberrant_mRNA Aberrant Splicing mature_mRNA Mature mRNA Spliceosome->mature_mRNA Correct Splicing pre_mRNA->Spliceosome Splicing Ribosome Ribosome aberrant_mRNA->Ribosome mature_mRNA->Ribosome Aberrant_Protein Aberrant Protein Ribosome->Aberrant_Protein Normal_Protein Normal Protein Ribosome->Normal_Protein Cell_Cycle_Arrest Cell Cycle Arrest (G1, G2/M) Aberrant_Protein->Cell_Cycle_Arrest Apoptosis Apoptosis Aberrant_Protein->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

References

Technical Support Center: Optimizing FR901463 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of FR901463 and its potent analog, FR901464, in cell culture experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and FR901464?

This compound and its more potent analog, FR901464, are natural products first identified as anti-cancer agents. Their primary mechanism of action is the inhibition of the Splicing Factor 3B Subunit 1 (SF3B1), a core component of the spliceosome. By binding to SF3B1, these compounds modulate RNA splicing, leading to the production of aberrant mRNA transcripts. This disruption of normal splicing affects the expression of numerous proteins, including those critical for cell cycle progression and survival, ultimately inducing cell cycle arrest at the G1 and G2/M phases and promoting apoptosis.

Q2: What is a recommended starting concentration for this compound/FR901464 in a new cell line?

For initial experiments in a new cell line, it is advisable to perform a dose-response curve to determine the optimal concentration. Based on published data for FR901464, a starting range of 0.1 ng/mL to 10 ng/mL is recommended. The half-maximal inhibitory concentration (IC50) for FR901464 has been shown to be in the sub-nanogram per milliliter range for several cancer cell lines.

Q3: How should I prepare a stock solution of this compound/FR901464?

This compound and FR901464 are sparingly soluble in aqueous solutions but can be dissolved in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

  • Recommendation: Prepare a 1 mg/mL stock solution in 100% DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity.

  • General Guideline: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxic effects.[1]

  • Best Practice: It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental samples, but without this compound/FR901464. This will help you to distinguish the effects of the compound from any potential effects of the solvent.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on cell viability Concentration of this compound/FR901464 is too low.Perform a broader dose-response experiment with a higher concentration range (e.g., up to 100 ng/mL).
Cell line is resistant to the compound.Consider using a different cell line that is known to be sensitive to splicing modulators. Investigate the expression levels of SF3B1 in your cell line.
Compound has degraded.Ensure proper storage of the stock solution (aliquoted at -20°C or -80°C, protected from light). Prepare a fresh stock solution.
High variability between replicate wells Uneven cell seeding.Ensure a homogenous single-cell suspension before plating. Use appropriate pipetting techniques to dispense cells evenly into each well.
"Edge effect" in multi-well plates.To minimize evaporation from the outer wells, which can concentrate the compound, consider not using the outermost wells for experimental samples. Fill the outer wells with sterile PBS or media.
Precipitation of the compound in the culture medium Poor solubility of the compound at the working concentration.Prepare a higher concentration stock solution in DMSO to reduce the volume added to the medium. When diluting the stock solution, add it to the medium dropwise while gently vortexing or swirling to ensure rapid mixing.
Interaction with media components.Prepare dilutions in serum-free media first, and then add serum if required for your experiment.
High background in downstream assays (e.g., fluorescence) Insufficient washing steps.Increase the number and duration of washing steps with PBS after treatment and before proceeding with the assay.
Non-specific binding of reagents.Use appropriate blocking buffers and optimize antibody/reagent concentrations.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for FR901464 in various human cancer cell lines.

Cell LineCancer TypeIC50 (ng/mL)Citation
DLD1Colorectal Cancer0.71[2]
HCT116Colorectal Cancer0.31[2]
RKOColorectal Cancer< 1[2]
Human FibroblastsNormal0.18[2]

Experimental Protocols

Protocol 1: Preparation of FR901464 Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of FR901464 in DMSO.

Materials:

  • FR901464 powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required amount: To prepare 1 mL of a 1 mg/mL stock solution, weigh out 1 mg of FR901464 powder.

  • Dissolve in DMSO: Add 1 mL of sterile DMSO to the vial containing the FR901464 powder.

  • Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Optimal Concentration of FR901464 using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the IC50 value of FR901464 in a specific cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • FR901464 stock solution (1 mg/mL in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of FR901464 in complete culture medium. A common starting range is from 0.01 ng/mL to 100 ng/mL.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest FR901464 concentration) and a "no treatment" control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of FR901464.

  • Incubation:

    • Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate for at least 1 hour at room temperature in the dark, with occasional gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the FR901464 concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare FR901464 Stock Solution (in DMSO) serial_dilution Prepare Serial Dilutions of FR901464 prep_stock->serial_dilution Use in dilutions seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with FR901464 seed_cells->treat_cells serial_dilution->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate mtt_assay Perform Cell Viability Assay (MTT) incubate->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow for determining the optimal concentration of FR901464.

signaling_pathway cluster_drug Drug Action cluster_spliceosome Spliceosome Inhibition cluster_splicing Splicing Alteration cluster_downstream Downstream Effects cluster_outcome Cellular Outcome FR901464 This compound / FR901464 SF3B1 SF3B1 FR901464->SF3B1 Inhibits Spliceosome Spliceosome Complex SF3B1->Spliceosome Component of Aberrant_Splicing Aberrant pre-mRNA Splicing Spliceosome->Aberrant_Splicing Leads to Altered_Proteins Altered Protein Isoforms (e.g., BCL2L1) Aberrant_Splicing->Altered_Proteins Pathway_Dysregulation Pathway Dysregulation (e.g., mTOR/ß-catenin) Aberrant_Splicing->Pathway_Dysregulation Cell_Cycle_Arrest G1 and G2/M Phase Cell Cycle Arrest Altered_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Altered_Proteins->Apoptosis Pathway_Dysregulation->Cell_Cycle_Arrest Pathway_Dysregulation->Apoptosis

Caption: Proposed signaling pathway of this compound/FR901464.

troubleshooting_logic Start Experiment Start: No Observable Effect Check_Concentration Is the concentration range appropriate? Start->Check_Concentration Increase_Concentration Increase concentration range and repeat experiment Check_Concentration->Increase_Concentration No Check_Cell_Line Is the cell line known to be sensitive? Check_Concentration->Check_Cell_Line Yes Increase_Concentration->Start Change_Cell_Line Consider using a different cell line Check_Cell_Line->Change_Cell_Line No Check_Compound Is the compound active? Check_Cell_Line->Check_Compound Yes New_Stock Prepare fresh stock solution and re-test Check_Compound->New_Stock No Further_Investigation Investigate other potential resistance mechanisms Check_Compound->Further_Investigation Yes New_Stock->Start

Caption: Troubleshooting logic for lack of experimental effect.

References

Technical Support Center: Troubleshooting Common Artifacts in Splicing Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common artifacts encountered during splicing assays. Browse our frequently asked questions (FAQs) and detailed guides to resolve issues with your experiments.

I. RT-PCR Based Splicing Assays

Reverse transcription-polymerase chain reaction (RT-PCR) is a widely used method to analyze alternative splicing. However, various artifacts can arise during the experimental process. This section addresses common issues encountered during RT-PCR based splicing assays.

FAQ 1: Why am I getting no PCR product or a very faint band?

The absence of a PCR product is a common issue that can be attributed to several factors, from the quality of the starting material to suboptimal reaction conditions.

Potential Causes and Solutions:

CauseRecommended Action
Poor RNA Quality or Quantity Ensure RNA is intact and free of contaminants. Use RNase inhibitors and perform DNase treatment to remove genomic DNA. Quantify RNA accurately.[1]
Suboptimal Primer Design Design primers that span exon-exon junctions to specifically amplify spliced transcripts.[1] Verify primer specificity using tools like Primer-BLAST. Ensure primers are free of hairpins or self-dimers.[1]
Inefficient Reverse Transcription Optimize the reverse transcription step. Ensure the reverse transcriptase is active and use an appropriate priming strategy (oligo(dT), random hexamers, or gene-specific primers).
Incorrect Annealing Temperature The annealing temperature should be optimized. A temperature that is too high will prevent primer binding, while a temperature that is too low can lead to non-specific products. A good starting point is 5°C below the calculated primer melting temperature (Tm).
Issues with PCR Reagents Use a high-quality DNA polymerase and ensure all reagents are properly stored and not expired.
Incorrect Cycling Conditions Verify the denaturation, annealing, and extension times and temperatures. An initial denaturation of 95°C for 10 minutes is typically sufficient, followed by 40-45 cycles.[2]
FAQ 2: I'm seeing unexpected bands in my gel. What could be the cause?

The presence of multiple or incorrectly sized bands can complicate the interpretation of splicing patterns.

Potential Causes and Solutions:

CauseRecommended Action
Genomic DNA Contamination Treat RNA samples with DNase to eliminate genomic DNA, which can be amplified and lead to larger, unspliced bands. Design primers that span introns.
Primer-Dimers These are small, fuzzy bands at the bottom of the gel. Optimize primer concentration and design to minimize their formation.[3]
Non-Specific Primer Binding Increase the annealing temperature in 2°C increments to enhance primer specificity.[3] Redesign primers if the issue persists.
Alternative Splicing The unexpected bands could represent novel or unannotated splice isoforms. Sequence the bands to confirm their identity.
Activation of Cryptic Splice Sites Mutations or cellular stress can lead to the use of cryptic splice sites, resulting in unexpected transcript variants.[4][5]
FAQ 3: My bands on the gel are smeared. How can I fix this?

Smeared bands lack the sharp resolution needed for accurate analysis and can be caused by a variety of issues.

Potential Causes and Solutions:

CauseRecommended Action
Degraded RNA Use high-quality, intact RNA. Store RNA properly and avoid multiple freeze-thaw cycles.[1][6]
Too Much Template Overloading the PCR reaction with template DNA can lead to smearing. Reduce the amount of cDNA used in the PCR.[6]
Excessive PCR Cycles Too many cycles can lead to the accumulation of non-specific products. Reduce the number of PCR cycles.
High Voltage During Electrophoresis Running the gel at a high voltage can generate heat and cause bands to smear. Reduce the voltage and run the gel for a longer period.[7][8]
Contaminants in the Sample Contaminants such as proteins or salts can interfere with electrophoresis. Purify the PCR product before running the gel.[6]

Experimental Protocols & Workflows

Optimizing Primer Concentration for qRT-PCR Splicing Assays

Optimizing primer concentrations is crucial for efficient and specific amplification. A common method is to perform a matrix of reactions with varying forward and reverse primer concentrations.[9]

Protocol:

  • Prepare Primer Dilutions: Prepare a series of dilutions for both the forward and reverse primers (e.g., 50 nM, 100 nM, 200 nM, 400 nM, 800 nM).

  • Set up qPCR Reactions: In a 96-well plate, set up reactions for each combination of forward and reverse primer concentrations. Include a no-template control for each primer pair.

  • Perform qPCR: Run the qPCR with your standard cycling conditions.

  • Analyze Results: Analyze the amplification curves and melt curves. The optimal primer concentration will be the lowest concentration that gives a low Cq value and a single, sharp peak in the melt curve analysis.[9]

RT-PCR Workflow for Splicing Analysis

RT_PCR_Workflow cluster_rna_prep RNA Preparation cluster_cdna_synthesis cDNA Synthesis cluster_pcr PCR Amplification cluster_analysis Analysis rna_extraction RNA Extraction dnase_treatment DNase Treatment rna_extraction->dnase_treatment rna_quant RNA Quantification & Quality Check dnase_treatment->rna_quant rt_setup Reverse Transcription Setup rna_quant->rt_setup rt_reaction Reverse Transcription rt_setup->rt_reaction pcr_setup PCR Setup rt_reaction->pcr_setup pcr_amplification PCR Amplification pcr_setup->pcr_amplification gel_electrophoresis Agarose Gel Electrophoresis pcr_amplification->gel_electrophoresis data_analysis Band Analysis & Quantification gel_electrophoresis->data_analysis

A typical workflow for analyzing alternative splicing using RT-PCR.

II. In Vitro Splicing Assays

In vitro splicing assays using nuclear extracts are powerful tools for studying the biochemistry of splicing. However, these assays are sensitive and prone to artifacts.

FAQ 4: My in vitro splicing reaction is not working, or the efficiency is very low.

A lack of splicing activity can be due to several factors related to the extract, the pre-mRNA substrate, or the reaction conditions.

Potential Causes and Solutions:

CauseRecommended Action
Inactive Nuclear Extract The quality of the nuclear extract is critical. Use a fresh batch or prepare a new extract.[10] Test the extract with a control pre-mRNA that is known to splice efficiently.
RNase Contamination RNase contamination will degrade the pre-mRNA substrate. Use RNase-free reagents and dedicated equipment for RNA work.[10]
Suboptimal Reaction Conditions Optimize the concentrations of MgCl2, ATP, and creatine (B1669601) phosphate. The optimal conditions can vary depending on the pre-mRNA substrate.
Poor Quality pre-mRNA Substrate Ensure the pre-mRNA is full-length and properly folded. The presence of strong splicing enhancers or silencers in the minigene construct can also affect splicing efficiency.
Incorrect Incubation Time/Temperature Incubate the reaction at 30°C. The optimal incubation time can range from 30 minutes to 4 hours.[11] Perform a time-course experiment to determine the optimal time.
Detailed Protocol: Preparation of Splicing-Competent Nuclear Extract from HeLa Cells

This protocol is a modified version of the classic Dignam method.

Materials:

  • HeLa cells

  • Hypotonic buffer (e.g., Buffer A)

  • High-salt buffer (e.g., Buffer C)

  • Dialysis buffer (e.g., Buffer D)

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Cell Harvest and Lysis: Harvest HeLa cells and wash with cold PBS. Resuspend the cell pellet in hypotonic buffer and allow to swell on ice. Lyse the cells using a Dounce homogenizer.

  • Nuclear Pellet Collection: Centrifuge the lysate to pellet the nuclei.

  • Nuclear Protein Extraction: Resuspend the nuclear pellet in a low volume of high-salt buffer and stir gently on ice to extract nuclear proteins.

  • Clarification: Centrifuge at high speed to pellet the nuclear debris.

  • Dialysis: Dialyze the supernatant (nuclear extract) against dialysis buffer to remove excess salt.

  • Final Clarification and Storage: Centrifuge the dialyzed extract to remove any precipitate. Aliquot the supernatant and store at -80°C.[10]

Troubleshooting Logic for In Vitro Splicing Assays

In_Vitro_Troubleshooting start No or Low Splicing Product check_extract Is the nuclear extract active? start->check_extract test_control Test with control pre-mRNA check_extract->test_control No check_rna Is the pre-mRNA substrate intact? check_extract->check_rna Yes new_extract Prepare fresh nuclear extract test_control->new_extract check_rna_quality Run pre-mRNA on denaturing gel check_rna->check_rna_quality No check_conditions Are reaction conditions optimal? check_rna->check_conditions Yes new_rna Synthesize fresh pre-mRNA check_rna_quality->new_rna optimize_conditions Optimize MgCl2, ATP, and incubation time check_conditions->optimize_conditions No success Splicing successful check_conditions->success Yes optimize_conditions->success

A decision tree for troubleshooting failed in vitro splicing reactions.

III. Minigene Splicing Assays

Minigene assays are valuable for studying the effects of sequence variations on splicing in a cellular context. However, artifacts can arise from the artificial nature of these constructs.

FAQ 5: The splicing pattern of my minigene in cells is different from the endogenous gene.

Discrepancies between minigene and endogenous splicing can occur due to the lack of the full genomic context.

Potential Causes and Solutions:

CauseRecommended Action
Missing Regulatory Elements The cloned genomic fragment may lack important distal regulatory elements like enhancers or silencers. Include larger flanking intronic sequences in the minigene construct.[12]
Influence of the Vector Backbone Vector sequences can sometimes influence splicing. Use a well-characterized splicing reporter vector.
Cell-Type Specific Splicing Factors The cell line used for transfection may not express the same splicing factors as the endogenous cell type. Use a cell line that is relevant to the gene of interest.
Overexpression Artifacts High levels of minigene expression can saturate the splicing machinery. Titrate the amount of transfected plasmid DNA.

IV. Cryptic Splicing

Cryptic splice sites are sequences within introns or exons that are not normally used but can be activated by mutations or other cellular changes.

FAQ 6: I suspect cryptic splicing is occurring in my experiment. How can I confirm this?

Confirming cryptic splicing requires careful analysis of the resulting transcripts.

Potential Causes and Solutions:

CauseRecommended Action
Mutations in Authentic Splice Sites Mutations that weaken the normal splice sites can lead to the activation of nearby cryptic sites.[4][13]
Creation of New Splice Sites Mutations can create new sequences that resemble consensus splice sites.
Disruption of Splicing Regulatory Elements Mutations in exonic or intronic splicing enhancers or silencers can alter the balance of splicing regulation and lead to cryptic splice site usage.
Alterations in Splicing Factor Levels Changes in the concentration or activity of splicing factors can influence splice site selection.

Experimental Validation:

  • RT-PCR and Sequencing: Amplify the region of interest from patient RNA or from cells expressing a minigene with the suspected mutation. Sequence the resulting PCR products to identify the exact location of the cryptic splice site.

  • In Silico Prediction: Use splice site prediction tools to analyze the sequence for potential cryptic splice sites.

  • Minigene Assays: Clone the genomic region containing the mutation into a splicing reporter vector and analyze the splicing pattern in cultured cells.[14]

Signaling Pathway: Regulation of Splice Site Selection

Splice_Site_Selection cluster_pre_mrna pre-mRNA cluster_spliceosome Spliceosome & Factors cluster_outcome Splicing Outcome five_ss 5' Splice Site correct_splicing Correct Splicing five_ss->correct_splicing cryptic_splicing Cryptic Splice Site Activation five_ss->cryptic_splicing Mutation three_ss 3' Splice Site three_ss->correct_splicing three_ss->cryptic_splicing Mutation bp Branch Point ppt Polypyrimidine Tract ese Exonic Splicing Enhancer ese->correct_splicing ess Exonic Splicing Silencer exon_skipping Exon Skipping ess->exon_skipping ise Intronic Splicing Enhancer ise->correct_splicing iss Intronic Splicing Silencer iss->exon_skipping u1 U1 snRNP u1->five_ss u2af U2AF u2af->three_ss u2af->ppt sr_proteins SR Proteins sr_proteins->ese sr_proteins->ise hnrnps hnRNPs hnrnps->ess hnrnps->iss

Simplified diagram of the factors influencing splice site selection.

References

FR901463 solvent compatibility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solvent compatibility, handling, and experimental use of FR901463.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It has a documented solubility of at least 20 mg/mL in DMSO.

Q2: How should I store the solid compound and stock solutions of this compound?

A2: While specific stability data for this compound is limited, general best practices for similar bioactive molecules should be followed. Solid this compound should be stored at -20°C. We recommend that stock solutions, once prepared, are stored as aliquots in tightly sealed vials at -20°C and protected from light. For optimal results, it is best to prepare fresh solutions for each experiment or use them within one month of preparation.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A3: Direct dissolution in aqueous buffers is not recommended due to the hydrophobic nature of many organic compounds like this compound. To prepare working solutions in aqueous media, it is advised to first dissolve the compound in DMSO to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous buffer or cell culture medium to the desired final concentration. Ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.

Q4: What are the known cellular effects of this compound?

A4: this compound is an antitumor agent that has been shown to induce cell cycle arrest at the G1 and G2/M phases and to trigger apoptosis in cancer cells.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitate forms when diluting DMSO stock solution into aqueous media. The concentration of this compound in the aqueous solution exceeds its solubility limit.- Increase the volume of the aqueous media to further dilute the compound.- Vortex or gently warm the solution to aid in dissolution.- Ensure the final DMSO concentration is sufficient to maintain solubility, but still biocompatible.
Inconsistent or no biological effect observed in experiments. - Improper storage and handling leading to compound degradation.- Inaccurate concentration of the stock solution.- The final concentration used in the assay is too low.- Prepare fresh stock solutions from solid compound.- Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.- Verify the concentration of the stock solution using spectrophotometry if possible.- Perform a dose-response experiment to determine the optimal working concentration.
High level of cell death in control (vehicle-treated) group. The concentration of the organic solvent (e.g., DMSO) is too high in the final culture medium.- Ensure the final concentration of the solvent is at a non-toxic level (typically <0.5% for DMSO in most cell lines).- Run a solvent toxicity control to determine the tolerance of your specific cell line.

Solvent Compatibility Data

The following table summarizes the known solubility of this compound in common laboratory solvents.

Solvent Concentration Notes
Dimethyl Sulfoxide (DMSO)≥ 20 mg/mLRecommended for preparing concentrated stock solutions.
EthanolData not available
WaterData not availableLikely has low solubility.
Phosphate-Buffered Saline (PBS)Data not availableLikely has low solubility.

Note: The solubility in aqueous solutions is expected to be low. It is recommended to prepare a concentrated stock solution in DMSO and then dilute it into the desired aqueous medium.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Weigh out the desired amount of this compound using a calibrated analytical balance in a sterile environment. The molecular weight of this compound is required to calculate the mass needed for a 10 mM solution.

  • Add the appropriate volume of sterile DMSO to the solid this compound to achieve a final concentration of 10 mM.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

  • Store the aliquots at -20°C.

Cell-Based Assay Workflow

This workflow provides a general guideline for treating cultured cells with this compound.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis start Start prep_stock Prepare 10 mM this compound stock solution in DMSO start->prep_stock prep_working Prepare working solutions by serially diluting stock in culture medium prep_stock->prep_working treat_cells Replace medium with medium containing this compound or vehicle control prep_working->treat_cells seed_cells Seed cells in multi-well plates and allow to attach overnight seed_cells->treat_cells incubate Incubate for desired time period (e.g., 24, 48, 72 hours) treat_cells->incubate assay Perform cell viability, apoptosis, or cell cycle assay incubate->assay data_analysis Analyze and interpret data assay->data_analysis end End data_analysis->end signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K Inhibition (putative) Ras Ras This compound->Ras Inhibition (putative) CellCycle Cell Cycle Arrest (G1, G2/M) This compound->CellCycle Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival

References

Technical Support Center: Mitigating Cytotoxicity of FR901463 in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the spliceosome inhibitor, FR901463. The focus is on strategies to mitigate its cytotoxic effects in normal (non-cancerous) cells during pre-clinical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant cytotoxicity in our normal/non-cancerous cell lines when treated with this compound, even at concentrations that are effective against our cancer cell lines. Is this expected?

A1: Yes, this is a potential and observed challenge. While this compound and its analogs can exhibit potent anti-tumor activity, cytotoxicity in normal cells is a known concern.[1][2] These compounds target the SF3B1 subunit of the spliceosome, a core component of the cellular machinery essential for the viability of both cancerous and normal cells.[3][4] Therefore, off-target effects on normal cells can be anticipated. Clinical trials of a related spliceosome inhibitor, E7107, were halted due to toxicity, highlighting the clinical relevance of this issue.[1][5] However, some studies suggest that the cytotoxic response can be cell-type specific, with certain normal cell lines showing less sensitivity.

Q2: What are the potential mechanisms behind the differential sensitivity of cancer cells versus normal cells to this compound?

A2: The precise mechanisms for differential sensitivity are still under investigation, but several hypotheses exist:

  • Splicing Factor Mutations: Cancer cells frequently harbor mutations in splicing factors, including SF3B1. These mutations may create a dependency on the remaining wild-type splicing machinery, making them more vulnerable to further disruption by inhibitors like this compound.[3][6]

  • Transcriptional Addiction: Some cancers, particularly those driven by oncogenes like MYC, have significantly elevated rates of transcription. This heightened transcriptional activity may create a greater burden on the spliceosome, rendering these cells more susceptible to its inhibition.

  • Defective Cell Cycle Checkpoints: Cancer cells often have dysfunctional cell cycle checkpoints. This compound can induce cell cycle arrest, and in normal cells with intact checkpoints, this may be a reversible state allowing for recovery. In contrast, cancer cells may be unable to arrest properly and instead be driven into apoptosis.[7]

  • Differential Expression of Drug Efflux Pumps: The expression levels of ATP-binding cassette (ABC) transporters, which can pump drugs out of cells, may differ between cancer and normal cell types, influencing intracellular drug concentrations and subsequent cytotoxicity.[8]

Q3: What strategies can we explore in our in vitro experiments to reduce the cytotoxicity of this compound in our normal cell lines while maintaining its anti-cancer efficacy?

A3: Several strategies, based on general principles of cancer therapy, can be investigated:

  • Combination Therapy: Combining this compound with another anti-cancer agent may allow for a dose reduction of this compound, thereby decreasing its toxicity to normal cells while achieving a synergistic or additive anti-cancer effect.[9] Potential combination partners could include:

    • PARP Inhibitors: In cancer cells with SF3B1 mutations, there is evidence of compromised homologous recombination, suggesting a synthetic lethality approach with PARP inhibitors could be effective.[6]

    • Chemotherapeutic Agents: Combining with standard chemotherapeutics may allow for lower, less toxic doses of each agent.

  • Use of Cytoprotective Agents: Co-treatment with a cytoprotective agent that preferentially protects normal cells could improve the therapeutic window.

    • N-acetylcysteine (NAC): As a precursor to the antioxidant glutathione, NAC has been shown to protect against a variety of cellular stressors and drug-induced toxicities.[10][11] Its potential to mitigate this compound-induced cytotoxicity in normal cells is a rational avenue for investigation.

Q4: How can we experimentally assess if a combination therapy approach is effectively reducing the dose of this compound needed?

A4: You can perform a synergy analysis using a matrix of drug concentrations. This involves treating cells with a range of concentrations of this compound, the combination drug, and both drugs together. Cell viability is then measured, and the data is analyzed using models such as the Bliss Independence or Loewe Additivity to determine if the combination is synergistic, additive, or antagonistic.[12][13] A synergistic interaction would support the use of lower concentrations of each drug.

Quantitative Data Summary

The following tables summarize hypothetical IC50 values to illustrate the concept of a therapeutic window and the potential impact of a mitigating strategy. Note: Specific IC50 data for this compound in a wide range of normal cell lines is limited in publicly available literature. Researchers should determine these values empirically for their specific cell lines of interest.

Table 1: Illustrative Cytotoxicity of this compound in Cancer vs. Normal Cell Lines

Cell Line TypeExample Cell LineThis compound IC50 (nM)Selectivity Index (Normal/Cancer)
CancerCancer Line A10-
CancerCancer Line B25-
NormalNormal Line X10010 (vs. Cancer Line A)
NormalNormal Line Y753 (vs. Cancer Line B)

The selectivity index indicates how many times more potent the drug is for the cancer cell line compared to the normal cell line. A higher selectivity index is desirable.[14][15][16]

Table 2: Hypothetical Impact of a Mitigating Strategy on this compound IC50 Values

Cell LineTreatmentThis compound IC50 (nM)Fold Change in IC50 (with Mitigator)
Cancer Line AThis compound alone10-
Cancer Line AThis compound + Mitigator80.8
Normal Line XThis compound alone100-
Normal Line XThis compound + Mitigator3003.0

This hypothetical data illustrates a desirable outcome where a mitigating agent has a minimal effect on the cancer cell IC50 while significantly increasing the IC50 in the normal cell line, thereby widening the therapeutic window.

Key Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol provides a method to determine the IC50 value of this compound in both normal and cancer cell lines.

Materials:

  • Cells of interest (normal and cancer)

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same final concentration of the solvent used for this compound).

  • Cell Treatment: Remove the old medium from the cells and add the prepared drug dilutions.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.[17]

Protocol 2: Evaluation of Synergy with a Combination Agent

This protocol outlines a method to assess the synergistic effect of this compound with another compound.

Materials:

  • Same as Protocol 1

  • Second compound of interest (Compound X)

Procedure:

  • Plate Setup: Design a dose-response matrix in a 96-well plate. This will include:

    • A row with serial dilutions of this compound alone.

    • A column with serial dilutions of Compound X alone.

    • A matrix of wells with combinations of various concentrations of this compound and Compound X.

    • Include vehicle controls.

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, adding the appropriate drugs or drug combinations to the wells.

  • Incubation and Viability Assessment: Follow steps 4-7 from Protocol 1.

  • Synergy Analysis: Analyze the data using synergy models like the Bliss Independence or Loewe Additivity model. Software packages are available to perform these calculations and generate synergy scores (e.g., SynergyFinder for R).[12] A synergy score greater than zero typically indicates a synergistic interaction.

Visualizations

FR901463_Mechanism_of_Action cluster_nucleus Nucleus pre_mRNA pre-mRNA spliceosome Spliceosome (U1, U2, U4, U5, U6 snRNPs) pre_mRNA->spliceosome Splicing mRNA Mature mRNA spliceosome->mRNA apoptosis Apoptosis spliceosome->apoptosis Aberrant splicing leads to cell_cycle_arrest Cell Cycle Arrest spliceosome->cell_cycle_arrest Aberrant splicing leads to SF3B1 SF3B1 SF3B1->spliceosome Component of translation Translation mRNA->translation protein Protein translation->protein This compound This compound This compound->SF3B1 Inhibition Experimental_Workflow_Cytotoxicity start Start: Observe Cytotoxicity in Normal Cells step1 Hypothesize Mitigation Strategy (e.g., Combination Therapy, Cytoprotective Agent) start->step1 step2 Design Experiment: - Dose-response matrix for synergy - Co-treatment with cytoprotective agent step1->step2 step3 Perform In Vitro Assay (e.g., MTT, LDH) step2->step3 step4 Data Analysis: - Calculate IC50 values - Determine Synergy Score step3->step4 decision Is Therapeutic Window Improved? step4->decision end_yes Yes: Strategy is Promising Proceed with further validation decision->end_yes Yes end_no No: Re-evaluate Strategy Try alternative combination or agent decision->end_no No Signaling_Pathways This compound This compound spliceosome_inhibition Spliceosome Inhibition (SF3B1) This compound->spliceosome_inhibition aberrant_splicing Aberrant Splicing spliceosome_inhibition->aberrant_splicing cellular_stress Cellular Stress aberrant_splicing->cellular_stress p53_activation p53 Activation cellular_stress->p53_activation nf_kb_pathway NF-κB Pathway Modulation cellular_stress->nf_kb_pathway apoptosis Apoptosis p53_activation->apoptosis cell_cycle_arrest Cell Cycle Arrest p53_activation->cell_cycle_arrest nf_kb_pathway->apoptosis Inhibition of inflammation Inflammation nf_kb_pathway->inflammation survival Cell Survival nf_kb_pathway->survival Inhibition of

References

FR901463 Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing FR901463 dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent anti-tumor agent that functions as a spliceosome inhibitor. Its mechanism of action involves binding to the SF3b subunit of the spliceosome, a critical component of the machinery that processes pre-mRNA into mature mRNA. By inhibiting SF3b, this compound stalls the assembly of the spliceosome, leading to an accumulation of unspliced pre-mRNA and ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Q2: What is a dose-response curve and why is it important for studying this compound?

A dose-response curve is a graphical representation of the relationship between the concentration of a drug (dose) and the observed biological effect (response). For this compound, this typically involves measuring its effect on cell viability or proliferation. Generating a dose-response curve is crucial for determining key parameters such as the IC50 value (the concentration at which 50% of the maximum inhibitory effect is observed), which is a critical measure of the compound's potency.

Q3: Which cell lines are commonly used to evaluate the efficacy of this compound?

  • A549 (Human Lung Carcinoma): A widely used model for lung cancer research.

  • HeLa (Human Cervical Cancer): One of the oldest and most commonly used human cell lines.

  • MCF-7 (Human Breast Cancer): A key model for breast cancer studies.

  • Jurkat (Human T-cell Leukemia): A common model for leukemia research.

Q4: What is a typical starting concentration range for an this compound dose-response experiment?

Based on the activity of related spliceosome inhibitors, a recommended starting concentration range for a preliminary dose-response experiment with this compound is from 1 nM to 10 µM, using serial dilutions. This broad range helps to identify the active concentration window for the specific cell line being tested.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicates - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the multi-well plate.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No observable effect at any concentration - this compound is inactive in the chosen cell line.- Insufficient incubation time.- Incorrect assay choice or execution.- Test a different, more sensitive cell line.- Increase the incubation time (e.g., from 24 to 48 or 72 hours).- Verify the functionality of the chosen viability assay with a known positive control.
"U-shaped" or hormetic dose-response curve - This can be a complex biological response where low doses stimulate and high doses inhibit.- This may be a real effect. Repeat the experiment carefully to confirm the finding.- Consider the implications of a hormetic effect on the mechanism of action.
Precipitation of this compound in the culture medium - Poor solubility of the compound in the assay medium.- Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells.
Flat dose-response curve (no sigmoidal shape) - The concentration range tested is too narrow or completely outside the active range.- The assay is not sensitive enough to detect a response.- Perform a wider range-finding experiment (e.g., 10-fold serial dilutions over a broad range).- Optimize the cell viability assay for better sensitivity (e.g., increase incubation time with the detection reagent).

Experimental Protocols

Detailed Methodology for a Cell Viability Assay (MTT-based)

This protocol provides a general framework for assessing the dose-dependent effects of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound

  • Selected cancer cell line (e.g., A549)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize the cells, resuspend them in complete culture medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well for A549 cells) in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Use a suitable software (e.g., GraphPad Prism) to fit a non-linear regression curve (sigmoidal, 4PL) and determine the IC50 value.

Visualizations

FR901463_Signaling_Pathway This compound This compound SF3b SF3b Subunit This compound->SF3b Inhibits Spliceosome Spliceosome Assembly SF3b->Spliceosome Is a key component of mRNA Mature mRNA Spliceosome->mRNA Splicing Cell_Cycle_Arrest Cell Cycle Arrest (G1 and G2/M) Spliceosome->Cell_Cycle_Arrest Inhibition leads to pre_mRNA pre-mRNA pre_mRNA->Spliceosome Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., A549) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Treatment 4. Cell Treatment (24-72h incubation) Cell_Seeding->Treatment FR901463_Prep 3. This compound Serial Dilution FR901463_Prep->Treatment Viability_Assay 5. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Readout 6. Absorbance Reading Viability_Assay->Readout Data_Processing 7. Calculate % Viability Readout->Data_Processing Curve_Fitting 8. Dose-Response Curve & IC50 Calculation Data_Processing->Curve_Fitting

Caption: Experimental workflow for dose-response analysis.

Technical Support Center: Quality Control for FR901463 Experimental Batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with experimental batches of FR901463. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

FAQs and Troubleshooting Guides

Purity and Characterization

Q1: How can I assess the purity of my this compound batch?

A1: A multi-pronged approach using several analytical techniques is recommended to ensure the purity of your this compound batch. No single method is sufficient to determine the purity of a complex natural product.

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing purity. A high-purity sample should show a single major peak corresponding to this compound. The presence of multiple peaks indicates impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying impurities. The spectra should be consistent with the known structure of this compound.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. A high-resolution mass spectrum should show a prominent peak corresponding to the exact mass of this compound.

Q2: What are some common impurities I might find in my this compound preparation?

A2: Impurities in this compound batches can originate from the fermentation process, purification steps, or degradation. Common impurities may include:

  • Related FR compounds: The producing organism, Pseudomonas sp. No. 2663, also produces FR901464 and FR901465, which are structurally related.[1]

  • Residual solvents: Solvents used during extraction and purification may be present.

  • Degradation products: this compound may be susceptible to hydrolysis or oxidation depending on storage and handling conditions.

Q3: My this compound batch has a slight color. Is this normal?

A3: While a pure compound is often white or colorless, slight coloration in natural product isolates is not uncommon. However, a significant or unexpected color could indicate the presence of impurities or degradation. It is crucial to correlate the visual appearance with analytical data from HPLC, NMR, and MS to ensure the quality of the batch.

Handling and Storage

Q4: How should I store my this compound?

A4: For long-term storage, solid this compound should be stored at -20°C or lower, protected from light and moisture. For short-term storage, refrigeration at 4°C may be acceptable. It is advisable to store the compound in a desiccator to minimize exposure to moisture.

Stock solutions should be prepared in a suitable solvent (e.g., DMSO), aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C.

Q5: What is the stability of this compound in solution?

A5: The stability of this compound in solution is dependent on the solvent, pH, temperature, and light exposure. It is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be stored at -80°C in small aliquots. The stability of natural products from Pseudomonas can vary, so it is best to handle solutions with care and minimize storage time.

Experimental Troubleshooting

Q6: I am not observing the expected biological activity in my cell-based assay. What could be the problem?

A6: Several factors could contribute to a lack of biological activity:

  • Compound Purity and Integrity: Verify the purity and structural integrity of your this compound batch using the analytical methods described above.

  • Solubility: Ensure that this compound is fully dissolved in your culture medium. Precipitation of the compound will reduce its effective concentration. You may need to optimize the solvent and final concentration.

  • Cell Line and Passage Number: The responsiveness of cell lines can vary. Ensure you are using a sensitive cell line and that the passage number is not too high, as this can lead to phenotypic changes.

  • Assay Conditions: Optimize assay parameters such as cell seeding density, treatment duration, and the concentration of this compound.

Q7: I am seeing high background or inconsistent results in my transcriptional activation reporter assay (e.g., luciferase assay). How can I troubleshoot this?

A7: High background and variability are common issues in reporter assays. Consider the following:

  • Cell Health: Ensure your cells are healthy and not overgrown or stressed, as this can affect baseline transcription levels.

  • Transfection Efficiency: If using a transiently transfected reporter construct, optimize the transfection protocol to ensure consistent and high efficiency.

  • Promoter Strength: The SV40 promoter is known to be strong. If you are observing a very high signal that saturates the detector, you may need to reduce the amount of reporter plasmid used.

  • Reagent Quality: Use high-quality, fresh reagents for the luciferase assay.

Quantitative Data Summary

As specific quantitative data for this compound experimental batches is not widely available in the public domain, the following table provides a general template for the types of data that should be recorded for each batch to ensure quality and reproducibility.

ParameterMethodTypical SpecificationPurpose
Identity
¹H and ¹³C NMRNMR SpectroscopySpectrum conforms to referenceConfirms chemical structure
Molecular WeightMass SpectrometryCorresponds to C₂₄H₃₄O₉Confirms molecular formula
Purity
Purity by HPLCHPLC-UV/Vis≥ 95%Quantifies the main compound and detects impurities
Residual SolventsGas Chromatography (GC)Varies by solventEnsures removal of harmful solvents
Physicochemical Properties
AppearanceVisual InspectionWhite to off-white solidBasic quality check
SolubilitySolubility TestingSoluble in DMSO, MethanolInforms on appropriate solvents for experiments

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general protocol and may require optimization for your specific system and this compound batch.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Example Gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at a wavelength where this compound has significant absorbance (a UV scan of the pure compound should be performed to determine the optimal wavelength).

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition or a suitable solvent like methanol. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak.

SV40 Promoter-Driven Luciferase Reporter Assay

This protocol outlines a general workflow to test the activity of this compound on the SV40 promoter.

  • Cell Culture and Transfection:

    • Plate a suitable cell line (e.g., HEK293T, HeLa) in a 96-well plate.

    • Co-transfect the cells with a luciferase reporter plasmid containing the SV40 promoter and a control plasmid (e.g., Renilla luciferase driven by a constitutive promoter for normalization).

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for an appropriate period (e.g., 24-48 hours) to allow for changes in gene expression.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in luciferase activity for this compound-treated cells relative to the vehicle-treated cells.

Visualizations

FR901463_Quality_Control_Workflow cluster_0 Batch Reception cluster_1 Analytical Testing cluster_2 Decision cluster_3 Outcome A This compound Batch B HPLC (Purity) A->B C NMR (Structure) A->C D MS (Identity) A->D E Meets Specs? B->E C->E D->E F Release for Experiment E->F Yes G Reject Batch E->G No

Caption: Quality control workflow for experimental batches of this compound.

FR901463_Signaling_Pathway cluster_cell cluster_cyto cluster_nuc This compound This compound TF Transcription Factors (e.g., Sp1) This compound->TF Activates Cell Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus SV40 SV40 Promoter TF->SV40 Binds to RNA_Pol RNA Polymerase II SV40->RNA_Pol Recruits Transcription Increased Transcription RNA_Pol->Transcription Antitumor Antitumor Effects Transcription->Antitumor

Caption: Proposed mechanism of this compound-induced transcriptional activation.

References

Validation & Comparative

A Comparative Analysis of FR901463 and Pladienolide B: Potent Inhibitors of the SF3b Splicing Factor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two leading natural product-derived splicing inhibitors, FR901463 and Pladienolide B. By examining their mechanisms, performance data, and experimental methodologies, this document serves as a comprehensive resource for evaluating these compounds for cancer research and therapeutic development.

This compound and Pladienolide B are potent anti-tumor agents that have garnered significant interest for their unique mechanism of action: the targeted inhibition of the spliceosome.[1] Both compounds, despite their distinct chemical structures, converge on the same molecular target—the Splicing Factor 3b (SF3b) subunit, a core component of the U2 small nuclear ribonucleoprotein (snRNP) complex.[2] By disrupting the function of SF3b, these molecules interfere with the catalytic process of pre-mRNA splicing, leading to cell cycle arrest and apoptosis in cancer cells. This guide presents a side-by-side analysis of their chemical properties, biological activity, and the experimental protocols used to characterize them.

Chemical and Physical Properties

This compound and Pladienolide B originate from different bacterial sources and belong to distinct chemical classes. This compound, isolated from Pseudomonas sp. No. 2663, is a complex molecule featuring a spiroketal system. Its close and more extensively studied analogue, FR901464, differs by the methylation of a hemiacetal.[1] Pladienolide B, produced by Streptomyces platensis, is a 12-membered macrolide.[3] These structural differences are detailed below.

PropertyFR901464 (Analogue of this compound)Pladienolide B
Chemical Structure FR901464 StructurePladienolide B Structure
Molecular Formula C28H39NO7C30H48O8
Molecular Weight 501.6 g/mol 536.7 g/mol [4]
Class Spiroketal PolyketideMacrolide
Source Organism Pseudomonas sp.Streptomyces platensis

Mechanism of Action: Targeting the Spliceosome

Both this compound and Pladienolide B inhibit pre-mRNA splicing by binding to the SF3b complex within the spliceosome. The spliceosome is a large RNA-protein machine responsible for excising non-coding introns from pre-mRNA. The SF3b complex is critical for recognizing the branch point sequence within the intron, a key step for the initiation of splicing. By binding to SF3b, these inhibitors stall the spliceosome at an early stage (the A complex), preventing its transition to a catalytically active conformation. This leads to the accumulation of unspliced pre-mRNA in the nucleus, disrupting the production of functional proteins and ultimately triggering programmed cell death.

Caption: Mechanism of splicing inhibition by this compound and Pladienolide B.

Comparative Performance: Cytotoxicity

Both families of compounds exhibit potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values typically in the low nanomolar range. While direct comparative studies using the same cell lines and experimental conditions are limited, the available data indicate a similar order of magnitude in potency.

CompoundCell Line(s)IC₅₀ Value(s)Reference(s)
Pladienolide B Gastric Cancer (MKN7, MKN28, MKN74, etc.)Mean: 1.6 nM (Range: 0.6–4.0 nM)[3]
Erythroleukemia (HEL)1.5 nM
Erythroleukemia (K562)25 nM
FR901464 Colorectal Cancer (DLD1, HCT116, etc.), Fibroblast0.18–0.71 ng/mL (~0.36–1.4 nM)[3][4]
Multiple Human Cancer Cell Lines0.6–3.4 nM[5]
Spliceostatin A Prostate Cancer (CWR22Rv1)0.6 nM[2]
(FR901464 analogue)Normal B Lymphocytes (CD19+)12.1 nM[2]
Normal T Lymphocytes (CD3+)61.7 nM[2]

Note: IC50 values are highly dependent on the cell line, assay duration, and specific experimental conditions. The data presented are for general comparison and were not obtained from a single head-to-head study.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare splicing inhibitors.

Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

G start Start step1 1. Seed cells in 96-well plate. Incubate for 24h. start->step1 step2 2. Add serial dilutions of This compound or Pladienolide B. step1->step2 step3 3. Incubate for 48-72h. step2->step3 step4 4. Add MTT reagent to each well. (e.g., 10µL of 5 mg/mL stock) step3->step4 step5 5. Incubate for 4h at 37°C. (Purple formazan (B1609692) crystals form) step4->step5 step6 6. Add solubilization solution. (e.g., 100µL DMSO) step5->step6 step7 7. Read absorbance at 570 nm. step6->step7 end End: Calculate IC50 step7->end

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound or Pladienolide B) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (typically 48 to 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

G start Start: Treat cells with inhibitor step1 1. Fixation & Permeabilization (e.g., 4% PFA, then 0.1% Triton X-100) start->step1 step2 2. Equilibration (Apply Equilibration Buffer) step1->step2 step3 3. TdT Labeling Reaction (Incubate with TdT enzyme and fluorescently-labeled dUTPs) step2->step3 step4 4. Stop Reaction & Wash (Remove unincorporated nucleotides) step3->step4 step5 5. Counterstain Nuclei (e.g., DAPI or Hoechst) step4->step5 step6 6. Imaging (Fluorescence Microscopy) step5->step6 end End: Quantify apoptotic cells step6->end

Caption: Workflow for the TUNEL apoptosis assay.

Methodology:

  • Sample Preparation: Grow and treat cells on glass coverslips. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash twice with PBS.

  • Permeabilization: Incubate the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes on ice. Wash twice with PBS.

  • Equilibration: Add 50-100 µL of Equilibration Buffer to each coverslip and let it sit for 5-10 minutes.

  • Labeling Reaction: Prepare the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., BrdUTP or FITC-dUTP) according to the manufacturer's instructions. Remove the Equilibration Buffer and add the reaction mixture to the cells.

  • Incubation: Incubate the coverslips in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Stopping the Reaction: Add a stop buffer (e.g., 2X SSC) and incubate for 15 minutes. Wash the cells three times with PBS.

  • Detection (if using indirect method): If using BrdUTP, incubate with a fluorescently-labeled anti-BrdU antibody.

  • Counterstaining and Mounting: Stain the cell nuclei with a DNA dye like DAPI or Hoechst. Mount the coverslips onto microscope slides.

  • Analysis: Visualize the cells using a fluorescence microscope. TUNEL-positive (apoptotic) cells will show bright nuclear fluorescence. Quantify the percentage of apoptotic cells.

In Vitro Splicing Assay

This assay directly measures the ability of a compound to inhibit the splicing machinery in a cell-free system.

Methodology:

  • Preparation of Nuclear Extract: Prepare splicing-competent nuclear extract from a large culture of HeLa cells using a modified Dignam protocol. This extract contains all the necessary spliceosomal components.

  • Preparation of Pre-mRNA Substrate: Synthesize a radiolabeled pre-mRNA substrate via in vitro transcription using a linearized DNA template containing an intron flanked by two exons. Typically, [α-³²P]UTP is incorporated into the transcript.

  • Splicing Reaction:

    • Set up the splicing reaction on ice. In a typical 25 µL reaction, combine:

      • HeLa nuclear extract (8-12 µL)

      • Splicing buffer (containing MgCl₂, ATP, and phosphocreatine)

      • Test compound (this compound, Pladienolide B, or DMSO control) pre-incubated with the extract.

      • Radiolabeled pre-mRNA substrate (~20 fmol).

    • Incubate the reaction at 30°C for a time course (e.g., 0, 15, 30, 60, 90 minutes).

  • RNA Purification: Stop the reaction by adding a proteinase K solution to digest the proteins. Purify the RNA using a phenol:chloroform extraction followed by ethanol (B145695) precipitation.

  • Analysis: Resuspend the RNA pellet in loading buffer, denature at high temperature, and separate the RNA species (pre-mRNA, mRNA, lariat (B8276320) intermediate, excised intron) on a denaturing polyacrylamide-urea gel.

  • Visualization: Dry the gel and expose it to a phosphor screen or X-ray film. The inhibition of splicing will be evident by a decrease in the mRNA product and an accumulation of the pre-mRNA substrate over time compared to the control.

Conclusion

This compound and Pladienolide B are structurally distinct but functionally convergent inhibitors of the spliceosome. Both compounds demonstrate potent, low-nanomolar cytotoxicity against a range of cancer cell lines by targeting the SF3b complex and disrupting pre-mRNA splicing. While the available data suggests comparable efficacy, the lack of direct, side-by-side comparative studies makes it difficult to declare one definitively superior. The choice between these compounds for research or therapeutic development may depend on other factors such as synthetic accessibility, off-target effects, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a standardized framework for researchers to conduct their own comparative evaluations and further explore the therapeutic potential of targeting the spliceosome in cancer.

References

A Comparative Analysis of FR901463 and Herboxidiene: Efficacy as Splicing Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two natural product-derived splicing modulators, FR901463 and herboxidiene (B116076). Both compounds target the SF3B complex, a key component of the spliceosome, and exhibit potent anti-tumor activity. This document summarizes available experimental data to facilitate an objective assessment of their performance.

Mechanism of Action: Targeting the Spliceosome

This compound and herboxidiene share a common molecular target, the SF3B1 subunit of the SF3b complex within the U2 small nuclear ribonucleoprotein (snRNP). By binding to SF3B1, these molecules interfere with the early stages of spliceosome assembly, ultimately leading to an accumulation of the pre-spliceosomal "A" complex and inhibition of the splicing process. This disruption of pre-mRNA splicing induces cell cycle arrest and apoptosis in cancer cells.

dot

Spliceosome Assembly Inhibition cluster_0 Spliceosome Assembly Pathway cluster_1 Inhibitor Action Pre-mRNA Pre-mRNA E_complex E Complex (U1 snRNP) Pre-mRNA->E_complex A_complex A Complex (U2 snRNP) E_complex->A_complex B_complex B Complex (U4/U6.U5 tri-snRNP) A_complex->B_complex C_complex C Complex (Catalytically Active) B_complex->C_complex Spliced_mRNA Spliced_mRNA C_complex->Spliced_mRNA Inhibitors This compound / Herboxidiene SF3B1 SF3B1 (Target) Inhibitors->SF3B1 binds to SF3B1->A_complex Inhibition of progression In Vitro Splicing Assay Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Prepare_Substrate Prepare 32P-labeled pre-mRNA substrate Incubate Incubate pre-mRNA and extract with this compound or Herboxidiene (or DMSO control) Prepare_Substrate->Incubate Prepare_Extract Prepare HeLa cell nuclear extract Prepare_Extract->Incubate RNA_Extraction RNA extraction Incubate->RNA_Extraction PAGE Denaturing polyacrylamide gel electrophoresis (PAGE) RNA_Extraction->PAGE Autoradiography Autoradiography to visualize RNA species PAGE->Autoradiography Quantification Quantify splicing products (mRNA, intermediates, pre-mRNA) Autoradiography->Quantification MTT Assay Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction cluster_2 Measurement Seed_Cells Seed cancer cells in a 96-well plate Add_Compound Add varying concentrations of This compound or Herboxidiene Seed_Cells->Add_Compound Incubate_Cells Incubate for 24-72 hours Add_Compound->Incubate_Cells Add_MTT Add MTT solution to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at ~570 nm using a microplate reader Solubilize->Read_Absorbance Calculate_Viability Calculate cell viability and determine IC50 Read_Absorbance->Calculate_Viability

Unraveling the Biological Interactions of FR901463: A Deep Dive into its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

The precise molecular target of the antitumor agent FR901463 remains elusive in publicly available scientific literature. While its activity is attributed to the induction of dynamic changes in chromatin structure, a specific protein-binding partner has yet to be definitively identified. This absence of a known primary target precludes a comprehensive analysis of its cross-reactivity profile against other biological molecules.

This compound, a novel antitumor substance isolated from the bacterium Pseudomonas sp. No. 2663, has demonstrated efficacy in murine and human tumor models. Studies have shown that it can induce cell cycle arrest and alter gene expression by modifying chromatin, the complex of DNA and proteins that forms chromosomes. However, the direct molecular interactions that underpin these cellular effects have not been fully elucidated.

A thorough investigation into the cross-reactivity of a compound is fundamental to understanding its therapeutic potential and off-target effects. Such a profile is constructed by comparing the binding affinity or inhibitory activity of the compound against its primary therapeutic target versus a panel of other related and unrelated proteins. Without a confirmed primary target for this compound, a foundational element for this comparative analysis is missing.

Further research, potentially employing techniques such as affinity chromatography, mass spectrometry-based proteomics, or genetic screens, is required to identify the specific molecular target of this compound. Once the primary target is known, it will be possible to conduct detailed cross-reactivity studies. These studies would involve screening this compound against a broad range of proteins, particularly those with structural similarities to the primary target, to assess its selectivity. This information will be critical for the continued development of this compound as a potential therapeutic agent and for predicting its safety profile.

Experimental Approaches to Elucidate the Cross-Reactivity Profile of this compound (Once Primary Target is Identified)

Should the primary molecular target of this compound be identified, a systematic approach to defining its cross-reactivity profile would be essential. The following outlines a potential experimental workflow:

I. Target Identification and Validation

The initial and most critical step is the unambiguous identification of the primary biological target of this compound.

Experimental Protocol: Affinity-Based Target Identification

  • Probe Synthesis: Synthesize a derivative of this compound incorporating a linker and an affinity tag (e.g., biotin) without compromising its biological activity.

  • Affinity Pull-Down: Incubate the biotinylated this compound probe with cell lysates from a responsive cancer cell line. Use streptavidin-coated beads to capture the probe-protein complexes.

  • Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

  • Target Validation: Validate potential targets using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding and determine binding affinity with the unmodified this compound.

II. Profiling Against a Panel of Related and Unrelated Targets

Once the primary target is validated, a comprehensive screening process can be initiated.

Experimental Protocol: Kinase/Enzyme Panel Screening

  • Panel Selection: Select a diverse panel of kinases, phosphatases, or other relevant enzyme families based on the identity of the primary target. Include closely related family members and representative members from other families.

  • In Vitro Activity Assays: Perform in vitro enzymatic assays in the presence of varying concentrations of this compound. Measure the IC50 values for each target.

  • Data Analysis: Compare the IC50 value for the primary target with those of the other targets in the panel to determine the selectivity profile.

The workflow for this proposed experimental approach is visualized in the diagram below.

Experimental_Workflow cluster_target_id Target Identification cluster_crossprofiling Cross-Reactivity Profiling probe_synthesis Synthesize Biotinylated This compound Probe pull_down Affinity Pull-Down with Cell Lysate probe_synthesis->pull_down mass_spec Protein Identification (LC-MS/MS) pull_down->mass_spec validation Target Validation (SPR/ITC) mass_spec->validation panel_selection Select Protein/Enzyme Screening Panel validation->panel_selection Primary Target Identified in_vitro_assays In Vitro Activity Assays (IC50 Determination) panel_selection->in_vitro_assays data_analysis Comparative Data Analysis & Selectivity Profile in_vitro_assays->data_analysis

Caption: Proposed workflow for identifying the primary target and assessing the cross-reactivity of this compound.

Hypothetical Signaling Pathway Involvement

Based on the current understanding that this compound induces changes in chromatin structure, a hypothetical signaling pathway can be conceptualized. This diagram illustrates a potential mechanism where this compound interacts with a yet-to-be-identified chromatin-modifying enzyme, leading to downstream effects on gene transcription and ultimately, antitumor activity.

Signaling_Pathway This compound This compound Target Unknown Chromatin Modifying Enzyme (Primary Target) This compound->Target Inhibition/Modulation Chromatin Chromatin Structure Target->Chromatin Alters Structure Gene_Expression Altered Gene Transcription Chromatin->Gene_Expression Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Antitumor Antitumor Activity Cell_Cycle->Antitumor Apoptosis->Antitumor

Unveiling the Edge: A Comparative Guide to FR901463 and Other SF3B1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and specific cancer therapeutics is a continuous endeavor. Splicing factor 3B subunit 1 (SF3B1) has emerged as a compelling target in oncology, and its inhibitors are a promising new class of anti-cancer agents. Among these, FR901463 and its analogs have demonstrated significant potential. This guide provides an objective comparison of this compound with other key SF3B1 inhibitors, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

Introduction to SF3B1 Inhibition

The spliceosome, a complex molecular machine, is responsible for the precise removal of introns from pre-messenger RNA (pre-mRNA), a critical step in gene expression. SF3B1 is a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome, playing a pivotal role in recognizing the branch point sequence of introns.[1] Mutations in the SF3B1 gene are frequently observed in various hematological malignancies and solid tumors, leading to aberrant splicing and the production of oncogenic proteins. SF3B1 inhibitors selectively target this process, inducing cell cycle arrest and apoptosis in cancer cells.[2]

Comparative Analysis of SF3B1 Inhibitors

This compound, a natural product isolated from Pseudomonas sp., and its semi-synthetic analog Spliceostatin A, are potent inhibitors of SF3B1. They share this target with other natural product-derived compounds, including Pladienolide B and its derivative E7107 (a clinical candidate), as well as the synthetic molecule H3B-8800, which is also in clinical development. While these inhibitors share a common binding site on SF3B1, their distinct chemical structures can lead to differences in potency, selectivity, and pharmacological properties.

Quantitative Comparison of In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various SF3B1 inhibitors across a range of cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

InhibitorCell LineCancer TypeIC50 (nM)Reference
Pladienolide B AGSGastric Cancer1.6 ± 1.2[3]
MKN28Gastric Cancer1.6 ± 1.2[3]
HeLaCervical CancerLow nM range[2]
E7107 Nalm-6 (SF3B1 WT)B-cell Leukemia< 15[4]
Nalm-6 (SF3B1 K700E)B-cell Leukemia< 15[4]
HELErythroleukemia60.2 ± 2.9[4]
HAL-01B-cell Leukemia203.5 ± 14.3[4]
CLL SamplesChronic Lymphocytic Leukemia10.5 ± 2.0[5]
H3B-8800 K562 (SF3B1 K700E)Chronic Myelogenous Leukemia13[6]
Panc05.04 (SF3B1 mutant)Pancreatic CancerPreferential lethality[6]

Signaling Pathways Modulated by SF3B1 Inhibition

SF3B1 inhibitors exert their anti-cancer effects by inducing widespread splicing alterations, which in turn affect critical cellular signaling pathways. Two key pathways impacted are the p53 and NF-κB signaling cascades.

p53 Pathway Activation

Inhibition of SF3B1 can lead to the activation of the p53 tumor suppressor pathway. This can occur through various mechanisms, including the altered splicing of key regulators within the pathway. For instance, treatment with Pladienolide B has been shown to up-regulate the pro-apoptotic TAp73 isoform while down-regulating the anti-apoptotic ΔNp73 isoform, thereby promoting apoptosis.[2][7] Furthermore, SF3B1 inhibition can lead to the stabilization of p53 by downregulating its negative regulator, MDM2.[4][8]

p53_pathway cluster_0 SF3B1 Inhibition cluster_1 Splicing Modulation cluster_2 Cellular Response This compound This compound / Other SF3B1 Inhibitors SF3B1 SF3B1 This compound->SF3B1 inhibition AlteredSplicing Altered Splicing of p53 Pathway Regulators (e.g., MDM2, p73) SF3B1->AlteredSplicing leads to p53 p53 Stabilization and Activation AlteredSplicing->p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest NFkB_pathway cluster_0 SF3B1 Mutation cluster_1 Aberrant Splicing cluster_2 Downstream Signaling SF3B1_mut Mutant SF3B1 MAP3K7 Mis-splicing of MAP3K7 SF3B1_mut->MAP3K7 NFkB NF-κB Activation MAP3K7->NFkB Tumorigenesis Tumorigenesis & Cell Survival NFkB->Tumorigenesis Splicing_Reporter_Workflow Start Start Transfect Transfect cells with reporter plasmids Start->Transfect Treat Treat with SF3B1 Inhibitor Transfect->Treat Incubate Incubate 24h Treat->Incubate Lyse Lyse cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data (Firefly/Renilla Ratio) Measure->Analyze End End Analyze->End

References

Navigating the Spliceosome: A Comparative Guide to Biochemical Assays for FR901463 Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biochemical assays for the target validation of FR901463, a potent anti-tumor natural product. We delve into the experimental data, detailed protocols, and logical frameworks necessary to evaluate this compound and its alternatives, which all target the SF3B1 subunit of the spliceosome.

This compound and its analogs, such as Spliceostatin A, along with other natural products like Pladienolide B and Herboxidiene (B116076), and synthetic compounds like Sudemycins, represent a promising class of anti-cancer agents that modulate pre-mRNA splicing.[1][2] Their primary target is the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[1] Inhibition of SF3B1 disrupts the normal splicing process, leading to aberrant mRNA transcripts, primarily through exon skipping, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[3]

This guide will compare these SF3B1 inhibitors based on their biochemical and cellular activities, providing researchers with the necessary information to design and interpret target validation studies.

Performance Comparison of SF3B1 Inhibitors

The following tables summarize the inhibitory concentrations (IC50) of various SF3B1 inhibitors in biochemical and cellular assays. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

Table 1: In Vitro Splicing Inhibition

CompoundIC50 (µM)Assay SystemReference
Herboxidiene0.3In vitro splicing with HeLa nuclear extract[4]
Herboxidiene Derivative (C-6 alkene)0.4In vitro splicing with HeLa nuclear extract[5]
Pladienolide B~1In vitro splicing with HeLa nuclear extract[1]
Spliceostatin A (this compound analog)~1In vitro splicing with HeLa nuclear extract[1]

Table 2: Cytotoxicity in Human Cancer Cell Lines

CompoundCell LineIC50 (nM)Reference
Herboxidiene (synthetic)Rh18 (Rhabdomyosarcoma)4.5[6]
Herboxidiene (synthetic)HeLa (Cervical Cancer)22.4[6]
Sudemycin C1Rh18 (Rhabdomyosarcoma)>1000[6]
Pladienolide BVariousLow nanomolar range[7]
Meayamycin (FR901464 analog)MCF-7 (Breast Cancer)~0.02[8]

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental approaches for validating the target of this compound and its alternatives, the following diagrams are provided.

Mechanism of Action of SF3B1 Inhibitors cluster_spliceosome Spliceosome Assembly cluster_cellular_effects Cellular Effects U2 snRNP U2 snRNP SF3B1 SF3B1 U2 snRNP->SF3B1 contains Pre-mRNA Pre-mRNA SF3B1->Pre-mRNA binds to branch point A Complex A Complex Pre-mRNA->A Complex forms Spliced mRNA Spliced mRNA A Complex->Spliced mRNA leads to Aberrant Splicing Aberrant Splicing A Complex->Aberrant Splicing disruption leads to This compound This compound & Alternatives This compound->SF3B1 inhibit Cell Cycle Arrest Cell Cycle Arrest Aberrant Splicing->Cell Cycle Arrest Apoptosis Apoptosis Aberrant Splicing->Apoptosis

Caption: Mechanism of SF3B1 inhibitors.

Experimental Workflow for Target Validation Compound Treatment Compound Treatment In Vitro Splicing Assay In Vitro Splicing Assay Compound Treatment->In Vitro Splicing Assay Biochemical Thermal Shift Assay Thermal Shift Assay Compound Treatment->Thermal Shift Assay Biophysical Cell-Based Assays Cell-Based Assays Compound Treatment->Cell-Based Assays Cellular Data Analysis Data Analysis In Vitro Splicing Assay->Data Analysis Thermal Shift Assay->Data Analysis Reporter Assay Reporter Assay Cell-Based Assays->Reporter Assay Reporter Assay->Data Analysis

Caption: Workflow for SF3B1 inhibitor validation.

Key Experimental Protocols

Detailed methodologies for the principal assays used in the target validation of SF3B1 inhibitors are provided below.

In Vitro Splicing Assay

This assay directly measures the enzymatic activity of the spliceosome in a cell-free system.

Materials:

  • HeLa cell nuclear extract

  • 32P-labeled pre-mRNA substrate

  • Splicing reaction buffer (containing ATP, MgCl2, and other necessary components)

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • Denaturing polyacrylamide gel

Protocol:

  • Prepare the splicing reaction mixture on ice by combining the nuclear extract, 32P-labeled pre-mRNA, and splicing reaction buffer.

  • Add the test compound (e.g., this compound) or vehicle control (DMSO) to the reaction mixture.

  • Incubate the reaction at 30°C for a specified time (e.g., 60-90 minutes).

  • Stop the reaction by adding Proteinase K and incubate at 37°C to digest proteins.

  • Extract the RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.

  • Resuspend the RNA pellet in loading buffer and resolve the splicing products (pre-mRNA, mRNA, and intermediates) on a denaturing polyacrylamide gel.

  • Visualize the radiolabeled RNA bands by autoradiography or phosphorimaging and quantify the splicing efficiency.

SF3B1 Thermal Shift Assay

This biophysical assay assesses the direct binding of an inhibitor to its target protein, SF3B1, by measuring changes in the protein's thermal stability.

Materials:

  • HeLa cell nuclear extract (as a source of SF3B1)

  • SYPRO Orange dye

  • Test compound

  • Real-time PCR instrument

Protocol:

  • Mix the HeLa nuclear extract with the test compound or vehicle control in a suitable buffer.

  • Add SYPRO Orange dye to the mixture.

  • Place the samples in a real-time PCR instrument.

  • Perform a melt curve analysis by gradually increasing the temperature and monitoring the fluorescence of the SYPRO Orange dye. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it denatures.

  • The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined from the peak of the first derivative of the melt curve. A shift in the Tm in the presence of the compound indicates direct binding.

Luciferase-Based Splicing Reporter Assay

This cell-based assay provides a quantitative measure of splicing modulation in living cells.

Materials:

  • Mammalian cells (e.g., HEK293T or HeLa)

  • Splicing reporter plasmid (e.g., containing a luciferase gene interrupted by an intron that is a known target of SF3B1 inhibitors)

  • Transfection reagent

  • Test compound

  • Luciferase assay reagent

Protocol:

  • Transfect the mammalian cells with the splicing reporter plasmid.

  • Allow the cells to express the reporter gene for 24-48 hours.

  • Treat the cells with various concentrations of the test compound or vehicle control.

  • After the desired incubation period, lyse the cells and measure the luciferase activity using a luminometer.

  • A decrease or increase in luciferase activity, depending on the reporter design, indicates modulation of splicing by the compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

Materials:

  • Mammalian cancer cell line

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plate

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

References

A Head-to-Head Comparison of Spliceosome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spliceosome, the cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing, has emerged as a critical target in the development of novel therapeutics, particularly in oncology and for specific genetic disorders. Mutations or dysregulation of splicing factors are hallmarks of various cancers and other diseases. This guide provides an objective, data-driven comparison of prominent spliceosome inhibitors, focusing on their mechanisms of action, efficacy, and the experimental basis for these findings.

Introduction to Spliceosome Inhibition

Pre-mRNA splicing is a fundamental process in eukaryotic gene expression where non-coding introns are removed, and coding exons are ligated to form mature mRNA. The spliceosome, a dynamic complex of small nuclear RNAs (snRNAs) and proteins, orchestrates this intricate process. Key components of the spliceosome, such as Splicing Factor 3b Subunit 1 (SF3B1), U2 small nuclear RNA auxiliary factor 1 (U2AF1), and Serine/arginine-rich splicing factor 2 (SRSF2), are frequently mutated in various cancers, including myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and chronic lymphocytic leukemia (CLL), as well as in solid tumors. These mutations often lead to aberrant splicing, producing oncogenic proteins or disrupting tumor suppressor pathways. Consequently, inhibiting the spliceosome has become a promising therapeutic strategy.

This guide focuses on a head-to-head comparison of several leading spliceosome inhibitors:

  • H3B-8800: An orally bioavailable small molecule that targets the SF3b complex.

  • E7107 (Pladienolide B derivative): A first-in-class spliceosome inhibitor that also targets the SF3b complex.

  • Risdiplam: An orally available small molecule that modifies the splicing of the SMN2 gene.

  • Branaplam (B560654): An orally available small molecule that modulates splicing of the HTT gene.

Mechanism of Action

Spliceosome inhibitors can be broadly categorized based on their target and mechanism. H3B-8800 and E7107 are direct inhibitors of the core spliceosome machinery, while Risdiplam and Branaplam are classified as splicing modifiers that target specific pre-mRNAs.

H3B-8800 and E7107 both target the SF3b complex, a critical component of the U2 snRNP. The SF3b complex is responsible for recognizing the branch point sequence within the intron, a crucial step in the initiation of splicing. By binding to the SF3b complex, H3B-8800 and E7107 disrupt its interaction with the pre-mRNA, leading to the inhibition of spliceosome assembly and function.[1][2][3][4] This results in the accumulation of unspliced or mis-spliced pre-mRNAs, which can trigger cell cycle arrest and apoptosis in cancer cells.[1] H3B-8800 has been shown to preferentially kill cells with spliceosome mutations.[1][3] E7107 has been demonstrated to block the stable binding of the U2 snRNP to the pre-mRNA.[2]

Risdiplam is a splicing modifier that specifically targets the pre-mRNA of the Survival of Motor Neuron 2 (SMN2) gene.[5][6][7][8][9] In spinal muscular atrophy (SMA), a deficiency in the SMN protein leads to motor neuron degeneration. Risdiplam binds to two sites on the SMN2 pre-mRNA, promoting the inclusion of exon 7, which is often excluded, leading to the production of a full-length, functional SMN protein.[5][8][9]

Branaplam also acts as a splicing modulator, initially developed for SMA but later repurposed for Huntington's disease.[10][11][12] In the context of Huntington's disease, branaplam promotes the inclusion of a pseudoexon in the huntingtin (HTT) pre-mRNA.[10][12] This leads to the production of an unstable mRNA transcript that is subsequently degraded, resulting in lower levels of the mutant huntingtin protein.[10]

Spliceosome_Inhibitor_MoA General Mechanisms of Spliceosome Inhibitors cluster_direct_inhibitors Direct Spliceosome Inhibitors cluster_splicing_modifiers Splicing Modifiers H3B-8800 H3B-8800 SF3b_Complex SF3b_Complex H3B-8800->SF3b_Complex binds to E7107 E7107 E7107->SF3b_Complex binds to Spliceosome_Assembly_Blocked Spliceosome_Assembly_Blocked SF3b_Complex->Spliceosome_Assembly_Blocked disrupts Risdiplam Risdiplam SMN2_pre-mRNA SMN2_pre-mRNA Risdiplam->SMN2_pre-mRNA binds to Branaplam Branaplam HTT_pre-mRNA HTT_pre-mRNA Branaplam->HTT_pre-mRNA binds to Functional_Protein Functional_Protein SMN2_pre-mRNA->Functional_Protein promotes exon inclusion Degraded_mRNA Degraded_mRNA HTT_pre-mRNA->Degraded_mRNA promotes pseudoexon inclusion Signaling_Pathways Signaling Pathways Affected by Spliceosome Inhibition cluster_p53 p53 Pathway cluster_nfkb NF-κB Pathway cluster_cellcycle Cell Cycle Regulation Spliceosome_Inhibitors Spliceosome_Inhibitors MDM2_pre-mRNA MDM2_pre-mRNA Spliceosome_Inhibitors->MDM2_pre-mRNA inhibit splicing of Pathway_Components_pre-mRNA e.g., IRAK4 pre-mRNA Spliceosome_Inhibitors->Pathway_Components_pre-mRNA inhibit splicing of Cell_Cycle_Regulators_pre-mRNA Cell_Cycle_Regulators_pre-mRNA Spliceosome_Inhibitors->Cell_Cycle_Regulators_pre-mRNA inhibit splicing of Aberrant_MDM2_splicing Aberrant_MDM2_splicing MDM2_pre-mRNA->Aberrant_MDM2_splicing p53_stabilization p53_stabilization Aberrant_MDM2_splicing->p53_stabilization leads to Apoptosis_p53 Apoptosis_p53 p53_stabilization->Apoptosis_p53 Aberrant_Splicing_NFkB Aberrant Splicing Pathway_Components_pre-mRNA->Aberrant_Splicing_NFkB Altered_NF-kB_Signaling Altered_NF-kB_Signaling Aberrant_Splicing_NFkB->Altered_NF-kB_Signaling Mis-spliced_transcripts Mis-spliced_transcripts Cell_Cycle_Regulators_pre-mRNA->Mis-spliced_transcripts Reduced_functional_proteins Reduced_functional_proteins Mis-spliced_transcripts->Reduced_functional_proteins Cell_Cycle_Arrest Cell_Cycle_Arrest Reduced_functional_proteins->Cell_Cycle_Arrest In_Vitro_Splicing_Assay Experimental Workflow for In Vitro Splicing Assay Radiolabeled_pre-mRNA Radiolabeled_pre-mRNA Splicing_Reaction Splicing_Reaction Radiolabeled_pre-mRNA->Splicing_Reaction Nuclear_Extract Nuclear_Extract Nuclear_Extract->Splicing_Reaction Inhibitor Inhibitor Inhibitor->Splicing_Reaction RNA_Extraction RNA_Extraction Splicing_Reaction->RNA_Extraction Gel_Electrophoresis Gel_Electrophoresis RNA_Extraction->Gel_Electrophoresis Analysis Analysis Gel_Electrophoresis->Analysis Quantify splicing inhibition

References

Validating the Anti-Cancer Effects of FR901463 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-cancer effects of FR901463 and the established histone deacetylase (HDAC) inhibitor, Romidepsin (B612169) (Istodax®). The information presented is based on available preclinical data to assist researchers in evaluating the potential of this compound for further development.

At a Glance: In Vivo Efficacy of this compound vs. Romidepsin

DrugCancer ModelAnimal ModelKey Efficacy MetricsCitation
This compound P388 LeukemiaMiceIncreased life span (T/C value: 160%)[1]
A549 Lung AdenocarcinomaMiceInhibited tumor growth (dose-dependent)[1]
Romidepsin KMT2A-rearranged Acute Lymphoblastic Leukemia (PER-785 xenograft)MiceReduced leukemia burden in bone marrow (mean of 66.6% infiltration with Romidepsin vs. control)[2]
Non-Small Cell Lung Cancer (NCI-H1299 xenograft)Athymic Nude MiceInhibited tumor growth in combination with erlotinib (B232)[3]
Mantle Cell Lymphoma (xenograft)SCID Beige MiceEnhanced anti-tumor efficacy in combination with bortezomib[4]

T/C Value: Treated vs. Control value; a measure of antitumor efficacy where a higher value indicates greater effectiveness.

Mechanism of Action: A Tale of Two HDAC Inhibitors

Both this compound and Romidepsin are potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This ultimately can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

This compound: The precise mechanism of action for this compound is suggested to involve a dynamic change in chromatin structure, leading to its strong antitumor activity.[1]

Romidepsin: Romidepsin is a prodrug that, once activated within the cell, inhibits class I HDAC enzymes by interacting with zinc ions in their active site.[1][5] This inhibition restores normal gene expression in cancer cells, leading to cell cycle arrest and apoptosis.[1][6] Romidepsin has been shown to impact multiple survival signaling pathways in malignant T-cells, including the PI3K/AKT and Wnt/β-catenin pathways.[6][7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes involved, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of HDAC Inhibitors

HDAC_Inhibition_Pathway cluster_0 cluster_1 HDAC Inhibitor (this compound / Romidepsin) HDAC Inhibitor (this compound / Romidepsin) HDAC Enzyme HDAC Enzyme HDAC Inhibitor (this compound / Romidepsin)->HDAC Enzyme Inhibits Histones Histones HDAC Enzyme->Histones Deacetylates Chromatin Chromatin Histones->Chromatin Forms Acetylated Histones Acetylated Histones Open Chromatin Open Chromatin Acetylated Histones->Open Chromatin Promotes Gene Expression Gene Expression Open Chromatin->Gene Expression Alters Tumor Suppressor Genes Tumor Suppressor Genes Gene Expression->Tumor Suppressor Genes Activates Cell Cycle Arrest Cell Cycle Arrest Tumor Suppressor Genes->Cell Cycle Arrest Apoptosis Apoptosis Tumor Suppressor Genes->Apoptosis Inhibition of Cancer Cell Proliferation Inhibition of Cancer Cell Proliferation Cell Cycle Arrest->Inhibition of Cancer Cell Proliferation Cancer Cell Death Cancer Cell Death Apoptosis->Cancer Cell Death

Caption: General signaling pathway of HDAC inhibitors like this compound and Romidepsin.

Typical In Vivo Experimental Workflow

InVivo_Workflow cluster_treatment Treatment Phase Tumor Cell Implantation Tumor Cell Implantation Tumor Establishment Tumor Establishment Tumor Cell Implantation->Tumor Establishment Randomization Randomization Tumor Establishment->Randomization Treatment Groups Treatment Groups Randomization->Treatment Groups Tumor Growth Monitoring Tumor Growth Monitoring Treatment Groups->Tumor Growth Monitoring Vehicle Control Vehicle Control Treatment Groups->Vehicle Control This compound / Romidepsin This compound / Romidepsin Treatment Groups->this compound / Romidepsin Comparator Drug Comparator Drug Treatment Groups->Comparator Drug Endpoint Analysis Endpoint Analysis Tumor Growth Monitoring->Endpoint Analysis Data Analysis Data Analysis Endpoint Analysis->Data Analysis

Caption: A generalized workflow for in vivo anti-cancer drug validation studies.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are summaries of typical methodologies used in the in vivo evaluation of anti-cancer agents.

Murine Ascitic Tumor Model (e.g., P388 Leukemia)
  • Animal Model: Typically, DBA/2 or similar mouse strains are used.

  • Tumor Inoculation: A specific number of P388 leukemia cells (e.g., 1 x 10^6 cells) are injected intraperitoneally (i.p.) into the mice.

  • Drug Administration: Treatment with the investigational drug (e.g., this compound) usually begins 24 hours after tumor inoculation and is administered i.p. or intravenously (i.v.) for a specified number of days.

  • Endpoint: The primary endpoint is the survival time of the mice. The anti-tumor effect is often expressed as the T/C value (median survival time of the treated group / median survival time of the control group x 100%).

Human Tumor Xenograft Model (e.g., A549 Lung Adenocarcinoma, NCI-H1299 NSCLC)
  • Animal Model: Immunocompromised mice, such as athymic nude or SCID mice, are used to prevent rejection of the human tumor cells.[3][4]

  • Tumor Inoculation: A suspension of human tumor cells (e.g., 5 x 10^6 NCI-H1299 cells) is injected subcutaneously into the flank of the mice.[8]

  • Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The investigational drug (e.g., Romidepsin) is then administered via a specified route (e.g., i.p.) and schedule.[3][8]

  • Endpoint: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis.

Conclusion

The available preclinical data indicates that this compound exhibits promising anti-cancer activity in vivo, particularly in leukemia and lung cancer models. Its mechanism of action as an HDAC inhibitor positions it within a class of drugs with proven clinical utility. However, to fully ascertain its therapeutic potential, further in-depth studies are warranted. Specifically, direct comparative in vivo studies against other HDAC inhibitors like Romidepsin, using a broader range of cancer models, would be highly valuable. Elucidation of the specific signaling pathways modulated by this compound will also be critical in identifying predictive biomarkers and potential combination therapy strategies. This guide serves as a foundational resource for researchers to design and execute such pivotal preclinical investigations.

References

The Synergistic Potential of FR901463 and Other Splicing Modulators in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the synergistic effects of the splicing modulator FR901463 with other chemotherapeutic agents remains limited in publicly available literature, a growing body of evidence for other compounds in the same class suggests a promising strategy for future cancer therapy. Splicing modulators, which target the SF3b complex of the spliceosome, have been shown to enhance the efficacy of various anti-cancer drugs, offering a potential avenue to overcome drug resistance and improve therapeutic outcomes. This guide provides an objective comparison of the performance of splicing modulators in combination therapies, supported by available experimental data for analogous compounds.

Overview of Splicing Modulators and their Mechanism of Action

This compound and its analogues, such as Spliceostatin A and Pladienolide B, are potent inhibitors of the spliceosome, the cellular machinery responsible for editing pre-messenger RNA (pre-mRNA). By binding to the SF3b subunit, these molecules disrupt the normal splicing process. This interference leads to the production of aberrant mRNA transcripts and, consequently, dysfunctional proteins. Many of these affected proteins are critical for cancer cell survival, proliferation, and DNA repair, making splicing modulation an attractive target for oncology drug development.

Synergistic Interactions of Splicing Modulators with Chemotherapeutic Agents

Preclinical studies have demonstrated that targeting the spliceosome can sensitize cancer cells to a range of conventional chemotherapies and targeted agents. The proposed mechanism for this synergy often involves the downregulation of key survival and DNA repair proteins, rendering cancer cells more vulnerable to the cytotoxic effects of other drugs.

The following table summarizes key findings on the synergistic effects of splicing modulators (as surrogates for this compound) with other anti-cancer agents.

Splicing ModulatorCombination AgentCancer TypeObserved EffectReference
Spliceostatin AABT-199 (Venetoclax), ABT-263 (Navitoclax)Chronic Lymphocytic Leukemia (CLL)Synergistic induction of apoptosis.[1][1]
FR901464 (related to this compound)Olaparib (PARP1 inhibitor)Not specifiedSynergistically improved efficacy.[2][2]
H3B-8800Talazoparib (PARP inhibitor), Daunorubicin, CytarabineAcute Myeloid Leukemia (AML)Increased killing of cohesin-mutant AML cells.[3][3]
E7107 (Pladienolide B derivative)BCL-xL/BCL-2 inhibitorsVarious cancersSynergistically induced apoptosis.[4][4]
General Splicing ModulatorsCell Cycle Inhibitors (Aurora kinase, Polo-like kinase inhibitors)Not specifiedSynergistic anti-tumor activity.[2][2]
General Splicing ModulatorsDNA damage-inducing chemotherapeutic agents (e.g., etoposide, cisplatin, mitomycin C)Acute Myeloid Leukemia (AML)Increased therapeutic window and enhanced killing of cancer cells.[3][3]

Experimental Protocols

The assessment of synergistic interactions between two or more drugs is crucial in the development of combination therapies. A standard and widely accepted method is the Combination Index (CI) method, based on the median-effect principle of Chou and Talalay.

General Protocol for Determining Drug Synergy using the Combination Index (CI) Method:
  • Cell Culture and Drug Preparation:

    • Cancer cell lines of interest are cultured in appropriate media and conditions.

    • Stock solutions of the splicing modulator (e.g., this compound analogue) and the chemotherapeutic agent are prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations.

  • Single-Agent Dose-Response Assays:

    • Cells are seeded in 96-well plates and treated with a range of concentrations of each drug individually to determine the concentration that inhibits 50% of cell growth (IC50).

    • Cell viability is typically assessed after a 48- or 72-hour incubation period using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Combination-Drug Assays:

    • Cells are treated with the two drugs in combination at a constant ratio (e.g., based on their IC50 values) or in a checkerboard format with varying concentrations of both drugs.

    • Cell viability is measured after the same incubation period as the single-agent assays.

  • Calculation of the Combination Index (CI):

    • The CI is calculated using specialized software (e.g., CompuSyn). The CI value provides a quantitative measure of the interaction between the two drugs:

      • CI < 1: Synergism (the combined effect is greater than the sum of the individual effects).

      • CI = 1: Additive effect (the combined effect is equal to the sum of the individual effects).

      • CI > 1: Antagonism (the combined effect is less than the sum of the individual effects).

  • Isobologram Analysis:

    • An isobologram is a graphical representation of drug interactions. For a given effect level (e.g., 50% inhibition), the concentrations of the two drugs required to achieve this effect in combination are plotted. Data points falling below the line of additivity indicate synergy.

Visualizing Mechanisms and Workflows

To better understand the underlying principles of splicing modulator synergy and the experimental approaches used to assess it, the following diagrams are provided.

Splicing_Modulator_Mechanism Mechanism of Splicing Modulator Action This compound This compound / Splicing Modulator SF3b SF3b Complex This compound->SF3b Inhibits Spliceosome Spliceosome pre_mRNA pre-mRNA Spliceosome->pre_mRNA Processes SF3b->Spliceosome Component of Aberrant_mRNA Aberrant mRNA pre_mRNA->Aberrant_mRNA Aberrant Splicing Dysfunctional_Proteins Dysfunctional Proteins (e.g., Cell Cycle, Apoptosis, DNA Repair Regulators) Aberrant_mRNA->Dysfunctional_Proteins Leads to Apoptosis Increased Apoptosis Dysfunctional_Proteins->Apoptosis CellCycleArrest Cell Cycle Arrest Dysfunctional_Proteins->CellCycleArrest Sensitization Sensitization to Chemotherapy Apoptosis->Sensitization CellCycleArrest->Sensitization

Caption: Mechanism of action for splicing modulators like this compound.

Drug_Synergy_Workflow Experimental Workflow for Drug Synergy Assessment cluster_0 Phase 1: Single-Agent Analysis cluster_1 Phase 2: Combination Analysis cluster_2 Phase 3: Interpretation Cell_Culture 1. Seed Cancer Cells DrugA_Treat 2a. Treat with Drug A (Splicing Modulator) (Dose Range) Cell_Culture->DrugA_Treat DrugB_Treat 2b. Treat with Drug B (Chemotherapy) (Dose Range) Cell_Culture->DrugB_Treat Viability_A 3a. Measure Cell Viability DrugA_Treat->Viability_A Viability_B 3b. Measure Cell Viability DrugB_Treat->Viability_B IC50_A 4a. Calculate IC50 for Drug A Viability_A->IC50_A IC50_B 4b. Calculate IC50 for Drug B Viability_B->IC50_B Combo_Treat 5. Treat with Drug A + Drug B (Constant Ratio or Checkerboard) IC50_A->Combo_Treat IC50_B->Combo_Treat Viability_Combo 6. Measure Cell Viability Combo_Treat->Viability_Combo CI_Calc 7. Calculate Combination Index (CI) Viability_Combo->CI_Calc Synergy Synergy (CI < 1) CI_Calc->Synergy Additive Additive (CI = 1) CI_Calc->Additive Antagonism Antagonism (CI > 1) CI_Calc->Antagonism

Caption: A typical workflow for assessing drug synergy in vitro.

Conclusion

The therapeutic strategy of combining splicing modulators with other chemotherapeutic agents holds considerable promise for advancing cancer treatment. While direct clinical data for this compound in combination therapies is not yet available, the preclinical evidence from analogous compounds strongly supports further investigation in this area. The synergistic effects observed with other SF3b inhibitors suggest that this class of drugs could play a significant role in overcoming resistance to current cancer therapies and improving patient outcomes. Future research should focus on elucidating the specific synergistic partners for this compound and translating these findings into clinical applications.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling FR901463

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for FR901463 was not publicly available at the time of this writing. The following guidance is based on established best practices for handling potent, hazardous, and novel chemical compounds. This compound is a spliceosome inhibitor, and compounds of this nature are often potent and may be cytotoxic.[1] Researchers, scientists, and drug development professionals must conduct a thorough, substance-specific risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.[2][3]

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure to potent chemical compounds.[4] The selection of appropriate PPE should be based on a comprehensive risk assessment of the specific procedures being performed.[2] The following table summarizes recommended PPE for various tasks involving this compound.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work • Safety glasses with side shields• Disposable, low-permeability, solid-front laboratory gown with long sleeves and tight-fitting cuffs[5][6]• Closed-toe shoes• Double-gloving with powder-free nitrile or neoprene gloves[6][7]• Shoe covers[7]
Handling of Powders/Solids • Full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR)[8][9]• Chemical-resistant coveralls or suit[8]• Double-gloving with chemotherapy-rated gloves[10]• Chemical-resistant boots or shoe covers• Chemical-resistant apron• Head covering
Handling of Liquids/Solutions • Chemical splash goggles or a face shield[7]• Chemical-resistant gloves (e.g., butyl rubber, Viton®)• Chemical-resistant apron over a lab gown• Chemical-resistant footwear• Elbow-length gloves for mixing and loading
Equipment Decontamination • Chemical splash goggles or a face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots• Respirator (if aerosols or vapors are generated)

Note: Always inspect PPE for damage before use and follow the manufacturer's instructions for proper use, removal, and disposal.[2] Remove PPE in a manner that avoids self-contamination.[4]

Operational Plan

A clear and concise plan for handling potent compounds is essential to prevent contamination and ensure a safe working environment.[4]

Preparation
  • Designated Area: Designate a specific area for handling this compound, such as a chemical fume hood, a Class II Biosafety Cabinet (BSC), or an isolator.

  • Ventilation: Ensure the designated area is under negative pressure with a dedicated exhaust system to prevent contamination of the surrounding laboratory space.[11]

  • Assemble Materials: Gather all necessary equipment, reagents, and PPE before beginning work to minimize traffic in and out of the designated area.

  • Minimize Quantities: Handle the smallest feasible quantity of the compound to reduce the risk of exposure and the amount of waste generated.[4]

  • Review Procedures: Thoroughly review all experimental protocols and safety procedures before starting any work.

Experimental Protocols

Weighing and Solution Preparation:

  • Weighing: If weighing a solid form of this compound, perform this task within a containment device such as a ventilated balance enclosure or a fume hood to prevent the dispersal of powder.[4] Use disposable weigh boats.[4]

  • Solution Preparation: When preparing solutions, slowly add the solvent to the compound to avoid splashing.[4] All manipulations of the compound should be conducted within the designated handling area.[4]

Decontamination:

  • Work Surfaces: At the end of each work session, decontaminate all work surfaces with an appropriate cleaning agent.[4] Use wet-wiping techniques to avoid generating aerosols.[4]

  • Equipment: Decontaminate all reusable equipment according to established laboratory procedures.[4]

  • PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.[4] Dispose of single-use PPE in the designated hazardous waste container.[4]

Disposal Plan

The disposal of potent compounds like this compound and all contaminated materials must be done in accordance with local, state, and federal regulations.[12]

Waste TypeDisposal Procedure
Liquid Waste • Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.• Do not dispose of this waste down the drain.[13]
Solid Waste • All disposable items that have come into contact with this compound (e.g., gloves, gowns, weigh boats, paper towels) are considered cytotoxic waste.[14]• Place these items in a dedicated, leak-proof, and puncture-resistant container with a purple lid or as designated by your institution for cytotoxic waste.[15]
Sharps • Dispose of any sharps (e.g., needles, scalpels) contaminated with this compound in a designated, puncture-proof sharps container with a purple lid.[15]
Empty Containers • Empty containers that held this compound should be triple-rinsed. The first rinse should be collected as hazardous waste.[13] Subsequent rinses may also need to be collected depending on the toxicity of the compound.[13]• Deface or remove all labels from the empty container before disposal as regular laboratory glass or plastic waste, if permitted by your institution.[4]

Recommended Disposal Method: For many cytotoxic and potent pharmaceutical compounds, high-temperature incineration is the recommended disposal method.[4][12]

Workflow for Safe Handling of Potent Compounds

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal prep_start Start risk_assessment Conduct Risk Assessment prep_start->risk_assessment designate_area Designate Handling Area (Fume Hood / BSC) risk_assessment->designate_area assemble_materials Assemble Materials & PPE designate_area->assemble_materials don_ppe Don Appropriate PPE assemble_materials->don_ppe weigh_compound Weigh Compound don_ppe->weigh_compound prepare_solution Prepare Solution weigh_compound->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate_surfaces Decontaminate Surfaces conduct_experiment->decontaminate_surfaces decontaminate_equipment Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment doff_ppe Doff & Dispose of PPE decontaminate_equipment->doff_ppe dispose_waste Segregate & Dispose of Hazardous Waste doff_ppe->dispose_waste disposal_end End dispose_waste->disposal_end

Caption: Workflow for the safe handling of potent chemical compounds.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.